Product packaging for ethyl 3-hydrazinyl-3-oxopropanoate(Cat. No.:CAS No. 30866-24-1)

ethyl 3-hydrazinyl-3-oxopropanoate

Cat. No.: B1584205
CAS No.: 30866-24-1
M. Wt: 146.14 g/mol
InChI Key: HCPOCMMGKBZWSJ-UHFFFAOYSA-N
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Description

Ethyl 3-hydrazinyl-3-oxopropanoate is a useful research compound. Its molecular formula is C5H10N2O3 and its molecular weight is 146.14 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 3-hydrazino-3-oxopropionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75205. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O3 B1584205 ethyl 3-hydrazinyl-3-oxopropanoate CAS No. 30866-24-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-hydrazinyl-3-oxopropanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10N2O3/c1-2-10-5(9)3-4(8)7-6/h2-3,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPOCMMGKBZWSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291386
Record name Ethyl 3-hydrazino-3-oxopropionate
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Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30866-24-1
Record name 30866-24-1
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Record name Ethyl 3-hydrazino-3-oxopropionate
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Record name Ethyl 3-hydrazino-3-oxopropionate
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Foundational & Exploratory

what are the properties of ethyl 3-hydrazinyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 3-hydrazinyl-3-oxopropanoate

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. This compound, also commonly known as ethyl malonyl hydrazide, stands out as a highly valuable and versatile reagent. Its structure uniquely combines a reactive hydrazide moiety with an ester functional group, offering two distinct points for chemical modification. This guide provides a comprehensive technical overview of its core properties, synthesis, reactivity, and applications, designed for researchers and drug development professionals seeking to leverage this potent intermediate in their synthetic endeavors.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application in synthesis. The physical and spectroscopic characteristics of this compound define its handling, purification, and analytical verification.

Core Chemical and Physical Properties

The compound presents as a stable, solid material under standard laboratory conditions, facilitating its storage and handling. Key identifying properties are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms Ethyl 3-hydrazino-3-oxopropionate, Ethyl malonyl hydrazide[2]
CAS Number 30866-24-1[2][3]
Molecular Formula C₅H₁₀N₂O₃[1][2]
Molecular Weight 146.14 g/mol [1][3]
Appearance Solid[3]
Melting Point 68-69 °C or 72-75 °C (lit.)[3][4][5]
SMILES CCOC(=O)CC(=O)NN[1][3]
InChIKey HCPOCMMGKBZWSJ-UHFFFAOYSA-N[1][3]
Spectroscopic Data Interpretation

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The key spectral features are detailed below, based on data reported for the compound and its immediate derivatives.

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. Expect strong absorption bands characteristic of:

    • N-H Stretching : A distinct peak around 3292 cm⁻¹ corresponding to the hydrazide N-H bonds.[4][5]

    • C=O Stretching (Ester) : A sharp, strong band around 1732-1736 cm⁻¹, indicative of the ester carbonyl group.[4]

    • C=O Stretching (Amide I) : Another strong carbonyl absorption is observed around 1675-1682 cm⁻¹, which is characteristic of the amide linkage within the hydrazide moiety.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : In a suitable deuterated solvent like DMSO-d₆, the proton NMR spectrum would typically show:

      • An ethyl ester pattern: a triplet around δ 1.1-1.2 ppm (3H, -CH₃) and a quartet around δ 4.0-4.1 ppm (2H, -OCH₂-).[4][5]

      • A sharp singlet for the methylene protons (-COCH₂CO-) around δ 3.6 ppm (2H).[4][5]

      • Broad, exchangeable signals for the hydrazide protons (-NHNH₂). The exact chemical shift can vary with concentration and solvent.

    • ¹³C NMR : The carbon spectrum will corroborate the structure with signals for:

      • The ethyl group carbons (δ ~14.6 ppm for CH₃ and δ ~61.0 ppm for OCH₂).[4]

      • The central methylene carbon (δ ~41.8 ppm).[4]

      • Two distinct carbonyl carbons for the ester and amide functionalities, expected in the δ 168-170 ppm region.[4][5]

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight, typically showing the protonated molecule [M+H]⁺ at m/z 147.07642 or the sodium adduct [M+Na]⁺ at m/z 169.05836.[6]

PART 2: Synthesis and Experimental Protocol

The most direct and common synthesis of this compound involves the reaction between diethyl malonate and hydrazine hydrate. The underlying principle is the nucleophilic acyl substitution, where the highly nucleophilic hydrazine selectively attacks one of the electrophilic ester carbonyls, displacing ethanol.

Synthesis Workflow

Synthesis_Workflow DEM Diethyl Malonate Reaction Reaction Vessel (Reflux) DEM->Reaction HH Hydrazine Hydrate HH->Reaction Solvent Ethanol (Solvent) Solvent->Reaction Product_sol Product in Solution Reaction->Product_sol Nucleophilic Acyl Substitution Cooling Cooling & Crystallization Product_sol->Cooling Filtration Filtration Cooling->Filtration Product This compound Filtration->Product

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is a representative method adapted from literature procedures.[4][5]

  • Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate (1 equivalent) in absolute ethanol.

  • Nucleophilic Addition : To the stirred solution, add hydrazine hydrate (typically 1.0 to 2.5 equivalents) dropwise at room temperature. The use of excess hydrazine can drive the reaction to completion.[5]

  • Reaction : Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours.

  • Isolation : After the reaction is complete, cool the mixture in an ice bath. The product often crystallizes out of the solution.

  • Purification : Collect the solid product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum to yield pure this compound.

PART 3: Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its bifunctional nature. The terminal -NH₂ group of the hydrazide is a potent nucleophile, while the ester can be hydrolyzed or used in further transformations.

Core Reactivity: Hydrazone Formation

The most prominent reaction is the condensation with aldehydes and ketones. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a stable ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoate (a hydrazone).[4][7] This reaction is foundational for building more complex molecules.

Hydrazone_Formation cluster_reactants Reactants Substrate This compound Solvent Ethanol (Reflux) Substrate->Solvent Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Solvent Product Hydrazone Derivative Solvent->Product Condensation Water H₂O Product->Water Elimination

Caption: General reaction pathway for hydrazone synthesis.

Applications in Heterocyclic Chemistry

This compound is a key starting material for synthesizing a variety of nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.[8]

  • Pyrazoles : It is used in the synthesis of 4,5-dihydro-1H-pyrazoles via reaction with trifluoro-3-alken-2-ones.

  • Pyrrole-Pyrazole Systems : The molecule serves as a foundational reagent in the stepwise construction of complex pyrrole-pyrazole systems.

  • Pyrazolopyridazines : It is also employed in the synthesis of pyrazolopyridazines.

The causality behind its utility is the ability of the hydrazide to undergo cyclization reactions after initial condensation, and the ester group provides a handle for further derivatization or can participate in subsequent ring-closing steps. This makes it an invaluable tool for creating diverse compound libraries for drug screening.

PART 4: Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are essential for laboratory safety.

  • Hazard Identification : this compound is classified as an irritant. The relevant GHS hazard statements are:

    • H315 : Causes skin irritation.[1][3]

    • H319 : Causes serious eye irritation.[1][3]

    • H335 : May cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE) : When handling the solid or its solutions, the following PPE is mandatory:

    • N95 (US) or equivalent dust mask.[3]

    • Chemical safety goggles or face shield.[3]

    • Chemically resistant gloves.[3]

  • Storage : The compound is a combustible solid and should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[2]

Conclusion

This compound is more than just a simple chemical; it is a strategic synthetic intermediate that offers a reliable and versatile platform for molecular construction. Its well-defined physicochemical properties, straightforward synthesis, and predictable reactivity make it an indispensable tool for researchers in organic synthesis and drug development. By understanding and applying the principles outlined in this guide, scientists can effectively harness its potential to build novel heterocyclic systems and advance their research programs.

References

Ethyl 3-Hydrazinyl-3-oxopropanoate: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-hydrazinyl-3-oxopropanoate (CAS No. 30866-24-1) is a bifunctional reagent of significant interest in the fields of organic synthesis and drug discovery. Possessing both a nucleophilic hydrazide and an electrophilic ester moiety within a compact three-carbon backbone, this molecule serves as a highly versatile building block, particularly for the construction of nitrogen-containing heterocyclic scaffolds. Its utility in forming pyrazole and pyrazolone rings, which are privileged structures in medicinal chemistry, makes it an indispensable tool for researchers. This guide provides an in-depth analysis of its physicochemical properties, a field-proven synthesis protocol, an exploration of its core reactivity and applications, and essential safety and handling information for laboratory use.

Chemical Identity and Physicochemical Properties

This compound, also commonly known as ethyl malonyl hydrazide, is a stable, solid organic compound at room temperature. Its key identifiers and properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 30866-24-1[1][2]
Molecular Formula C₅H₁₀N₂O₃[1][3][4]
Molecular Weight 146.14 g/mol [1][2][3][4]
IUPAC Name This compound[3]
Synonyms Ethyl malonyl hydrazide, Ethyl 3-hydrazino-3-oxopropionate[1][2]
Appearance White to off-white solid
Melting Point 72-75 °C
SMILES CCOC(=O)CC(=O)NN
InChIKey HCPOCMMGKBZWSJ-UHFFFAOYSA-N

Synthesis of this compound

The most direct and widely employed synthesis of this reagent is the chemoselective mono-hydrazinolysis of diethyl malonate. The reaction leverages the higher reactivity of hydrazine towards one of the ester groups, yielding the desired ester-hydrazide. The choice of reaction conditions, particularly temperature and stoichiometry, is critical to prevent the formation of the undesired bis-hydrazide (malonyl dihydrazide).

Diagram of Synthesis

G DEM Diethyl Malonate SOLV Ethanol (Solvent) Reflux DEM->SOLV HYD Hydrazine Hydrate (H₂NNH₂·H₂O) HYD->SOLV PRODUCT This compound SOLV->PRODUCT Selective Mono-acylation

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from Diethyl Malonate

This protocol describes a standard laboratory-scale preparation.

Materials:

  • Diethyl malonate (1.0 eq)

  • Hydrazine hydrate (~64% solution, 1.0 eq)

  • Absolute Ethanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl malonate (1.0 eq) dissolved in absolute ethanol (approx. 3-5 mL per gram of diethyl malonate).

  • While stirring at room temperature, add hydrazine hydrate (1.0 eq) dropwise to the solution.

  • Upon completion of the addition, heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation of the product.

  • Filter the resulting white solid under vacuum and wash the filter cake with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield this compound. The product can be further purified by recrystallization from ethanol if necessary.

Expert Insight: The use of a 1:1 molar ratio of reactants is crucial. An excess of hydrazine will significantly increase the yield of the unwanted side-product, malonic dihydrazide. Controlling the temperature and reaction time ensures the selective formation of the mono-substituted product.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its terminal hydrazinyl group (-NHNH₂), which is a potent binucleophile. This functionality is the primary site of reaction, most notably in condensation and cyclocondensation reactions.

Formation of Hydrazones

The most fundamental reaction is the condensation with aldehydes and ketones. The terminal -NH₂ group reacts readily to form stable hydrazones. These hydrazone derivatives are often crystalline solids and serve as key intermediates for more complex heterocyclic systems.[5][6]

Knorr Pyrazole Synthesis

A cornerstone application is the synthesis of pyrazoles and pyrazolones via the Knorr synthesis.[7][8][9] This involves the cyclocondensation reaction with a 1,3-dicarbonyl compound (e.g., a β-ketoester like ethyl acetoacetate or a β-diketone). The reaction proceeds through initial hydrazone formation followed by intramolecular cyclization and dehydration to afford the stable five-membered pyrazole ring. This reaction is a foundational method in medicinal chemistry for accessing a vast library of biologically active compounds.[10]

Workflow: Knorr Pyrazole Synthesis

G cluster_0 Reactants cluster_1 Process cluster_2 Product EHO Ethyl 3-hydrazinyl- 3-oxopropanoate COND Acid or Base Catalysis (e.g., Acetic Acid) EHO->COND DK 1,3-Dicarbonyl Compound DK->COND PYR Substituted Pyrazole/Pyrazolone COND->PYR Cyclocondensation

Caption: General workflow for Knorr Pyrazole Synthesis.

Safety, Handling, and Storage

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.

Hazard ClassGHS Code(s)DescriptionSource(s)
Acute Toxicity H302, H332Harmful if swallowed or if inhaled.[4][11]
Skin Irritation H315Causes skin irritation.[1][4][11][12]
Eye Irritation H319Causes serious eye irritation.[1][4][11][12]
Respiratory Irritation H335May cause respiratory irritation.[1][4][11][12]

Recommended PPE:

  • Eye Protection: Safety glasses or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use in a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is recommended.

  • Skin and Body: Laboratory coat.

Storage: For long-term stability, the compound should be stored in a tightly sealed container in a dark, dry, and well-ventilated place. For optimal shelf-life, storage in a freezer at or below -20°C under an inert atmosphere is recommended.[4]

Expected Spectroscopic Signatures

While experimental spectra should always be used for definitive identification, the following provides the expected characteristic signals based on the compound's structure.

¹H NMR (Proton NMR):

  • Ethyl Ester (CH₃): A triplet at ~1.2-1.3 ppm (3H).

  • Ethyl Ester (CH₂): A quartet at ~4.1-4.2 ppm (2H).

  • Methylene (CH₂): A singlet at ~3.3-3.4 ppm (2H).

  • Hydrazide (NHNH₂): Two broad, exchangeable singlets, typically in the range of ~4.2 ppm (NH₂) and ~9.2 ppm (NH). The exact chemical shifts are highly dependent on solvent and concentration.

¹³C NMR (Carbon NMR):

  • Ester Carbonyl (C=O): ~168-170 ppm.

  • Amide Carbonyl (C=O): ~165-167 ppm.

  • Ethyl Ester (OCH₂): ~61-62 ppm.

  • Methylene (CH₂): ~40-42 ppm.

  • Ethyl Ester (CH₃): ~13-15 ppm.

IR (Infrared) Spectroscopy:

  • N-H Stretching: Two distinct bands in the 3200-3400 cm⁻¹ region.

  • C-H Stretching: Bands in the 2850-3000 cm⁻¹ region.

  • Ester C=O Stretching: A strong, sharp absorption band around 1730-1750 cm⁻¹.

  • Amide C=O Stretching (Amide I): A strong absorption band around 1640-1680 cm⁻¹.

  • N-H Bending (Amide II): A band around 1550-1640 cm⁻¹.

References

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-hydrazinyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-hydrazinyl-3-oxopropanoate, also known as ethyl malonyl hydrazide, is a valuable bifunctional molecule that serves as a key building block in synthetic organic chemistry. Its structure, incorporating both an ester and a hydrazide functional group, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds, including pyrazoles and pyridazines, which are of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, offering practical insights for researchers and professionals in the field.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of diethyl malonate with hydrazine hydrate.[1] This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl carbons of diethyl malonate. The lone pair of electrons on the nitrogen atom of hydrazine acts as the nucleophile. This is followed by the elimination of an ethoxide leaving group, resulting in the formation of the corresponding hydrazide. The reaction is typically carried out in a 1:1 molar ratio of diethyl malonate to hydrazine hydrate. Using an excess of hydrazine can lead to the formation of the dihydrazide as a byproduct.[2]

Experimental_Workflow cluster_Synthesis Synthesis cluster_Purification Purification Reactants Diethyl malonate + Hydrazine hydrate in Ethanol Reaction Stir at room temperature overnight Reactants->Reaction Filtration Filter the reaction mixture Reaction->Filtration Evaporation Remove solvent under reduced pressure Filtration->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Recrystallization Recrystallize from Ethyl acetate/Petroleum ether Crude_Product->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

References

Ethyl 3-Hydrazinyl-3-Oxopropanoate: A Comprehensive Structural and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed examination of ethyl 3-hydrazinyl-3-oxopropanoate, a compound of considerable interest in synthetic chemistry and pharmaceutical development. We will dissect its structural characteristics and explore its spectroscopic signature using fundamental analytical techniques. This document is tailored for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this molecule's physicochemical properties.

Introduction: The Synthetic Utility of a Bifunctional Building Block

This compound, also known as monoethyl malonate monohydrazide, is a versatile organic compound featuring two key functional groups: an ethyl ester and a hydrazide. This bifunctionality makes it a valuable precursor in the synthesis of more complex molecules, particularly heterocyclic systems that form the core of many pharmaceutical agents. The nucleophilic nature of the hydrazide group allows for facile reactions with electrophiles, such as ketones and aldehydes, to form a variety of nitrogen-containing rings, most notably pyrazoles and pyrazolones.

Core Structural Features:

  • Ethyl Ester Group (-COOCH₂CH₃): Provides a site for reactions such as hydrolysis and transesterification.

  • Hydrazide Group (-CONHNH₂): A highly reactive nucleophilic center, crucial for the formation of carbon-nitrogen bonds.

  • Active Methylene Bridge (-CH₂-): The protons on this carbon are acidic and can be removed by a base, creating a nucleophilic carbon center for further reactions.

Structural Elucidation: A Spectroscopic Approach

A multi-technique spectroscopic approach is indispensable for the unambiguous structural confirmation of this compound. This section details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule, providing detailed information about the chemical environment, connectivity, and number of each type of proton and carbon atom.

The proton NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms within the molecule.

Expected ¹H NMR Data (in CDCl₃):

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (Ethyl)~1.2-1.3Triplet (t)3H
-CH₂- (Methylene Bridge)~3.4Singlet (s)2H
-CH₂- (Ethyl)~4.1-4.2Quartet (q)2H
-NH₂ (Hydrazide)Broad SignalSinglet (s)2H
-NH- (Hydrazide)Broad SignalSinglet (s)1H

Causality and Interpretation:

  • The triplet and quartet signals for the ethyl group are characteristic of an isolated ethyl group, where the -CH₂- protons are coupled to the three neighboring -CH₃ protons, and vice-versa.

  • The singlet for the methylene bridge protons indicates no adjacent, non-equivalent protons to couple with.

  • The hydrazide -NH₂ and -NH- protons often appear as broad singlets due to rapid chemical exchange with trace amounts of water and quadrupole broadening effects from the adjacent nitrogen atom. Their chemical shifts can be highly variable depending on the solvent and concentration.

Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing a count of the unique carbon environments.

Expected ¹³C NMR Chemical Shifts:

Carbon AssignmentChemical Shift (δ, ppm)
-C H₃ (Ethyl)~14
-C H₂- (Methylene Bridge)~41
-C H₂- (Ethyl)~62
C =O (Hydrazide)~165
C =O (Ester)~169
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.

Key IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3300-3200Hydrazide N-H
C-H Stretch3000-2850Aliphatic C-H
C=O Stretch (Ester)~1730-1740Strong absorption
C=O Stretch (Amide I)~1680Hydrazide C=O
N-H Bend (Amide II)~1620Hydrazide N-H
C-O Stretch1300-1000Ester C-O

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

This protocol ensures high-quality, reproducible data.

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to air dry completely.

  • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal.

  • Pressure Application: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum.

  • Data Processing: The instrument's software will automatically perform a background subtraction, yielding the final IR spectrum of the sample.

experimental_workflow cluster_prep Preparation cluster_acq Acquisition & Processing Clean Clean ATR Crystal Background Record Background Clean->Background Apply Apply Sample Background->Apply Press Apply Pressure Apply->Press Scan Record Sample Spectrum Press->Scan Process Background Subtraction Scan->Process Result Final IR Spectrum Process->Result

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering crucial pieces of information for structural confirmation.

Expected Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound, C₅H₁₀N₂O₃, is expected at an m/z of 146.06.

  • Key Fragmentation Pathways: The molecule can fragment in predictable ways upon ionization. Common fragments include:

    • Loss of an ethoxy radical (•OCH₂CH₃) resulting in a fragment at m/z 101.

    • Loss of an ethyl radical (•CH₂CH₃) resulting in a fragment at m/z 117.

    • Loss of the terminal hydrazinyl group (•NHNH₂) resulting in a fragment at m/z 115.

fragmentation_pathway Parent [C₅H₁₀N₂O₃]⁺ m/z = 146 Frag1 [M - •OCH₂CH₃]⁺ m/z = 101 Parent->Frag1 - 45 Frag2 [M - •CH₂CH₃]⁺ m/z = 117 Parent->Frag2 - 29 Frag3 [M - •NHNH₂]⁺ m/z = 115 Parent->Frag3 - 31

Caption: Primary MS fragmentation pathways.

Synthesis and Purification Overview

The most common laboratory synthesis of this compound involves the reaction of diethyl malonate with hydrazine hydrate.

Reaction:

(EtOOC)₂CH₂ + N₂H₄·H₂O → EtOOC-CH₂-CONHNH₂ + EtOH + H₂O

General Synthetic Protocol:

  • Reaction Setup: Diethyl malonate is dissolved in a suitable solvent, typically ethanol, in a round-bottom flask.

  • Reagent Addition: One molar equivalent of hydrazine hydrate is added dropwise to the stirred solution. The reaction is often exothermic and may require cooling.

  • Reaction Monitoring: The mixture is stirred, sometimes with gentle heating, until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Workup and Isolation: The solvent is removed under reduced pressure. The resulting crude product is then purified.

  • Purification: Recrystallization from a solvent such as ethanol or an ethanol/water mixture is a common method to obtain the pure, solid product.

Conclusion and Future Directions

The combination of NMR, IR, and MS provides a robust and definitive analytical workflow for the structural confirmation and purity assessment of this compound. A thorough understanding of its spectroscopic properties is fundamental for any researcher utilizing this compound in synthesis. Its proven utility as a scaffold for generating libraries of heterocyclic compounds ensures its continued relevance in medicinal chemistry and the broader field of drug discovery. Future work will likely focus on expanding the diversity of complex molecules accessible from this versatile starting material.

reactivity of the hydrazide moiety in ethyl 3-hydrazinyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Hydrazide Moiety in Ethyl 3-Hydrazinyl-3-oxopropanoate

Abstract

This compound, also known as ethyl malonyl hydrazide, is a uniquely versatile bifunctional reagent that serves as a cornerstone in modern heterocyclic chemistry.[1] Its structure, featuring a nucleophilic hydrazide moiety directly attached to a malonic acid backbone, offers a rich landscape of chemical reactivity. This guide provides an in-depth exploration of the hydrazide moiety's reactivity within this molecule, grounded in mechanistic principles and supported by field-proven experimental protocols. We will dissect its primary reaction pathways—including condensation, acylation, and cyclization—and illuminate its pivotal role in the synthesis of medicinally relevant scaffolds such as pyrazoles and pyrazolones.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this powerful building block.

Structural and Electronic Profile

This compound (C₅H₁₀N₂O₃, M.W. 146.14 g/mol ) possesses a distinct architecture comprising an ethyl ester and a hydrazide functional group separated by a methylene (-CH₂) spacer.[1][4] This arrangement dictates its chemical behavior.

  • The Hydrazide Moiety (-CONHNH₂): This is the primary reactive center. The terminal nitrogen atom (-NH₂) is highly nucleophilic due to the alpha effect—the presence of an adjacent atom with lone-pair electrons (the inner nitrogen), which enhances its nucleophilicity.

  • Active Methylene Group: The -CH₂- group is flanked by two electron-withdrawing carbonyl groups (one from the amide, one from the ester), making the methylene protons acidic and susceptible to deprotonation under basic conditions.[5] This feature is critical in reactions like the Knoevenagel condensation.[6]

  • The Ethyl Ester (-COOEt): This group serves as a latent electrophilic site, primarily for intramolecular cyclization reactions following an initial reaction at the hydrazide terminus.

This combination of a potent nucleophile, an acidic methylene unit, and an electrophilic ester site within a compact three-carbon backbone makes this compound an ideal precursor for constructing five- and six-membered heterocyclic rings.

Synthesis of the Reagent

The most common and practical route to synthesize this compound is through the direct hydrazinolysis of a malonic ester, typically diethyl malonate.[7] The reaction proceeds by nucleophilic acyl substitution, where one of the ester groups is selectively attacked by hydrazine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methodologies for the synthesis of acid hydrazides from esters.[3][7]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve diethyl malonate (1 equiv.) in absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.0-1.2 equiv.) dropwise to the stirred solution at room temperature. The reaction is typically exothermic.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) until the starting diethyl malonate is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Isolation: Collect the resulting white solid by vacuum filtration, wash with cold ethanol, and dry in vacuo to yield the product. The typical melting point is 72-75 °C.[8]

G cluster_workflow Synthesis Workflow Diethyl Malonate Diethyl Malonate Reaction Reaction Diethyl Malonate->Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction Precipitation Precipitation Reaction->Precipitation Filtration Filtration Precipitation->Filtration Product Ethyl 3-hydrazinyl- 3-oxopropanoate Filtration->Product

Caption: Workflow for the synthesis of this compound.

Core Reactivity of the Hydrazide Moiety

The utility of this compound stems from the predictable and versatile reactivity of its hydrazide group.

Condensation with Carbonyl Compounds: Hydrazone Formation

The most fundamental reaction of the hydrazide moiety is its condensation with aldehydes and ketones.[9] The nucleophilic terminal amine attacks the electrophilic carbonyl carbon, leading to the formation of a stable hydrazone derivative after the elimination of water.[10][11] These hydrazones are often stable, crystalline solids and serve as crucial intermediates for further transformations.[9][12]

G Reagent This compound Intermediate Carbinolamine Intermediate Reagent->Intermediate Carbonyl Aldehyde or Ketone (R-CO-R') Carbonyl->Intermediate Product Hydrazone Product + H₂O Intermediate->Product - H₂O G B_Ketoester β-Keto Ester Hydrazone Hydrazone Intermediate B_Ketoester->Hydrazone Hydrazine Hydrazine Hydrazine->Hydrazone Cyclization Intramolecular Nucleophilic Attack Hydrazone->Cyclization - EtOH Product Pyrazolone Product Cyclization->Product - EtOH

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl 3-Hydrazinyl-3-Oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Ethyl 3-hydrazinyl-3-oxopropanoate is a bifunctional molecule of significant interest in synthetic chemistry, particularly as a versatile building block for the synthesis of various heterocyclic compounds with potential pharmacological activities. Understanding its fundamental physicochemical properties, namely solubility and stability, is a critical prerequisite for its effective utilization in drug discovery and development pipelines. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility and stability of this compound. It offers field-proven insights into experimental design and execution, equipping researchers with the necessary knowledge to handle, store, and utilize this compound effectively. This guide details robust, self-validating protocols for determining solubility in various solvent systems and for assessing stability under forced degradation conditions, including hydrolytic, oxidative, thermal, and photolytic stress.

Introduction: The Chemical Context and Significance of this compound

This compound, also known as ethyl malonyl hydrazide, possesses two key reactive functional groups: an ethyl ester and a hydrazide. This unique structural arrangement makes it a valuable precursor in cyclization reactions to form a variety of heterocyclic scaffolds, such as pyrazoles and pyridazines.[1] The hydrazide moiety provides a nucleophilic center, while the ester group can participate in various transformations. Its chemical reactivity and potential as a foundational element in medicinal chemistry necessitate a thorough understanding of its solubility and stability profiles to ensure reproducible experimental outcomes and to develop stable pharmaceutical formulations.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₅H₁₀N₂O₃[2]
Molecular Weight 146.14 g/mol [2][3]
Appearance Solid[3]
Melting Point 72-75 °C (lit.)[3]
CAS Number 30866-24-1[3]
Predicted XlogP -0.8[2]

The negative predicted XlogP value suggests a degree of hydrophilicity, which is a key consideration for its solubility characteristics.[2]

Solubility Profile: A Theoretical and Practical Approach

The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and formulation possibilities. The presence of both polar (hydrazide, ester) and non-polar (ethyl group) moieties in this compound suggests a nuanced solubility profile.

Theoretical Solubility Considerations

The hydrazide group, with its capacity for hydrogen bonding, is expected to confer solubility in protic solvents like water and alcohols. The ester group, while polar, also introduces a lipophilic character, potentially allowing for solubility in some organic solvents. Given its structure, it is anticipated to be soluble in polar aprotic solvents like DMSO and DMF, which are excellent solvents for a wide range of organic molecules.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound is crucial for its practical application. The following protocol outlines a robust method for qualitative and quantitative solubility assessment.

  • This compound

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • HPLC-UV or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Test solvents: Purified water, Ethanol, Methanol, Acetone, Dimethyl sulfoxide (DMSO), Dichloromethane (DCM)

The following diagram illustrates the workflow for determining the equilibrium solubility of the compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess amount of This compound prep2 Add a known volume of the selected solvent to a vial prep1->prep2 equil1 Seal the vial and place in a thermostatic shaker (e.g., 25°C) prep2->equil1 equil2 Shake for a predetermined time (e.g., 24-48 hours) to reach equilibrium equil1->equil2 sep1 Allow the suspension to settle equil2->sep1 sep2 Centrifuge the sample to pellet the undissolved solid sep1->sep2 ana1 Carefully withdraw an aliquot of the clear supernatant sep2->ana1 ana2 Dilute the aliquot with a suitable solvent for analysis ana1->ana2 ana3 Quantify the concentration using a validated analytical method (e.g., HPLC-UV) ana2->ana3

Caption: Workflow for Equilibrium Solubility Determination.

  • Preparation of Saturated Solutions: To a series of vials, add an excess amount of this compound (e.g., 10-20 mg). To each vial, add a known volume (e.g., 1 mL) of the respective test solvent (water, ethanol, methanol, acetone, DMSO, DCM).

  • Equilibration: Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to stand undisturbed for a short period. Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

  • Quantification: Determine the concentration of the dissolved compound in the diluted sample using the analytical method. Calculate the solubility in units such as mg/mL or mol/L.

Stability Profile: A Forced Degradation Approach

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Rationale for Forced Degradation Studies

The insights gained from forced degradation studies are invaluable for:

  • Elucidating degradation pathways.

  • Identifying potential degradation products.

  • Developing and validating stability-indicating analytical methods.

  • Informing decisions on formulation, packaging, and storage conditions.

Experimental Design for Forced Degradation

The following sections detail the protocols for subjecting this compound to various stress conditions. A target degradation of 5-20% is generally considered optimal for these studies.[5]

The diagram below outlines the general workflow for conducting forced degradation studies.

G cluster_stress Application of Stress Conditions cluster_sampling Sampling and Quenching cluster_analysis Analysis start Prepare a stock solution of This compound in a suitable solvent stress_acid Acid Hydrolysis (e.g., 0.1 M HCl) start->stress_acid stress_base Base Hydrolysis (e.g., 0.1 M NaOH) start->stress_base stress_ox Oxidation (e.g., 3% H₂O₂) start->stress_ox stress_therm Thermal Stress (e.g., 60°C) start->stress_therm stress_photo Photolytic Stress (UV/Vis light) start->stress_photo sample Withdraw samples at predetermined time points stress_acid->sample stress_base->sample stress_ox->sample stress_therm->sample stress_photo->sample quench Neutralize/quench the reaction to stop further degradation sample->quench analysis Analyze samples using a stability-indicating method (e.g., HPLC) quench->analysis compare Compare stressed samples to an unstressed control sample analysis->compare

Caption: General Workflow for Forced Degradation Studies.

Causality: The ester and hydrazide functional groups are susceptible to hydrolysis. Acidic conditions can catalyze the hydrolysis of the ester, while basic conditions can promote the hydrolysis of both the ester and the amide-like bond of the hydrazide.

Protocol:

  • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.[4]

  • Maintain the solutions at room temperature and an elevated temperature (e.g., 60°C).

  • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples immediately (for the acidic sample, use NaOH; for the basic sample, use HCl).

  • Analyze the samples by a stability-indicating HPLC method.

Causality: The hydrazinyl moiety is susceptible to oxidation, which can lead to the formation of various degradation products.

Protocol:

  • Prepare a solution of this compound in a suitable solvent and treat it with 3% hydrogen peroxide.[6]

  • Keep the solution at room temperature and protect it from light.

  • Monitor the reaction at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples using a stability-indicating HPLC method.

Causality: Elevated temperatures can provide the energy required to overcome activation barriers for degradation reactions, leading to the breakdown of the molecule.

Protocol:

  • Store solid samples of this compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C or 80°C).[4]

  • Also, prepare a solution of the compound in a suitable solvent and store it at the same elevated temperature.

  • Analyze the solid and solution samples at various time points (e.g., 1, 3, 7, 14 days).

  • For the solid sample, dissolve a known amount in a suitable solvent before analysis by HPLC.

Causality: Exposure to light, particularly UV radiation, can induce photochemical degradation, leading to the formation of new impurities.

Protocol:

  • Expose solid samples and solutions of this compound to a light source that provides both UV and visible output, as specified in ICH guideline Q1B.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Place the samples in a photostability chamber for a specified duration.

  • Analyze the exposed and control samples by a stability-indicating HPLC method.

Analytical Methodologies

A validated stability-indicating analytical method is paramount for accurately quantifying this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for this purpose.

Recommended HPLC Method Parameters (Starting Point)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV spectral analysis of the compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30 °C.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion and Recommendations

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in the public domain, the detailed protocols provided herein offer a robust and scientifically sound approach for researchers to determine these critical parameters. A thorough characterization of its solubility and stability is an indispensable step in leveraging the full potential of this compound in the synthesis of novel chemical entities for drug discovery and development. It is recommended that these studies be conducted early in the research and development process to mitigate potential downstream challenges related to formulation and stability.

References

The Versatile Precursor: A Technical Guide to Ethyl 3-Hydrazinyl-3-Oxopropanoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-hydrazinyl-3-oxopropanoate, also known as ethyl malonyl hydrazide, is a highly versatile and reactive precursor in the field of organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and an electrophilic ester group, makes it an invaluable building block for the construction of a diverse array of heterocyclic compounds. This technical guide provides an in-depth exploration of the synthesis, key reactions, and mechanistic underpinnings of this compound's applications, with a particular focus on its role in the synthesis of pyrazolones and other complex heterocyclic systems of interest to the pharmaceutical and materials science industries. Detailed experimental protocols, mechanistic diagrams, and a comprehensive review of its synthetic utility are presented to serve as a practical resource for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound (Figure 1) has emerged as a precursor of significant interest due to its inherent reactivity and synthetic potential. The presence of a terminal hydrazine group provides a potent nucleophilic center, readily participating in condensation reactions with carbonyl compounds to form stable hydrazones. Concurrently, the ethyl ester functionality offers a site for intramolecular cyclization or further synthetic elaboration. This duality allows for the streamlined synthesis of various heterocyclic scaffolds, most notably the pyrazolone ring system, which is a core motif in numerous biologically active compounds.[1] This guide will elucidate the synthetic pathways originating from this precursor, providing both theoretical understanding and practical, field-proven methodologies.

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

Synthesis of the Precursor: A Reliable and Scalable Protocol

The efficient synthesis of this compound is a critical first step for its utilization in more complex synthetic schemes. The most common and reliable method involves the selective mono-hydrazinolysis of diethyl malonate.[2] This reaction leverages the higher reactivity of one ester group towards hydrazine, affording the desired product in good yield.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The more nucleophilic nitrogen atom of hydrazine hydrate attacks one of the electrophilic carbonyl carbons of diethyl malonate. The tetrahedral intermediate then collapses, expelling an ethoxide leaving group to form the corresponding hydrazide. The use of a slight excess of diethyl malonate and controlling the reaction temperature are crucial to minimize the formation of the dihydrazide byproduct, malonohydrazide.

G start Diethyl Malonate + Hydrazine Hydrate step1 Nucleophilic attack of hydrazine on one ester carbonyl start->step1 intermediate Tetrahedral Intermediate step1->intermediate byproduct Malonohydrazide (side product) step1->byproduct Further reaction step2 Collapse of intermediate and elimination of ethanol intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the established procedure by Světlák et al. (1995).[2]

Materials:

  • Diethyl malonate

  • Hydrazine hydrate (80% solution)

  • Ethanol (absolute)

  • Diethyl ether

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl malonate (1 equivalent) in absolute ethanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add hydrazine hydrate (0.9 equivalents) dropwise to the cooled solution over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add cold diethyl ether to precipitate the product.

  • Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Expected Yield: 75-85% Physical Properties: White crystalline solid, mp 72-75 °C.[3]

Core Application: Synthesis of Pyrazolone Derivatives

A primary and highly valuable application of this compound is its use as a precursor for the synthesis of pyrazolone derivatives.[1] The pyrazolone scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with analgesic, anti-inflammatory, and antipyretic properties.[1] The synthesis typically proceeds in a two-step sequence: formation of a hydrazone intermediate, followed by an intramolecular cyclization.

Step 1: Formation of Hydrazone Intermediates

The first step involves the condensation of the hydrazine moiety of this compound with an aldehyde or ketone. This reaction is typically carried out in a protic solvent like ethanol and is often acid-catalyzed. The resulting hydrazones are stable, often crystalline, solids that can be isolated and purified before the subsequent cyclization step.

reac1 This compound prod Ethyl 3-(2-alkylidenehydrazinyl)-3-oxopropanoate (Hydrazone) reac1->prod Reflux in Ethanol, cat. acid reac2 + R-CHO (Aldehyde) reac2->prod

Caption: General scheme for hydrazone formation.

Experimental Protocol: Synthesis of Ethyl 3-(2-benzylidenehydrazinyl)-3-oxopropanoate

This protocol is based on the work of El-Sayed et al. (2013).[4]

Materials:

  • This compound

  • Benzaldehyde

  • Absolute ethanol

Procedure:

  • Dissolve this compound (1.46 g, 10 mmol) in absolute ethanol (30 mL) in a round-bottom flask.

  • Add benzaldehyde (1.06 g, 10 mmol) to the solution.

  • Reflux the reaction mixture for 1 hour.

  • Cool the mixture to 5-10 °C in an ice bath.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and recrystallize from ethanol to afford the pure hydrazone.

Yield and Properties:

  • Yield: 85%

  • Melting Point: 115-117 °C

  • ¹H-NMR (DMSO-d₆, δ ppm): 1.17 (t, 3H, CH₃), 3.65 (s, 2H, CH₂), 4.09 (q, 2H, OCH₂), 7.41-7.71 (m, 5H, ArH), 7.96 (s, 1H, -CH=), 11.58 (s, 1H, NH).[5]

  • ¹³C-NMR (DMSO-d₆, δ ppm): 14.6 (CH₃), 41.8 (CH₂), 61.0 (OCH₂), 127.3, 129.2, 129.3, 129.8, 134.6 (ArC), 143.7 (-CH=), 168.3 (C=O), 168.5 (C=O).[5]

Step 2: Knorr-Type Cyclization to Pyrazolones

The hydrazone intermediates, which are essentially β-keto hydrazones, undergo an intramolecular cyclization reaction, a variant of the classic Knorr pyrazole synthesis, to form the pyrazolone ring.[6] This reaction is typically promoted by a base, which deprotonates the active methylene group, initiating a nucleophilic attack on the ester carbonyl. Subsequent elimination of ethanol drives the reaction to completion.

G start Hydrazone Intermediate enolate Enolate Intermediate start->enolate - H⁺ base Base (e.g., NaOEt) cyclized Cyclized Intermediate enolate->cyclized Intramolecular Nucleophilic Attack product Pyrazolone cyclized->product - EtO⁻ etoh Ethanol

Caption: Mechanism of Knorr-type cyclization to form pyrazolones.

Experimental Protocol: Synthesis of a 3-Substituted-5-Pyrazolone

This is a generalized protocol for the cyclization step.

Materials:

  • Ethyl 3-(2-alkylidenehydrazinyl)-3-oxopropanoate (hydrazone intermediate)

  • Sodium ethoxide

  • Absolute ethanol

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydrazone intermediate (1 equivalent) in absolute ethanol.

  • Add a solution of sodium ethoxide in ethanol (1.1 equivalents) to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by recrystallization or column chromatography to obtain the desired pyrazolone.

Expanded Synthetic Utility: Beyond Pyrazolones

The synthetic utility of this compound extends beyond the synthesis of simple pyrazolones. Its reactive nature allows for its participation in multi-component reactions and the construction of more complex, fused heterocyclic systems.

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles with a wide range of biological activities, including applications as kinase inhibitors.[7] this compound can serve as a key precursor in their synthesis. The general strategy involves the initial formation of a 5-aminopyrazole intermediate, which is then cyclized with a suitable 1,3-dicarbonyl compound.

Synthesis of Complex Pyrrole-Pyrazole Systems

As highlighted by Attanasi et al., this compound is a valuable starting material for the sequential construction of complex pyrrole-pyrazole systems.[3] These reactions often involve the initial formation of a 1,2-diaza-1,3-butadiene intermediate from the precursor, which then undergoes cycloaddition reactions to build the fused heterocyclic framework.

Data Summary

The following table summarizes the physical and spectroscopic data for a selection of hydrazone intermediates synthesized from this compound, as reported by El-Sayed et al. (2013).[4]

Aldehyde ReactantProductYield (%)Melting Point (°C)
BenzaldehydeEthyl 3-(2-benzylidenehydrazinyl)-3-oxopropanoate85115-117
4-MethoxybenzaldehydeEthyl 3-(2-(4-methoxybenzylidene)hydrazinyl)-3-oxopropanoate93116-118
4-ChlorobenzaldehydeEthyl 3-(2-(4-chlorobenzylidene)hydrazinyl)-3-oxopropanoate83168-170
Thiophene-2-carbaldehydeEthyl 3-oxo-3-(2-(thiophen-2-ylmethylene)hydrazinyl)propanoate78118-120
2-HydroxybenzaldehydeEthyl 3-(2-(2-hydroxybenzylidene)hydrazinyl)-3-oxopropanoate86148-150

Conclusion

This compound is a powerful and versatile precursor in modern organic synthesis. Its bifunctional nature allows for the efficient and often high-yielding synthesis of a variety of heterocyclic compounds, with the synthesis of pyrazolones being a particularly prominent application. The protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this valuable building block in their synthetic endeavors. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel synthetic methodologies and the creation of new molecular entities with significant therapeutic and technological potential.

References

A Technical Guide to the Synthesis of Pyrazoles Using Ethyl 3-hydrazinyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] This guide provides an in-depth examination of the synthesis of pyrazole derivatives, with a specific focus on the utility of ethyl 3-hydrazinyl-3-oxopropanoate as a versatile precursor. We will dissect the core chemical principles of the Knorr pyrazole synthesis, a classic and robust method for constructing this heterocyclic system.[2] The narrative will explore the reaction mechanism, the influence of various experimental parameters, and provide actionable, field-tested protocols. By integrating mechanistic insights with practical methodologies, this document aims to empower researchers in the rational design and synthesis of novel pyrazole-based therapeutic agents.

Introduction: The Enduring Importance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery.[1][3] Its prevalence in pharmaceuticals stems from its ability to engage in a wide range of biological interactions, acting as a versatile pharmacophore. The structural rigidity and aromatic nature of the pyrazole ring, coupled with its capacity for diverse substitution patterns, allow for the fine-tuning of steric, electronic, and pharmacokinetic properties.[3]

This has led to the development of blockbuster drugs across various therapeutic areas, including:

  • Celecoxib (Celebrex®): An anti-inflammatory agent.[1]

  • Apixaban (Eliquis®): An anticoagulant.[1]

  • Sildenafil (Viagra®): Used for erectile dysfunction.[1]

The continued interest in pyrazole derivatives necessitates a deep understanding of their synthetic routes. Among the most reliable and widely used methods is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a transformation known as the Knorr pyrazole synthesis.[4][5] This guide will focus on the use of this compound, a highly functionalized hydrazine, as a key building block in this seminal reaction.

The Core Mechanism: A Step-wise Dissection of the Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry, providing a direct and efficient pathway to substituted pyrazoles.[2][6] The reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, leading to the formation of the pyrazole ring through a sequence of nucleophilic attack, cyclization, and dehydration steps.[5][7]

When this compound reacts with a generic 1,3-dicarbonyl compound (such as a β-ketoester or a β-diketone), the reaction proceeds as follows:

  • Initial Nucleophilic Attack and Imine/Enamine Formation: The more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is often the more electrophilic (less sterically hindered) carbonyl. This initial condensation reaction forms a hydrazone intermediate.[8]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine derivative then acts as an intramolecular nucleophile, attacking the remaining carbonyl group. This step forms a five-membered cyclic intermediate.[7]

  • Dehydration and Aromatization: The cyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic pyrazole ring. This final step is the thermodynamic driving force for the reaction.[8]

The use of an acid catalyst is common in Knorr pyrazole syntheses to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine.[5][9]

Knorr_Pyrazole_Synthesis Figure 1: Generalized Mechanism of Knorr Pyrazole Synthesis cluster_intermediates Intermediates cluster_product Product Hydrazine Ethyl 3-hydrazinyl- 3-oxopropanoate Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Nucleophilic Attack Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Hydrazone Cyclic Cyclic Intermediate (Hemiaminal) Hydrazone->Cyclic Intramolecular Cyclization Pyrazole Substituted Pyrazole Cyclic->Pyrazole Dehydration (-H₂O) Experimental_Workflow Figure 2: Experimental Workflow for Pyrazole Synthesis start Start A Combine Reactants: This compound, Ethyl Acetoacetate, and 1-Propanol in a round-bottom flask. start->A Begin Synthesis end End process process decision decision io io B Add 3-4 drops of glacial acetic acid as a catalyst. A->B C Heat the mixture to 100°C with stirring for 1 hour. B->C D Monitor reaction progress using Thin Layer Chromatography (TLC). C->D E E D->E E->C No F Add deionized water to the hot reaction mixture to induce precipitation. E->F Yes G Cool the mixture slowly to room temperature, then in an ice bath. F->G H Isolate the solid product by vacuum filtration. G->H I Wash the product with cold water and allow to air dry. H->I J Characterize the final product (Melting point, NMR, Mass Spec). I->J J->end

References

An In-depth Technical Guide to the Synthesis of Ethyl 3-hydrazinyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 3-hydrazinyl-3-oxopropanoate in Modern Synthesis

This compound, also known as ethyl malonyl hydrazide, is a versatile bifunctional molecule that serves as a pivotal building block in synthetic organic chemistry. Its structure, incorporating both a reactive hydrazide and an ethyl ester moiety, makes it an invaluable precursor for the construction of a wide array of heterocyclic compounds. Notably, it is a key starting material for the synthesis of pyrazole and pyridazine derivatives, which are prominent scaffolds in many biologically active compounds and approved pharmaceuticals. The strategic importance of this reagent in drug discovery and development necessitates a comprehensive understanding of its synthesis. This guide provides an in-depth review of the primary synthetic methodologies, an exploration of the underlying chemical principles, and detailed experimental protocols.

Primary Synthetic Route: Selective Hydrazinolysis of Diethyl Malonate

The most prevalent and economically viable method for the preparation of this compound is the direct reaction of diethyl malonate with hydrazine. This approach relies on the selective mono-acylation of hydrazine by the diester.

Causality Behind Experimental Choices: Achieving Mono-Substitution

The successful synthesis hinges on controlling the reaction to favor the formation of the mono-acyl hydrazide over the symmetrical di-acyl hydrazide. This selectivity is achieved through a combination of factors:

  • Stoichiometry: While an excess of hydrazine might seem to favor mono-substitution, controlling the stoichiometry is crucial. Using a slight excess of the diester or a carefully controlled amount of hydrazine can prevent the second acylation.

  • Reaction Conditions: The reaction is typically carried out at room temperature. Elevated temperatures can increase the rate of the second substitution, leading to the formation of the undesired di-acyl hydrazide.

  • Electronic Effects: Once the first nitrogen of hydrazine has acylated a molecule of diethyl malonate, the resulting product, this compound, is less nucleophilic than hydrazine itself. The electron-withdrawing effect of the newly formed acyl group deactivates the remaining -NH2 group, slowing down the rate of a second acylation.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classical nucleophilic acyl substitution mechanism. The more nucleophilic nitrogen of hydrazine attacks one of the electrophilic carbonyl carbons of diethyl malonate. This is followed by the elimination of an ethoxide leaving group to form the stable acyl hydrazide.

Reaction_Mechanism DEM Diethyl Malonate Tetrahedral_Intermediate Tetrahedral Intermediate DEM->Tetrahedral_Intermediate Nucleophilic attack by Hydrazine Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Tetrahedral_Intermediate Product This compound Tetrahedral_Intermediate->Product Collapse of intermediate Ethanol Ethanol (leaving group) Tetrahedral_Intermediate->Ethanol Elimination

Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis from Diethyl Malonate

This protocol is a robust and reproducible method for the laboratory-scale synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl malonate160.1710 g62.5 mmol
Hydrazine hydrate (85%)50.061.44 g~24.5 mmol
Anhydrous Ethanol46.0750 mL-
Ethyl acetate88.11As needed-
Petroleum ether-As needed-
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve diethyl malonate (10 g, 62.5 mmol) in 50 mL of anhydrous ethanol.

  • Addition of Hydrazine: To the stirred solution, slowly add 85% hydrazine hydrate (1.44 g, ~24.5 mmol) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Workup: After the reaction is complete, a precipitate may form. If so, collect the solid by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by recrystallization from a mixture of ethyl acetate and petroleum ether to afford this compound as a white solid.[1]

Expected Yield: Approximately 64%[1]

Physical Properties:

  • Appearance: White to off-white solid[1]

  • Melting Point: 72-75 °C[2]

Experimental Workflow

Experimental_Workflow A Dissolve Diethyl Malonate in Ethanol B Add Hydrazine Hydrate Dropwise A->B C Stir Overnight at Room Temperature B->C D Filter and Concentrate C->D E Recrystallize from Ethyl Acetate/Petroleum Ether D->E F Isolate Pure Product E->F

References

Methodological & Application

synthesis of pyrazoles using ethyl 3-hydrazinyl-3-oxopropanoate and dicarbonyls

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Efficiency Synthesis of Functionalized Pyrazoles via Condensation of Ethyl 3-Hydrazinyl-3-oxopropanoate and 1,3-Dicarbonyls

For: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. This document provides a comprehensive guide to the synthesis of highly functionalized pyrazoles through the Knorr pyrazole synthesis, reacting this compound with various 1,3-dicarbonyl compounds. This method offers a robust and versatile route to pyrazoles bearing an ethyl carboxylate group at the 3-position, a critical handle for further chemical modification in drug discovery programs. We present a detailed mechanistic overview, a step-by-step experimental protocol, guidance on managing regioselectivity with unsymmetrical dicarbonyls, and a discussion of the applications of these valuable heterocyclic compounds.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is of immense interest in drug development due to its wide range of biological activities.[1] The pyrazole ring acts as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets, including hydrogen bonding, metal chelation, and hydrophobic interactions. Notable drugs incorporating a pyrazole core include the blockbuster anti-inflammatory agent Celecoxib and the analgesic Antipyrine.[2]

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of heterocyclic chemistry, providing a direct and efficient pathway to this important scaffold from readily available 1,3-dicarbonyl compounds and hydrazines.[3][4][5] This application note focuses on the use of a specific substituted hydrazine, this compound, which yields pyrazole-3-carboxylates. The ethyl ester functionality introduced by this reagent is particularly valuable as it serves as a synthetic handle for subsequent derivatization, such as amide bond formation or reduction, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[6][7]

Reaction Mechanism and Regioselectivity

The synthesis proceeds via an acid-catalyzed condensation-cyclization cascade between the hydrazine and the 1,3-dicarbonyl compound.[3][5]

Mechanism Steps:

  • Initial Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Hydrazone Formation: This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion.

  • Dehydration & Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[8][9]

A critical consideration arises when using an unsymmetrical 1,3-dicarbonyl, as the initial attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles.[8][10][11]

Factors Influencing Regioselectivity:

  • Electronic Effects: The initial attack of the hydrazine typically occurs at the more electrophilic (electron-deficient) carbonyl carbon. For instance, in a dicarbonyl containing a trifluoromethyl group, the attack will preferentially happen at the carbonyl carbon adjacent to this powerful electron-withdrawing group.[10]

  • Steric Hindrance: Bulky substituents can physically block the approach of the hydrazine, directing the nucleophilic attack to the less sterically hindered carbonyl group.[8][10]

  • Reaction pH: The acidity of the medium is crucial. Acidic conditions can modulate the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyls, influencing the reaction pathway.[10][12]

  • Solvent Choice: The use of specialized solvents, such as fluorinated alcohols (e.g., TFE, HFIP), has been shown to dramatically increase regioselectivity in favor of a single isomer.[13]

Careful consideration of these factors is paramount for the efficient synthesis of the desired isomer.[8]

Experimental Protocol: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This protocol details the synthesis of a model compound using acetylacetone as the 1,3-dicarbonyl substrate.

3.1. Materials and Equipment

  • Reagents:

    • This compound (Hydrazine monoethyl malonate)

    • Acetylacetone (2,4-pentanedione)

    • Ethanol (Absolute)

    • Glacial Acetic Acid (Catalyst)

    • Saturated Sodium Bicarbonate Solution

    • Anhydrous Magnesium Sulfate

    • Ethyl Acetate (for extraction/chromatography)

    • Hexanes (for chromatography)

  • Equipment:

    • Round-bottom flask (50 mL)

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Glassware for filtration and extraction

    • NMR tubes and spectrometer, Melting point apparatus for characterization

Safety Precaution: Hydrazine derivatives are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.[9]

3.2. Step-by-Step Procedure

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.32 g, 10.0 mmol, 1.0 equiv) in absolute ethanol (20 mL).

  • Reagent Addition: To the stirring solution, add acetylacetone (1.00 g, 10.0 mmol, 1.0 equiv) followed by 3-4 drops of glacial acetic acid to act as a catalyst.

  • Heating and Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours, indicated by the consumption of the limiting starting material.

  • Work-up - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in ethyl acetate (30 mL) and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acetic acid, followed by a wash with brine (20 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel if necessary.

3.3. Characterization

The final product, ethyl 5-methyl-1H-pyrazole-3-carboxylate, should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • ¹H NMR: Expect characteristic peaks for the pyrazole ring proton, the methyl group, and the ethyl ester moiety.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.

  • Melting Point: A sharp melting point range indicates high purity.

Workflow and Data Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete process from reaction setup to final product characterization.

G cluster_prep Reaction Setup & Execution cluster_workup Product Isolation cluster_final Purification & Analysis reagents 1. Combine Reagents (Hydrazine, Dicarbonyl, Ethanol, Acetic Acid) reflux 2. Heat to Reflux (2-4 hours) reagents->reflux monitor 3. Monitor by TLC reflux->monitor evap 4. Remove Solvent (Rotary Evaporator) monitor->evap extract 5. Extraction (EtOAc / NaHCO3) evap->extract dry 6. Dry & Concentrate extract->dry purify 7. Purify (Recrystallization or Chromatography) dry->purify char 8. Characterize (NMR, MS, MP) purify->char final_product final_product char->final_product Pure Product

Caption: Workflow for the synthesis of ethyl pyrazole-3-carboxylates.

Table 1: Synthesis of Pyrazoles with Various 1,3-Dicarbonyls

This table summarizes expected outcomes using different dicarbonyl compounds, highlighting the versatility of the protocol.

Entry1,3-Dicarbonyl CompoundProduct (Ethyl 5-R-1H-pyrazole-3-carboxylate)Expected Yield
1Acetylacetone (R = CH₃)Ethyl 5-methyl-1H-pyrazole-3-carboxylateHigh
2Dibenzoylmethane (R = Ph)Ethyl 5-phenyl-1H-pyrazole-3-carboxylateGood-High
3Ethyl Acetoacetate (R = CH₃)*Ethyl 5-methyl-1H-pyrazol-3(2H)-one-3-carboxylateGood
41,1,1-Trifluoro-2,4-pentanedione (R = CF₃ / CH₃)Mixture of regioisomers (major: R = CF₃)Good

*Note: Reaction with a β-ketoester like ethyl acetoacetate yields a pyrazolone tautomer.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Incorrect stoichiometry. - Inactive catalyst.- Increase reaction time and monitor by TLC. - Verify masses and molar equivalents of reagents. - Use fresh glacial acetic acid.
Formation of Regioisomers - Use of an unsymmetrical dicarbonyl.- Modify reaction conditions (solvent, temperature) to favor one isomer.[10][13] - Separate isomers using column chromatography.
Difficult Purification - Presence of unreacted starting materials or side products.- Ensure the work-up step (NaHCO₃ wash) is performed thoroughly to remove acid. - Optimize the solvent system for recrystallization or chromatography.
Product Oily, Fails to Solidify - Residual solvent. - Product may be a low-melting solid or oil at RT.- Dry the product under high vacuum. - Attempt to induce crystallization by scratching the flask or seeding with a crystal.

Applications in Drug Development

The synthesized ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives are valuable intermediates for creating diverse compound libraries.[14] The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to form amides, a common functional group in pharmaceuticals. Alternatively, the ester can be reduced to a primary alcohol, providing another point for diversification. These derivatives have been explored for various therapeutic applications, including as potent anti-inflammatory agents.[14][15]

References

Protocol for the Cyclocondensation of Ethyl 3-Hydrazinyl-3-oxopropanoate to Synthesize Pyrazolidine-3,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a detailed protocol and technical guide for the intramolecular cyclocondensation of ethyl 3-hydrazinyl-3-oxopropanoate, a key reaction for synthesizing the pyrazolidine-3,5-dione heterocyclic scaffold. Pyrazolidine-3,5-dione derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[1][2][3] This guide delves into the reaction's core principles, offers a step-by-step experimental protocol with justifications for each step, and includes methods for product validation and troubleshooting. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Significance

The pyrazolidine-3,5-dione core is a privileged scaffold in pharmaceutical science. Its derivatives have been successfully developed into potent therapeutic agents. The synthesis of this heterocyclic system is therefore of considerable interest. A common and effective method involves the cyclization of malonic acid derivatives with hydrazine compounds.[4] The starting material, this compound (also known as ethyl malonyl hydrazide), is an ideal precursor as it contains both the requisite hydrazine nucleophile and the ester electrophile within the same molecule, primed for an intramolecular cyclocondensation reaction.

This application note provides a robust protocol for this transformation, focusing on the practical execution, mechanistic understanding, and validation of the final product.

Core Principles and Reaction Mechanism

The conversion of this compound to pyrazolidine-3,5-dione is an intramolecular nucleophilic acyl substitution reaction. The reaction is typically facilitated by heat, often in the presence of a base or acid catalyst, although thermal cyclization is also common.

The Mechanism Involves:

  • Nucleophilic Attack: The terminal nitrogen atom (-NH2) of the hydrazine moiety, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester group.

  • Tetrahedral Intermediate Formation: This attack forms a transient, cyclic tetrahedral intermediate.

  • Proton Transfer: A proton transfer likely occurs, neutralizing the attacking nitrogen and preparing the ethoxy group to be a good leaving group.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol. This ring-closing step is the key cyclocondensation event.

The resulting pyrazolidine-3,5-dione is a stable five-membered ring containing two nitrogen atoms and two carbonyl groups.

Caption: Reaction mechanism for the cyclocondensation.

Experimental Protocol

This protocol describes a standard procedure for the thermal cyclocondensation of this compound in an alcoholic solvent. The reaction is straightforward and generally proceeds in high yield.

Materials and Equipment
Reagents & Materials Equipment
This compound (97%)[5]100 mL Round-bottom flask
Absolute Ethanol (EtOH)Reflux condenser
Deionized WaterHeating mantle with magnetic stirrer
Celite or Filter Aid (optional)Magnetic stir bar
Buchner funnel and filter flask
Beakers and Erlenmeyer flasks
Rotary evaporator
Melting point apparatus
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 34.2 mmol).

    • Rationale: Starting with a clean, dry flask prevents contamination and unwanted side reactions. The stir bar ensures homogenous heating and mixing.

  • Solvent Addition: Add absolute ethanol (50 mL) to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

    • Rationale: Ethanol serves as an effective solvent for the starting material and has a suitable boiling point for the reflux conditions. Using an absolute (anhydrous) solvent minimizes potential hydrolysis of the ester.

  • Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the mixture to reflux (approximately 78 °C) and maintain a gentle boil with continuous stirring for 4-6 hours.

    • Rationale: Refluxing provides the necessary thermal energy to overcome the activation barrier of the cyclization reaction without loss of solvent. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reflux period, turn off the heat and allow the reaction mixture to cool slowly to room temperature. The product, pyrazolidine-3,5-dione, is less soluble in cold ethanol and should begin to precipitate as a white solid.

    • Rationale: Slow cooling promotes the formation of larger, purer crystals, which are easier to filter.

  • Isolation: To maximize precipitation, cool the flask in an ice bath for 30-60 minutes. Collect the solid product by vacuum filtration using a Buchner funnel.

    • Rationale: Lowering the temperature decreases the solubility of the product, leading to a higher isolated yield.

  • Washing: Wash the collected solid cake with a small amount of cold ethanol (2 x 10 mL) to remove any soluble impurities.

    • Rationale: Using cold solvent for washing prevents the product from redissolving while effectively removing residual starting material and byproducts.

  • Drying: Dry the white crystalline product under vacuum or in a desiccator to a constant weight. The expected yield is typically high (80-90%).

Purification (Optional)

If further purification is required, the crude product can be recrystallized from a suitable solvent like ethanol or an ethanol-water mixture.[6]

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through Celite.

  • Allow the clear filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Collect the purified crystals by vacuum filtration and dry as described above.

G start Setup: Add Reactant & Ethanol to Flask reflux Heat to Reflux (4-6 hours) start->reflux cool_rt Cool to Room Temperature reflux->cool_rt cool_ice Cool in Ice Bath (30-60 min) cool_rt->cool_ice filter Vacuum Filter to Collect Solid cool_ice->filter wash Wash with Cold Ethanol filter->wash dry Dry Product Under Vacuum wash->dry end Pure Pyrazolidine-3,5-dione dry->end

Caption: Experimental workflow for the synthesis.

Product Characterization and Validation

To confirm the identity and purity of the synthesized pyrazolidine-3,5-dione, the following analytical techniques are recommended.[6][7]

Technique Expected Result / Observation
Melting Point A sharp melting point consistent with literature values indicates high purity.
FT-IR (KBr) Disappearance of the ester C=O stretch (~1735 cm⁻¹). Appearance of two amide C=O stretches (~1700-1750 cm⁻¹) and N-H stretches (~3200 cm⁻¹).
¹H NMR (DMSO-d₆) Absence of the ethyl ester signals (triplet ~1.2 ppm, quartet ~4.1 ppm). Appearance of a singlet for the CH₂ protons of the ring (~3.4 ppm) and a broad singlet for the two N-H protons.
¹³C NMR (DMSO-d₆) Signals corresponding to the two carbonyl carbons (~170-175 ppm) and the methylene carbon (~40 ppm) of the ring.
Mass Spectrometry (ESI) A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass of pyrazolidine-3,5-dione (C₃H₄N₂O₂ = 100.08 g/mol ).

Troubleshooting and Field-Proven Insights

Problem Potential Cause Suggested Solution
Low or No Yield Incomplete reaction; insufficient heating time.Monitor the reaction by TLC. If starting material persists, extend the reflux time.
Reactant degradation.Ensure the starting this compound is of good quality and has been stored properly.
Oily or Gummy Product Presence of impurities or residual solvent.Ensure the product is completely dry. If it remains oily, attempt purification by recrystallization from a different solvent system or use column chromatography.
Product Discoloration Formation of byproducts due to overheating.Ensure the reflux temperature is controlled and not excessively high. Consider performing the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation.

Safety Precautions

Standard laboratory safety practices must be followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves at all times.

  • Chemical Handling: this compound is classified as a skin and eye irritant.[8] Handle with care and avoid inhalation of dust.

  • Solvents: Ethanol is flammable. Perform the reaction in a well-ventilated fume hood, away from open flames or sparks.

  • Heating: Use a heating mantle with a temperature controller to avoid overheating. Never heat a closed system.

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

application of ethyl 3-hydrazinyl-3-oxopropanoate in heterocyclic chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Ethyl 3-hydrazinyl-3-oxopropanoate in Modern Heterocyclic Chemistry

Introduction: Unveiling a Versatile C3 Synthon

In the landscape of heterocyclic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound, also known as ethyl malonyl hydrazide, has emerged as a highly valuable and versatile C3 synthon. Its structure uniquely combines three key reactive centers within a compact framework: a nucleophilic terminal hydrazine group (-NH₂), an adjacent amide carbonyl, and an ester moiety separated by an active methylene group (-CH₂-). This trifunctional arrangement allows for a diverse range of cyclocondensation reactions, making it an indispensable tool for medicinal chemists and synthetic researchers aiming to access a wide array of pharmacologically relevant heterocyclic cores.

This guide provides an in-depth exploration of the applications of this compound, moving beyond simple reaction listings to explain the underlying mechanistic principles and providing field-tested protocols for key transformations. The focus is on empowering researchers to leverage this reagent's full potential in drug discovery and development programs.

PropertyValueSource
CAS Number 30866-24-1[1][2]
Molecular Formula C₅H₁₀N₂O₃[2]
Molecular Weight 146.14 g/mol [1][2]
Synonyms Ethyl malonyl hydrazide, Hydrazinocarbonyl-acetic acid ethyl ester[1][3]
Appearance Solid[1]
Melting Point 72-75 °C[1]
SMILES CCOC(=O)CC(=O)NN[1][2]

Application I: The Synthesis of 5-Pyrazolone Scaffolds

The construction of pyrazole and pyrazolone rings is arguably the most prominent application of this compound. This reaction is a variation of the classic Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4][5] The inherent structure of this compound provides both the hydrazine functionality and an activated methylene group, enabling a facile reaction with esters or other carbonyl compounds to generate the pyrazolone core.

Mechanistic Rationale

The synthesis proceeds via an initial condensation reaction between the terminal nitrogen of the hydrazine moiety and one of the carbonyl groups of a β-ketoester, such as ethyl acetoacetate. This is followed by an intramolecular cyclization where the nitrogen of the newly formed hydrazone attacks the ester carbonyl. The subsequent elimination of an alcohol molecule (ethanol) drives the reaction towards the formation of the stable, aromatic-like pyrazolone ring system. The choice of an acidic or basic catalyst can influence the rate of both the initial condensation and the final cyclization step. Using a solvent like absolute ethanol facilitates the reaction and the removal of the ethanol byproduct.

G reagent This compound + Ethyl Acetoacetate mix Mix in Solvent (e.g., Absolute Ethanol) reagent->mix reflux Reflux with Catalyst (e.g., Acetic Acid) mix->reflux intermediate Hydrazone Intermediate (via Condensation) reflux->intermediate Step 1 cyclization Intramolecular Cyclization (via Nucleophilic Attack) intermediate->cyclization Step 2 product Crude Pyrazolone Product cyclization->product Step 3 (Ethanol Elimination) purify Purification (Recrystallization) product->purify final Pure 3-(Carbethoxymethyl)-5-methyl-1H-pyrazol-5(4H)-one purify->final

Caption: Workflow for the synthesis of a substituted pyrazolone.

Protocol: Synthesis of Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)acetate

This protocol details a typical synthesis of a pyrazolone derivative from this compound and ethyl acetoacetate.

Materials:

  • This compound (1.46 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Absolute Ethanol (25 mL)

  • Glacial Acetic Acid (0.5 mL, catalytic)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol) and absolute ethanol (25 mL). Stir until the solid is fully dissolved.

  • Add ethyl acetoacetate (10 mmol) to the solution, followed by the catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration, washing the crystals with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the final product as white crystals.

Expert Insight: The addition of a catalytic amount of acetic acid is crucial as it protonates the carbonyl oxygen of the ethyl acetoacetate, rendering the carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine. This significantly reduces reaction times compared to uncatalyzed methods.

Application II: Building Pyridazinone Heterocycles

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, a scaffold known for a wide spectrum of biological activities, including cardiovascular and nootropic effects.[6] this compound serves as a key precursor for constructing substituted pyridazinones, typically by reacting with 1,2-dicarbonyl compounds or their synthetic equivalents.

Mechanistic Rationale

The synthesis of the pyridazinone ring involves a cyclocondensation reaction. The process is initiated by the reaction of the more nucleophilic terminal -NH₂ group of this compound with one of the carbonyl groups of a 1,2-dicarbonyl compound (e.g., a 2-oxo-acid derivative). This is followed by a second condensation involving the other nitrogen atom and the second carbonyl group, leading to the formation of the six-membered dihydropyridazinone ring. Subsequent tautomerization or oxidation can lead to the aromatic pyridazinone system. The specific reaction conditions, such as solvent and temperature, are critical for controlling the reaction pathway and maximizing the yield of the desired product.[7]

G start_end start_end process process reagent reagent start Reactants reagent1 This compound start->reagent1 reagent2 α-Keto Acid or Ester start->reagent2 step1 Condensation at Terminal Hydrazine N reagent1->step1 Reflux in Acetic Anhydride reagent2->step1 Reflux in Acetic Anhydride step2 Intramolecular Cyclization step1->step2 step3 Dehydration step2->step3 end Pyridazinone Core step3->end

Caption: Logical flow for pyridazinone synthesis.

Protocol: Synthesis of a 6-Benzoyl-4-phenylpyridazin-3(2H)-one Derivative

This protocol is adapted from procedures involving the reaction of hydrazides with 1,3-dicarbonyl compounds that can rearrange or exist in equilibrium with 1,2-dicarbonyl forms.[7]

Materials:

  • This compound (1.46 g, 10 mmol)

  • Benzoylphenylacetylene (which can be hydrolyzed in situ to a 1,3-diketone) or a suitable 1,2-dicarbonyl precursor (10 mmol)

  • Acetic Anhydride (15 mL)

Procedure:

  • In a 50 mL flask, suspend this compound (10 mmol) and the dicarbonyl precursor (10 mmol) in acetic anhydride (15 mL).

  • Stir the mixture at reflux for 1-2 hours. The acetic anhydride acts as both the solvent and a dehydrating agent, facilitating the cyclization.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Carefully pour the cooled reaction mixture onto crushed ice with stirring to hydrolyze the excess acetic anhydride.

  • The solid product that precipitates is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the solid product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like dioxane or a DMF/ethanol mixture.[7]

Trustworthiness through Self-Validation: The integrity of this protocol is validated by the expected spectroscopic data. A successful synthesis will show characteristic IR absorption bands for the amide and ketone carbonyls (around 1670 and 1650 cm⁻¹) and the disappearance of the N-H stretching bands from the starting hydrazine. ¹H-NMR will confirm the presence of the pyridazine ring proton and the aromatic protons from the substituents.[7]

Application III: As a Precursor to Substituted Hydrazones and Fused Systems

Beyond direct cyclization, this compound is an excellent starting material for synthesizing stable hydrazone intermediates. These hydrazones are themselves versatile building blocks for more complex heterocyclic systems.[8][9]

Protocol: General Synthesis of Ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoates

The reaction with aromatic aldehydes is straightforward, high-yielding, and forms the basis for multi-step syntheses.[8][9][10]

Materials:

  • This compound (1.46 g, 10 mmol)

  • Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (10 mmol)

  • Absolute Ethanol (30 mL)

Procedure:

  • Dissolve this compound (10 mmol) in absolute ethanol (30 mL) in a 100 mL round-bottom flask by gentle warming if necessary.

  • Add the aromatic aldehyde (10 mmol) to the solution.

  • Heat the mixture to reflux for 1 hour. A precipitate often forms as the reaction proceeds.

  • Cool the reaction mixture to room temperature, then in an ice bath (5-10 °C) to maximize precipitation.

  • Collect the solid hydrazone product by filtration, wash with cold ethanol, and dry.[9]

  • The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if needed. Yields are typically high (80-90%).[8][10]

Synthetic Utility: These resulting hydrazones are not merely final products; they are activated intermediates. The newly formed C=N bond and the adjacent active methylene group can participate in further cyclization reactions. For example, these intermediates can be used to synthesize pyrazolopyridazines or other fused azine systems, significantly expanding the molecular diversity accessible from the parent reagent.[1][11]

Conclusion

This compound is a powerful and economical building block in heterocyclic chemistry. Its trifunctional nature provides a direct and efficient entry into diverse and medicinally relevant scaffolds, including pyrazolones and pyridazinones. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers, enabling them to confidently employ this reagent in the synthesis of novel compounds for drug discovery and materials science. The ability to first form stable hydrazone intermediates further amplifies its utility, opening pathways to complex fused heterocyclic systems.

References

Application Note: A Strategic Approach to Pyrazolopyridazine Synthesis Using Ethyl 3-Hydrazinyl-3-Oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolopyridazine Scaffold

The fusion of pyrazole and pyridazine rings creates the pyrazolopyridazine scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug development.[1] These compounds are recognized as privileged structures due to their ability to interact with a wide range of biological targets. The pyridazine core, an aromatic six-membered ring with two adjacent nitrogen atoms, is found in several drugs, including agents for cardiovascular and oncological diseases.[2] When fused with pyrazole, another biologically active heterocycle, the resulting scaffold offers a unique three-dimensional architecture and electronic properties for molecular recognition, making it a valuable target for the synthesis of novel therapeutic agents.

This application note provides a detailed guide to the synthesis of pyrazolopyridazine derivatives, leveraging the versatile bifunctional reagent, ethyl 3-hydrazinyl-3-oxopropanoate. We will delve into the mechanistic rationale, provide detailed, field-tested protocols, and discuss the critical parameters that govern the success of the synthesis, offering a comprehensive resource for researchers in organic synthesis and drug discovery.

This compound: A Versatile Building Block

This compound (also known as ethyl malonyl hydrazide) is a highly functionalized and valuable starting material for the construction of complex heterocyclic systems. Its utility stems from the presence of multiple reactive sites within a compact structure:

  • A Nucleophilic Hydrazine Moiety (-NHNH₂): This group is the primary site for initiating condensation reactions with carbonyl compounds to form hydrazones, a key step in the formation of both pyrazole and pyridazine rings.

  • An Active Methylene Group (-CH₂-): The protons on the carbon adjacent to both the ester and amide carbonyls are acidic, allowing for deprotonation and subsequent nucleophilic attack, which is crucial for the final ring-closing step.

  • An Electrophilic Ester Carbonyl (-CO₂Et): This group can act as an electrophilic site for intramolecular cyclization reactions.

This unique combination of functionalities allows for a sequential and regioselective construction of the fused pyrazolopyridazine ring system.

Table 1: Physicochemical Properties of this compound [3][4]

PropertyValue
CAS Number 30866-24-1
Molecular Formula C₅H₁₀N₂O₃
Molecular Weight 146.14 g/mol
Appearance White to off-white solid
Melting Point 72-75 °C
Solubility Soluble in ethanol, DMSO, DMF

Mechanistic Rationale: A Two-Stage Cyclocondensation Strategy

The synthesis of the pyrazolopyridazine core from this compound is elegantly achieved through a two-stage, one-pot or two-step process involving reaction with a γ-ketoester, such as ethyl levulinate (ethyl 4-oxopentanoate). The overall strategy involves the initial formation of the pyridazinone ring, followed by an intramolecular cyclization to construct the fused pyrazole ring.

Stage 1: Pyridazinone Ring Formation The synthesis begins with a classical cyclocondensation reaction. The terminal, more nucleophilic nitrogen of the hydrazine moiety in this compound attacks the ketone carbonyl of the γ-ketoester. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the ester carbonyl of the γ-ketoester, eliminating ethanol and water to form a stable six-membered dihydropyridazinone ring. This reaction is typically catalyzed by a weak acid, such as acetic acid, to facilitate the dehydration steps.[2][5]

Stage 2: Intramolecular Cyclization to Form the Pyrazole Ring The pyridazinone intermediate formed in the first stage possesses the necessary side chain from the original malonate reagent. Under basic conditions (e.g., using sodium ethoxide), the active methylene group on this side chain is deprotonated to form a carbanion. This nucleophile then attacks the proximate amide carbonyl within the pyridazinone ring in an intramolecular fashion. This ring-closing reaction, a form of Dieckmann condensation, forms the five-membered pyrazole ring, yielding the final pyrazolopyridazinone scaffold.

References

Application Note: Accelerated Synthesis of Heterocyclic Scaffolds using Ethyl 3-Hydrazinyl-3-oxopropanoate under Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the use of ethyl 3-hydrazinyl-3-oxopropanoate as a versatile C3 building block in microwave-assisted organic synthesis (MAOS). We will delve into the principles of microwave chemistry and its profound impact on accelerating reaction times, improving yields, and promoting greener synthetic routes for the generation of valuable heterocyclic compounds. Detailed, step-by-step protocols for the synthesis of pyrazolone and pyrazole derivatives are presented, underscoring the efficiency and robustness of this methodology. This guide is intended to empower researchers to harness the synergistic potential of this unique reagent and microwave technology for rapid library synthesis and drug discovery applications.

Introduction: The Convergence of a Versatile Reagent and an Enabling Technology

The relentless pursuit of novel therapeutic agents in drug discovery necessitates the rapid and efficient synthesis of diverse molecular scaffolds. Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, prized for their diverse biological activities.[1] this compound is a highly valuable and versatile bifunctional reagent, possessing both a nucleophilic hydrazine moiety and an electrophilic ester group. This unique structural arrangement makes it an ideal precursor for the synthesis of a wide array of heterocyclic systems.

Traditional synthetic methods often require prolonged reaction times, harsh conditions, and extensive purification, creating a bottleneck in the drug development pipeline.[2][3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a faster, more efficient, and environmentally benign alternative to conventional heating.[1][4][5] By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS achieves rapid and uniform heating, leading to dramatic rate enhancements, often reducing reaction times from hours or days to mere minutes.[6][7] This application note will explore the practical application of MAOS to reactions involving this compound for the synthesis of medicinally relevant heterocyclic cores.

The "Microwave Effect": Understanding the Driving Force of MAOS

The remarkable rate enhancements observed in microwave-assisted reactions are attributed to the unique heating mechanism of microwave irradiation. Unlike conventional heating, which relies on slow heat transfer through convection and conduction, microwaves directly heat the bulk of the reaction mixture.[8][9] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent, attempt to align themselves with the rapidly oscillating electric field of the microwave irradiation. The resulting molecular rotation and friction generate heat efficiently and uniformly throughout the sample.[8][9][10]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the oscillating electric field. Collisions between these migrating ions generate heat.[8][11]

This direct and instantaneous heating often leads to temperatures far exceeding the boiling point of the solvent in a sealed vessel, creating pressurized conditions that further accelerate the reaction rates.[6] The ability to achieve localized superheating and non-equilibrium temperature distributions at the molecular level can also promote reaction pathways that are less accessible under traditional heating conditions.[10]

Synthetic Applications & Protocols

This compound is a superb precursor for the synthesis of five-membered heterocycles such as pyrazolones and pyrazoles, which are privileged scaffolds in medicinal chemistry.[12][13]

Synthesis of Ethyl 5-Oxo-2,5-dihydro-1H-pyrazole-3-carboxylate Derivatives

The reaction of this compound with β-ketoesters is a classic Knorr-type condensation that yields highly functionalized pyrazolones. The use of microwave irradiation drastically reduces the reaction time for this transformation.

Reaction Scheme:

Protocol 1: Microwave-Assisted Synthesis of Ethyl 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate

This protocol details the reaction of this compound with ethyl acetoacetate under solvent-free microwave irradiation.

Materials:

  • This compound (1.0 mmol, 146.14 mg)

  • Ethyl acetoacetate (1.0 mmol, 130.14 mg, 126 µL)

  • Microwave reactor vial (10 mL) with a stir bar

  • Domestic microwave oven (use with caution and proper shielding) or a dedicated laboratory microwave reactor

  • Ethyl acetate for work-up

Procedure:

  • Place this compound (1.0 mmol) and ethyl acetoacetate (1.0 mmol) into a microwave-safe vessel.[6][8]

  • For a domestic microwave, place the vial in the center of the oven. For a dedicated reactor, place the vial in the appropriate position.

  • Irradiate the mixture at a low power setting (e.g., 180-300 W) for 3-5 minutes.[14] Monitor the reaction progress by TLC if possible.

  • After irradiation, carefully cool the vial to room temperature.

  • Add ethyl acetate (5 mL) to the reaction mixture and stir vigorously to induce precipitation.

  • Collect the precipitate by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry to obtain the pure pyrazolone product.

Synthesis of Ethyl 5-Aryl-1H-pyrazole-3-carboxylate Derivatives

This compound can also be utilized in the synthesis of fully aromatic pyrazoles through a cyclocondensation reaction with α,β-unsaturated carbonyl compounds, commonly known as chalcones.

Reaction Scheme:

Protocol 2: Microwave-Assisted Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This protocol describes the cyclization of a chalcone with this compound in the presence of a catalytic amount of acid.

Materials:

  • This compound (1.2 mmol, 175.37 mg)

  • Chalcone (1.0 mmol, 208.26 mg)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

  • Microwave reactor vial (10 mL) with a stir bar

  • Dedicated laboratory microwave reactor

Procedure:

  • In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and this compound (1.2 mmol).

  • Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.[10][15]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a suitable power and time (e.g., 300 W for 2-5 minutes) to reach a temperature of approximately 100-120 °C.[10][16]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the vial to room temperature.

  • Pour the reaction mixture into crushed ice.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.

Data Summary and Comparison

The following table summarizes typical reaction parameters for the microwave-assisted synthesis of pyrazoles and pyrazolones, highlighting the significant advantages over conventional heating methods.

Product TypeReactantsMethodSolventTimePower/TempYieldReference
Pyrazoloneβ-Ketoester, HydrazineMicrowaveSolvent-free4 min20% Power82%[6][8]
Pyrazoloneβ-Ketoester, HydrazineConventionalEthanol3-5 hoursReflux~60%
PyrazoleChalcone, HydrazineMicrowaveEthanol1-5 min300 W>90%[10][16]
PyrazoleChalcone, HydrazineConventionalEthanol3-5 hoursReflux~70-80%[16]
PyrazoleEnone, HydrazineMicrowaveSolvent-free6 min100 °C85-95%[1]

Experimental Workflow and Mechanistic Considerations

The general workflow for microwave-assisted synthesis is streamlined and efficient, allowing for rapid reaction optimization and library synthesis.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Co-reactant (e.g., β-Ketoester) - Solvent (optional) - Catalyst (optional) mw_irrad Microwave Irradiation - Set Power/Temperature - Set Time - Stirring reagents->mw_irrad Seal Vial cool Cool to RT mw_irrad->cool Reaction Complete precipitate Precipitation/ Extraction cool->precipitate filter Filtration precipitate->filter purify Recrystallization/ Chromatography filter->purify product Pure Heterocyclic Product purify->product

Caption: General workflow for microwave-assisted synthesis.

Mechanistic Insight: The formation of the pyrazolone ring proceeds via an initial nucleophilic attack of the hydrazine nitrogen onto one of the carbonyl carbons of the β-ketoester, followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the remaining carbonyl group, with subsequent dehydration. The microwave irradiation accelerates each of these steps, leading to a rapid formation of the final product.

Safety Precautions

While MAOS is generally safe, it is crucial to adhere to safety protocols, especially when working with pressurized systems and hydrazine derivatives.

  • Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[7] Laboratory-grade microwave reactors are equipped with essential safety features for monitoring and controlling temperature and pressure.[7]

  • Vessel Integrity: Always use appropriate reaction vessels designed for high pressures and temperatures. Inspect vessels for any signs of damage before use.

  • Hydrazine Handling: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Exothermic Reactions: Be cautious of highly exothermic reactions, as the rapid heating from microwave irradiation can lead to a sudden and dangerous increase in pressure. It is advisable to start with small-scale reactions and gradually increase the scale.

Conclusion

Microwave-assisted synthesis utilizing this compound offers a powerful and efficient platform for the rapid generation of diverse and medicinally relevant heterocyclic compounds. The significant reduction in reaction times, improvement in yields, and alignment with the principles of green chemistry make this a highly attractive methodology for modern drug discovery and development. By understanding the principles of microwave heating and following the detailed protocols outlined in this application note, researchers can effectively leverage this technology to accelerate their research endeavors.

References

Application Notes and Protocols: Ethyl 3-hydrazinyl-3-oxopropanoate in Multicomponent Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

In the landscape of modern drug discovery, the demand for rapid, efficient, and diversity-oriented synthetic strategies is paramount. Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a cornerstone technology to meet this demand.[1][2][3] MCRs embody the principles of green chemistry through their high atom economy, reduced waste generation, and operational simplicity, offering a time- and cost-effective pathway to vast chemical libraries.[2][3]

At the heart of many successful MCRs lies the strategic selection of building blocks. Ethyl 3-hydrazinyl-3-oxopropanoate, also known as ethyl malonyl hydrazide, is a particularly valuable reagent in this context. Its structure is deceptively simple, yet it contains a confluence of reactive sites: a nucleophilic hydrazine moiety and an activated methylene group flanked by two carbonyl functions. This unique arrangement allows it to participate in a variety of cyclocondensation reactions, making it an exceptional precursor for the synthesis of nitrogen-containing heterocycles—a class of compounds that forms the structural core of a vast number of pharmaceuticals.[4][5][6]

This guide provides an in-depth exploration of the application of this compound in key multicomponent reactions for the discovery of novel bioactive molecules. We will delve into the mechanistic rationale behind these transformations, provide detailed, field-tested protocols, and discuss the strategic considerations for library development.

Core Application I: Synthesis of Substituted Pyrazoles via (3+2) Cyclocondensation

The pyrazole ring is a privileged scaffold in medicinal chemistry, found in blockbuster drugs such as the COX-2 inhibitor Celecoxib and the anti-obesity agent Rimonabant.[7] The Knorr pyrazole synthesis and its variations, which involve the condensation of a hydrazine with a 1,3-dicarbonyl compound, are the most reliable methods for their construction.[8][9][10] this compound serves as the key hydrazine component in MCRs designed to rapidly generate libraries of functionalized pyrazoles.

Mechanistic Rationale

The reaction proceeds through a (3+2) atom cyclocondensation pathway. The three-atom component is the 1,3-dicarbonyl species, and the two-atom component is the N-N unit of the hydrazine. The process begins with the nucleophilic attack of one of the hydrazine nitrogens onto one of the carbonyl carbons of the 1,3-dielectrophile. This is typically followed by an intramolecular condensation of the second hydrazine nitrogen onto the remaining carbonyl group, leading to a cyclic intermediate that subsequently dehydrates to form the stable aromatic pyrazole ring.[7] The use of an acid catalyst accelerates the reaction by activating the carbonyl groups toward nucleophilic attack.[9]

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product A This compound (N-N Component) B 1,3-Dicarbonyl Compound (C-C-C Component) C Initial Condensation: Hydrazone Formation A->C B->C D Intramolecular Cyclization C->D H+ catalyst E Dehydration (Aromatization) D->E F Substituted Pyrazole E->F

Caption: Generalized workflow for the (3+2) synthesis of pyrazoles.

Experimental Protocol: Three-Component Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This protocol details a representative synthesis using this compound and acetylacetone (a 1,3-dicarbonyl compound).

Materials:

  • This compound (1.0 eq, 1.46 g)

  • Acetylacetone (2,4-pentanedione) (1.0 eq, 1.00 g)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (10 mmol, 1.46 g) and acetylacetone (10 mmol, 1.00 g).

  • Solvent Addition: Add 20 mL of glacial acetic acid to the flask. The acetic acid serves as both the solvent and an acid catalyst to promote the condensation.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Isolation: The product will often precipitate as a solid. If precipitation is slow, gently scratching the inside of the beaker with a glass rod can induce crystallization. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove residual acetic acid. The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol/water, to yield the pure ethyl 5-methyl-1H-pyrazole-3-carboxylate.

  • Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Summary: Representative Pyrazole Synthesis

The versatility of this MCR allows for the synthesis of a wide range of pyrazole derivatives by varying the 1,3-dicarbonyl component.

Entry1,3-Dicarbonyl CompoundProduct ScaffoldTypical Yield (%)Ref.
1Acetylacetone3,5-Dimethylpyrazole85-95[7]
2Ethyl Acetoacetate3-Methyl-5-pyrazolone80-90[11]
3Dibenzoylmethane3,5-Diphenylpyrazole80-90[7]
41,1,1-Trifluoro-2,4-pentanedione3-Methyl-5-(trifluoromethyl)pyrazole75-85

Core Application II: Multicomponent Synthesis of Pyridazinones

Pyridazinone derivatives are another class of heterocycles with significant pharmacological importance, known to possess activities such as anticancer, anti-inflammatory, and antimicrobial properties.[4][12][13] this compound is an ideal precursor for constructing the pyridazinone core through reactions with β-keto acids or their synthetic equivalents.

Mechanistic Rationale

This transformation is a cyclocondensation reaction where the hydrazine moiety of this compound reacts with the two carbonyl functionalities of a β-keto acid or a related 1,4-dicarbonyl precursor. The reaction typically begins with the formation of a hydrazone with the ketone carbonyl, which is more electrophilic. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the carboxylic acid (or ester) carbonyl, leading to cyclization and elimination of a water (or alcohol) molecule to form the stable 6-membered pyridazinone ring.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product A This compound B β-Keto Acid / Ester C Hydrazone Formation (at Ketone) A->C B->C D Intramolecular Amidation/Cyclization C->D Heat E Elimination (H₂O or EtOH) D->E F Substituted Pyridazinone E->F

Caption: Reaction pathway for the synthesis of pyridazinones.

Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone

This protocol is adapted from established methods for the synthesis of pyridazinone cores.[12][14]

Materials:

  • β-Benzoylpropionic acid (1.0 eq, 1.78 g)

  • This compound (or Hydrazine Hydrate for simplicity as per sources) (1.1 eq)

  • Ethanol (95%)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve β-benzoylpropionic acid (10 mmol, 1.78 g) in 30 mL of ethanol.

  • Reagent Addition: Add this compound (11 mmol) to the solution. Note: Many literature procedures simplify this by using hydrazine hydrate directly, which reacts with the β-keto acid to form the pyridazinone. The principle remains the same.[12]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. The reaction should be monitored by TLC.

  • Isolation: After reflux, concentrate the reaction mixture under reduced pressure. Pour the concentrated residue into ice-cold water to precipitate the product.

  • Purification: Collect the crude solid by vacuum filtration and wash with cold water. The product, 6-phenyl-4,5-dihydro-3(2H)-pyridazinone, can be purified by recrystallization from ethanol.[12]

  • Characterization: Verify the structure of the synthesized compound using ¹H NMR, IR, and Mass Spectrometry.

Trustworthiness: Self-Validating Systems and Practical Insights

Protocol Validation: The protocols provided are designed to be self-validating. The progress of each reaction can be meticulously tracked using TLC. The final products are solids that can be easily purified through standard recrystallization techniques, and their identity and purity can be unequivocally confirmed by comparing their spectroscopic data (NMR, MS) with literature values or expected fragmentation and chemical shift patterns.

Expertise & Causality in Experimental Choices:

  • Solvent Selection: In the pyrazole synthesis, glacial acetic acid is often preferred over ethanol because it acts as both a solvent and a catalyst, protonating the carbonyl oxygen and making it more electrophilic for the initial nucleophilic attack by the hydrazine.[10] For pyridazinone synthesis, ethanol is a suitable solvent that facilitates the reaction without being overly acidic, which could cause unwanted side reactions.[12]

  • Catalysis: While many of these reactions proceed thermally, the addition of a catalytic amount of acid (like HCl or p-toluenesulfonic acid) can significantly reduce reaction times and improve yields, particularly with less reactive dicarbonyl compounds.[8]

  • Work-up Strategy: Pouring the acidic reaction mixture into ice water is a critical step. It serves to precipitate the organic product, which is typically insoluble in water, while simultaneously quenching the reaction and dissolving the acid catalyst and other polar impurities.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the construction of medicinally relevant heterocyclic scaffolds through multicomponent reactions. The ability to rapidly generate diverse libraries of pyrazoles, pyridazinones, and other related structures makes it an invaluable tool in hit identification and lead optimization campaigns.[1][15] Future advancements in this field will likely focus on integrating these MCRs with automated synthesis platforms and employing greener reaction conditions, such as the use of ionic liquids or microwave-assisted synthesis, to further accelerate the drug discovery process.[11][14]

References

Application Note: High-Efficacy Purification of Ethyl 3-Hydrazinyl-3-Oxopropanoate Reaction Products by Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-hydrazinyl-3-oxopropanoate is a pivotal bifunctional building block in synthetic organic chemistry, extensively used in the preparation of heterocyclic compounds such as pyrazoles and pyridazines.[1] Its synthesis, typically via the reaction of a malonic ester derivative with hydrazine, often yields a crude product containing unreacted starting materials, hydrazine salts, and other byproducts. The inherent polarity and functional group reactivity of the target molecule necessitate robust and optimized purification strategies. This application note provides a comprehensive guide to the purification of this compound using flash chromatography, with supplementary discussions on advanced techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) and preparative High-Performance Liquid Chromatography (HPLC). The protocols herein are designed to ensure high purity and recovery, critical for subsequent synthetic applications.

Introduction: The Purification Challenge

This compound (MW: 146.14 g/mol ) is a solid at room temperature with a reported melting point of 72-75 °C.[1] Its structure incorporates a polar hydrazide moiety and an ethyl ester, lending it a hydrophilic character. This polarity can lead to challenges during purification by normal-phase chromatography, such as strong, irreversible binding to the silica stationary phase or, conversely, poor retention. Common impurities from its synthesis may include unreacted diethyl malonate, excess hydrazine hydrate, and the dihydrazide byproduct, malonohydrazide.[2] Therefore, a systematic approach, beginning with reaction monitoring and method development using Thin-Layer Chromatography (TLC), is essential for successful purification.

Foundational Analysis: Thin-Layer Chromatography (TLC)

Before any preparative chromatography, it is imperative to develop an effective separation method using TLC. This allows for the rapid screening of solvent systems and provides the basis for scaling up to flash chromatography.

TLC Protocol: Step-by-Step
  • Plate Preparation: Use commercially available silica gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or ethanol).

  • Spotting: Apply a small spot of the dissolved sample to the TLC plate baseline using a capillary tube.

  • Eluent Selection: Develop the plate in a chamber saturated with the mobile phase. The polarity of the eluent is critical. Start with a moderately polar system and adjust as needed.

  • Visualization: After development, dry the plate and visualize the spots using a sequence of non-destructive and destructive methods.

    • UV Light (254 nm): Many organic compounds with π-systems will quench the fluorescence of the indicator in the TLC plate, appearing as dark spots.[3][4]

    • Iodine Vapor: Place the plate in a chamber with a few iodine crystals. Most organic compounds will temporarily adsorb iodine, appearing as brown spots.[5][6] This method is generally non-destructive.

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent oxidative stain for functional groups like hydrazides.[5][6] The plate is dipped in the stain and gently heated. The target compound will appear as a yellow-brown spot on a purple/pink background.

    • p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups, often producing distinct colors upon heating, which can help differentiate between the product and impurities.[3]

Data Presentation: TLC Solvent System Development
Trial No.Solvent System (v/v)ObservationsRecommendation
1Hexane / Ethyl Acetate (1:1)All spots remain at the baseline (Rf ≈ 0).Insufficiently polar.
2Dichloromethane (DCM) / Methanol (MeOH) (98:2)Some movement, but poor separation.Increase polarity.
3DCM / MeOH (95:5)Good separation between spots. Target Rf ≈ 0.3-0.4.Optimal for Flash Chromatography.
4Ethyl Acetate (100%)Target compound has a high Rf (>0.6).Too polar; risk of co-elution.

Note: The ideal Rf value for the target compound for flash chromatography is between 0.2 and 0.4 to ensure good separation and a reasonable elution time.

Visualization: TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_viz Visualization cluster_analysis Analysis Crude Crude Product Solvent Dissolve in MeOH/EtOH Crude->Solvent Spot Spot Sample Solvent->Spot Plate Silica TLC Plate Plate->Spot Chamber Develop in Solvent Chamber Spot->Chamber Dry Dry Plate Chamber->Dry UV UV (254 nm) Dry->UV Stain KMnO4 Stain UV->Stain Heat Heat Stain->Heat Rf Calculate Rf Values Heat->Rf Optim Optimize Solvent System Rf->Optim

Caption: Workflow for TLC method development.

Primary Purification Method: Normal-Phase Flash Chromatography

Flash chromatography is a rapid and efficient method for purifying multi-gram quantities of organic compounds.[7] For a polar molecule like this compound, careful selection of the loading method and mobile phase gradient is key to success.

Protocol: Flash Chromatography Purification
  • Column Selection: Choose a pre-packed silica gel column. The mass of the silica should be approximately 50-100 times the mass of the crude sample.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of methanol.

    • Add 2-3 g of silica gel (or an inert solid like Celite®) to the solution.

    • Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

    • Load this powder onto the top of the flash column.

    • Causality: Dry loading prevents the dissolution solvent (methanol) from interfering with the separation at the start of the run, leading to sharper bands and better resolution for polar compounds.[8]

  • Mobile Phase and Gradient:

    • Use the optimized solvent system from TLC (e.g., DCM/MeOH).

    • Start the elution with a lower polarity than the TLC conditions (e.g., 1-2% MeOH in DCM) to ensure all non-polar impurities elute first.

    • Run a linear gradient up to a slightly higher polarity (e.g., from 2% to 8% MeOH in DCM over 10-15 column volumes).

    • Causality: A gradient elution ensures that compounds with different polarities are eluted efficiently, minimizing run time while maximizing resolution.[7]

  • Fraction Collection: Collect fractions based on the UV chromatogram from the flash system's detector.

  • Fraction Analysis: Analyze the collected fractions by TLC using the previously developed method to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation: Example Flash Chromatography Parameters
ParameterValue / Description
InstrumentAutomated Flash Chromatography System
Crude Sample Mass1.0 g
Column25 g Silica Gel Cartridge
Sample LoadingDry loading with 2 g silica
Solvent ADichloromethane (DCM)
Solvent BMethanol (MeOH)
Flow Rate30 mL/min
Gradient0-2 min (2% B); 2-15 min (2-8% B); 15-18 min (8% B)
DetectionUV, 254 nm
Expected Elution~5-6% Methanol

Visualization: Flash Chromatography Workflow

Flash_Chromatography_Workflow cluster_setup Setup cluster_run Elution cluster_analysis Analysis & Isolation Crude Crude Product DryLoad Dry Load onto Silica Column Pack Column DryLoad->Column Gradient Run Gradient (e.g., 2-8% MeOH in DCM) Column->Gradient Collect Collect Fractions Gradient->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: General workflow for flash chromatography.

Advanced Purification Strategies

For particularly challenging separations or when very high purity is required, alternative chromatographic techniques may be employed.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for retaining and separating very polar compounds that are poorly retained in reversed-phase chromatography.[9][10] It utilizes a polar stationary phase (like silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water).[10]

  • Mechanism: A water-enriched layer is adsorbed onto the polar stationary phase. Polar analytes partition into this layer and are eluted as the concentration of water in the mobile phase increases.[10]

  • Application: HILIC can be an excellent alternative if this compound shows very strong retention on silica with standard normal-phase eluents, as the elution mechanism is different. It offers an orthogonal separation mode.[11]

Preparative High-Performance Liquid Chromatography (Prep HPLC)

When the highest possible purity (>99%) is the goal, such as for drug discovery applications, preparative HPLC is the method of choice.[12] This technique offers superior resolution compared to flash chromatography.

  • Mode: Reversed-phase is most common, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile).[13][14]

  • Method Development: An analytical HPLC method is first developed to achieve baseline separation of the target compound from its impurities. This method is then scaled up by increasing the column diameter and flow rate while adjusting the injection volume.[12]

  • Additives: Mobile phase additives like 0.1% trifluoroacetic acid (TFA) or formic acid are often used to improve peak shape.[7]

Post-Purification: Purity and Identity Confirmation

After purification, the identity and purity of the isolated product must be confirmed.

TechniquePurposeExpected Result for this compound
¹H & ¹³C NMR Structural confirmationSpectra should match literature data, showing signals for the ethyl group, the methylene protons, and the NH/NH₂ protons.[2][15][16]
LC-MS Purity assessment and molecular weight confirmationA single major peak in the chromatogram. Mass spectrum should show the molecular ion [M+H]⁺ at m/z 147.07 or [M+Na]⁺ at m/z 169.06.[2][17]
Melting Point Physical property confirmationShould be sharp and within the literature range of 72-75 °C.[1]

Troubleshooting Common Purification Issues

ProblemPotential Cause(s)Suggested Solution(s)
Product will not elute from the column. 1. Mobile phase is not polar enough. 2. Irreversible adsorption to acidic silica sites.1. Increase the percentage of the polar solvent (e.g., MeOH) in the gradient. 2. Add a small amount (0.1-1%) of a modifier like triethylamine or ammonia to the mobile phase to neutralize active sites.
Poor separation (co-elution). 1. Inappropriate solvent system. 2. Column is overloaded. 3. Gradient is too steep.1. Re-optimize the solvent system using TLC to maximize ΔRf. 2. Reduce the amount of crude material loaded onto the column. 3. Use a shallower, longer gradient during elution.[14]
Streaking or tailing of spots on TLC/column. 1. Compound is highly polar or acidic/basic. 2. Sample is not fully dissolved or is precipitating.1. Add a modifier to the mobile phase (e.g., acetic acid for acidic compounds, triethylamine for basic compounds). 2. Ensure the sample is fully dissolved before loading; consider a different loading solvent.

References

Application Notes and Protocols for the Scale-Up Synthesis of Heterocycles with Ethyl 3-Hydrazinyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the scale-up synthesis of heterocyclic compounds.

Introduction: The Strategic Importance of Pyrazolone Heterocycles and the Utility of Ethyl 3-Hydrazinyl-3-oxopropanoate

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials. Among these, pyrazole and its derivatives, particularly pyrazolones, are privileged scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The synthesis of these valuable molecules on an industrial scale requires robust, efficient, and safe chemical processes.

This compound, also known as ethyl malonyl hydrazide, is a versatile and highly useful C3 synthon for the construction of various heterocyclic systems.[3] Its bifunctional nature, possessing both a reactive hydrazine moiety and an ester group, allows for sequential or one-pot cyclization reactions to afford complex molecular architectures. This guide provides a comprehensive overview of the scale-up synthesis of pyrazolone heterocycles using this key reagent, with a focus on the well-established Knorr pyrazole synthesis.[1][4][5] We will delve into the mechanistic underpinnings, provide detailed and scalable protocols, address critical safety considerations, and offer troubleshooting insights gleaned from process chemistry experience.

Part 1: The Underlying Chemistry - Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] When a β-ketoester is reacted with a hydrazine, a pyrazolone is formed. The reaction is typically acid-catalyzed and proceeds with high efficiency, driven by the formation of a stable aromatic ring system.[1][4]

The reaction mechanism initiates with the nucleophilic attack of the hydrazine on the more electrophilic ketone carbonyl of the β-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl. Subsequent elimination of an alcohol molecule leads to the formation of the stable pyrazolone ring.[4][6]

Knorr_Mechanism Reactants β-Ketoester + Hydrazine Derivative Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation Protonation Acid Catalyst (H+) Cyclized_Intermediate Cyclized Intermediate Hydrazone->Cyclized_Intermediate Nucleophilic Attack Cyclization Intramolecular Cyclization Product Pyrazolone Product Cyclized_Intermediate->Product Dehydration Elimination Elimination of ROH

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Part 2: Process Safety and Hazard Analysis

The scale-up of any chemical process necessitates a rigorous evaluation of potential hazards. When working with hydrazine and its derivatives like this compound, safety is of paramount importance.

2.1. Hazards Associated with Hydrazine Derivatives:

  • Toxicity: Hydrazine is highly toxic via inhalation, ingestion, and skin absorption.[7] It is also a suspected human carcinogen.[8][9] The Threshold Limit Value (TLV) for hydrazine is extremely low, at 0.01 ppm.[7]

  • Corrosiveness: Hydrazine solutions are corrosive to skin and eyes.[8]

  • Flammability and Reactivity: Hydrazine is a flammable liquid and a powerful reducing agent that can react violently with oxidizing agents.[8] Its vapors can form explosive mixtures with air.[10] Contact with certain metals and their oxides (e.g., copper, iron oxide) can catalyze its decomposition, which can be highly exothermic and potentially lead to a runaway reaction.[7]

2.2. Engineering and Personal Protective Controls:

A multi-layered approach to safety is essential for mitigating these risks during scale-up.

Safety ControlSpecification and Rationale
Engineering Controls
Fume Hood/VentilationAll handling of hydrazine derivatives must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of toxic vapors.[8]
Process ControlImplement automated systems for reagent addition and temperature monitoring to minimize manual handling and ensure precise control over reaction parameters.
Emergency PreparednessEnsure easy access to eyewash stations, safety showers, and spill containment kits.[8]
Personal Protective Equipment (PPE)
GlovesUse chemical-resistant gloves (e.g., nitrile, neoprene) to prevent skin contact.[8]
Eye ProtectionChemical splash goggles and a face shield are mandatory to protect against splashes and vapors.[8]
Protective ClothingA lab coat and, for larger scale operations, chemical-resistant aprons or suits are required.[8]
Procedural Controls
Risk AssessmentA thorough risk assessment must be performed before any scale-up activities.[9]
Standard Operating Procedures (SOPs)Detailed SOPs for handling, reaction, work-up, and waste disposal must be established and strictly followed.[9]
Waste DisposalHydrazine waste must be neutralized before disposal. Dilute solutions of sodium hypochlorite or hydrogen peroxide can be used.[10]

Part 3: Scale-Up Protocol for the Synthesis of a Model Pyrazolone

This section provides a detailed protocol for the synthesis of 5-methyl-2,4-dihydro-3H-pyrazol-3-one from ethyl acetoacetate and this compound. This serves as a representative example that can be adapted for other β-ketoesters.

3.1. Materials and Equipment:

ReagentsEquipment
Ethyl acetoacetateJacketed glass reactor with overhead stirrer
This compoundTemperature probe and controller
Ethanol (absolute)Addition funnel or dosing pump
Glacial acetic acidReflux condenser
Distilled waterVacuum filtration apparatus (e.g., Buchner funnel)
Recrystallization vessels
Vacuum oven

3.2. Experimental Workflow:

Caption: General experimental workflow for pyrazolone synthesis.[1]

3.3. Detailed Step-by-Step Protocol:

  • Reactor Setup: In a clean, dry, jacketed glass reactor equipped with an overhead stirrer, temperature probe, and reflux condenser, charge ethyl acetoacetate (1.0 equivalent) and absolute ethanol (5-10 volumes).

  • Initial Conditions: Begin stirring and heat the mixture to 60-70 °C.

  • Reagent Addition: In a separate vessel, dissolve this compound (1.1 equivalents) in a minimal amount of ethanol. Slowly add this solution to the reactor over 1-2 hours using a dosing pump. Rationale: Slow addition is crucial to control the exothermic nature of the condensation reaction, preventing temperature spikes that can lead to side product formation.[11]

  • Reaction Monitoring: Maintain the reaction temperature at reflux (approximately 78 °C for ethanol) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting β-ketoester is consumed (typically 2-4 hours).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Slowly add cold distilled water (5-10 volumes) to the reaction mixture with vigorous stirring to precipitate the product.

  • Filtration: Cool the resulting slurry in an ice bath for at least 1 hour to maximize precipitation. Collect the crude product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold water to remove any residual salts and ethanol. Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product with high purity.

3.4. Troubleshooting Common Scale-Up Issues:

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; side product formation due to poor temperature control; product loss during work-up.Ensure complete consumption of starting material by extending reaction time. Improve heat dissipation by using a larger surface area reactor or adjusting the heating/cooling fluid flow. Optimize the amount of water used for precipitation.
Poor Purity Inefficient mixing leading to localized "hot spots"; rapid reagent addition.Increase stirring speed to ensure homogeneity. Decrease the rate of hydrazine addition.
Difficult Filtration Formation of very fine particles or an oily product.Adjust the rate of water addition during precipitation; consider an anti-solvent addition strategy. Ensure the mixture is sufficiently cooled before filtration.

Part 4: Concluding Remarks

The synthesis of pyrazolone heterocycles using this compound is a robust and scalable method that provides access to a class of compounds with significant therapeutic potential.[1] Successful scale-up hinges on a thorough understanding of the reaction mechanism, careful control of reaction parameters, and an unwavering commitment to safety. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and process chemists in the pharmaceutical and chemical industries, facilitating the efficient and safe production of these important heterocyclic scaffolds.

References

Application Notes: Ethyl 3-Hydrazinyl-3-Oxopropanoate as a Versatile Building Block for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of ethyl 3-hydrazinyl-3-oxopropanoate. It details the core reactivity, synthetic applications, and detailed experimental protocols for leveraging this versatile C3 building block in the synthesis of high-value, biologically active heterocyclic compounds. The focus is on the practical synthesis of pyrazoles, pyridazinones, and their precursors, which are scaffolds for numerous therapeutic agents.

Introduction

The Strategic Importance of C3 Synthons in Medicinal Chemistry

In modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Heterocyclic compounds are a cornerstone of pharmaceuticals, with some estimates suggesting they are present in over 85% of all biologically active chemical entities[1]. Building blocks that offer multiple reactive sites within a compact and versatile scaffold are therefore invaluable tools. This compound, also known as ethyl malonyl hydrazide, is a prime example of such a synthon. Its structure incorporates a nucleophilic hydrazine moiety, an ester group, and an adjacent active methylene group, providing a powerful platform for constructing diverse five- and six-membered heterocyclic systems.

Physicochemical Properties of this compound

Understanding the fundamental properties of a building block is critical for predicting its reactivity and optimizing reaction conditions.

PropertyValueSource
Molecular Formula C₅H₁₀N₂O₃[2]
Molecular Weight 146.14 g/mol [2]
IUPAC Name This compound[2]
Synonyms Ethyl malonyl hydrazide, Malonic acid ethyl ester hydrazide[3]
Appearance Solid[4]
Melting Point 68–69 °C[4]

The presence of both a hydrazine (-NHNH₂) and an ester (-COOEt) functional group makes this molecule a bifunctional reagent capable of participating in a wide array of chemical transformations.

Core Reactivity and Synthetic Potential

The true utility of this compound lies in its predictable and versatile reactivity, enabling the synthesis of a broad spectrum of bioactive heterocycles. The hydrazine group typically serves as the primary nucleophile for initiating cyclization reactions.

Figure 1: Key synthetic pathways originating from this compound.
Synthesis of Bioactive Pyrazole Scaffolds

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and highly reliable method for pyrazole synthesis, known as the Knorr pyrazole synthesis[5][6]. This compound readily undergoes cyclocondensation with β-dicarbonyls to yield highly functionalized pyrazoles and pyrazolones.

Causality of the Reaction: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and dehydration, leading to the stable, aromatic pyrazole ring. The regioselectivity is governed by the relative reactivity of the two carbonyl groups[7][8].

Biological Relevance: Pyrazole derivatives are renowned for their wide range of pharmacological activities, including antimicrobial[9][10][11], anti-inflammatory, and anticancer properties[12].

Synthesis of Bioactive Pyridazinone Scaffolds

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they form another important class of bioactive molecules accessible from this building block. The synthesis typically involves the reaction of the hydrazine moiety with γ-ketoacids or their ester equivalents.

Causality of the Reaction: Similar to pyrazole synthesis, the reaction begins with the formation of a hydrazone intermediate by condensation with the ketone carbonyl of the γ-ketoacid. Subsequent intramolecular cyclization via nucleophilic attack on the carboxylic acid (or ester) group, followed by dehydration, yields the stable pyridazinone ring.

Biological Relevance: Pyridazinone derivatives have been extensively investigated and have shown significant potential as anticancer[13][14], cardiovascular (e.g., antihypertensive, antiplatelet)[15], and anti-inflammatory agents[16].

Formation of Hydrazone Intermediates

The condensation of this compound with various aldehydes and ketones provides stable hydrazone intermediates[4][17]. This reaction is often the first step in more complex multi-step syntheses.

Causality of the Reaction: The primary amine of the hydrazine group acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting intermediate readily eliminates a molecule of water to form the stable C=N double bond of the hydrazone.

Biological Relevance: While often serving as intermediates, hydrazones themselves possess a broad spectrum of biological activities, including antimicrobial[18] and anticancer properties[19]. These intermediates can be further cyclized to generate other complex heterocyclic systems.

Experimental Protocols

The following protocols are designed to be robust and self-validating, providing researchers with a reliable starting point for their synthetic explorations.

Figure 2: General experimental workflow for pyrazole synthesis.
Protocol for Synthesis of an Exemplary Pyrazolone Derivative

This protocol describes the synthesis of a pyrazolone via the reaction with ethyl acetoacetate, a common 1,3-dicarbonyl compound. The reaction follows the principles of the Knorr synthesis[5][20].

  • Reagents & Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.46 g, 10 mmol).

    • Add absolute ethanol (30 mL) as the solvent.

    • Add ethyl acetoacetate (1.30 g, 10 mmol, 1.0 eq.).

  • Reaction:

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 3-4 hours.

    • Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% ethyl acetate in hexane). The disappearance of the starting materials indicates reaction completion.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

    • Collect the resulting solid product by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

    • Dry the product under vacuum. If further purification is needed, the product can be recrystallized from ethanol.

  • Characterization:

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure. Expected ¹H NMR signals would include those for the ethyl ester, the pyrazole ring protons, and an NH proton.

Protocol for Synthesis of Ethyl 3-(2-benzylidenehydrazinyl)-3-oxopropanoate (A Hydrazone Intermediate)

This protocol details the straightforward condensation with an aldehyde to form a hydrazone, a key intermediate for many other syntheses[4][17].

  • Reagents & Setup:

    • In a 50 mL round-bottom flask, dissolve this compound (1.46 g, 10 mmol) in absolute ethanol (25 mL).

    • Add benzaldehyde (1.06 g, 10 mmol, 1.0 eq.).

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction:

    • Heat the mixture to reflux for 1-2 hours.

    • Self-Validation Checkpoint: A precipitate often forms as the reaction proceeds. Monitor consumption of the starting materials by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the collected solid with cold ethanol.

    • Dry the product. The purity is often sufficient for subsequent steps, but recrystallization from ethanol can be performed if necessary.

  • Characterization:

    • Confirm the structure via spectroscopy. Key ¹H NMR signals include the aromatic protons, the characteristic singlet for the -CH= proton (typically δ 7.9-8.2 ppm), and a D₂O exchangeable signal for the NH proton[4].

Survey of Biological Activities

Compounds synthesized from this compound have demonstrated a wide array of biological activities. The table below summarizes some of the key findings from the literature.

Heterocyclic CoreExample SubstituentsBiological ActivityReference(s)
Pyrazole Aryl, Sulphonamide, ThioamideAntimicrobial (antibacterial and antifungal)[9][10][11]
Pyrazole Variously substituted aryl groupsAnti-inflammatory, Analgesic[9][11]
Pyrazolone N-Aryl, C4-ArylideneAnticancer[5]
Pyridazinone Phenyl, Piperazinyl, DiarylureaAnticancer (e.g., against HCT116, AGS cells)[13][14][21]
Pyridazinone Phenyl, FluoroarylCardiovascular (Vasodilator, Antihypertensive)[15][16]
Hydrazone Arylidene, HeteroarylideneAntimicrobial, Anticancer[18][19]
Thiazole Derived from hydrazone intermediatesAntimicrobial, Antimalarial, Anticancer[22][23][24]

Conclusion and Future Outlook

This compound is a cost-effective, versatile, and highly effective building block for the synthesis of diverse, biologically active heterocyclic compounds. Its predictable reactivity allows for the straightforward implementation of robust synthetic protocols to generate libraries of pyrazoles, pyridazinones, and other related scaffolds. The established links between these molecular frameworks and significant therapeutic activities, particularly in oncology and infectious diseases, ensure that this synthon will remain a valuable tool for medicinal chemists. Future research will likely focus on its application in multicomponent reactions and diversity-oriented synthesis to further expand the accessible chemical space for drug discovery.

References

Troubleshooting & Optimization

troubleshooting low yield in ethyl 3-hydrazinyl-3-oxopropanoate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 3-Hydrazinyl-3-Oxopropanoate Synthesis

Welcome to the technical support guide for troubleshooting reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in the synthesis of this important reagent and its subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction of diethyl malonate with hydrazine hydrate is giving a very low yield of the desired this compound. What is the most common reason for this?

A1: The most frequent cause of low yield is the formation of the double-addition byproduct, malonodihydrazide. This occurs when a second molecule of hydrazine reacts with the remaining ester group of your desired product. Controlling the stoichiometry and the method of addition is critical to minimize this side reaction.

Q2: I observe multiple spots on my TLC plate after the reaction. What are they likely to be?

A2: The typical spots observed on a TLC plate are:

  • Starting Material: Unreacted diethyl malonate.

  • Product: this compound.

  • Byproduct: Malonodihydrazide (often less polar than the desired product).

  • Hydrolysis Product: Malonic acid monoethyl ester, if water is present in the reaction.

Q3: Is the reaction sensitive to temperature?

A3: Yes, the reaction is temperature-sensitive. While heating (e.g., reflux in ethanol) is necessary to drive the reaction to completion, excessive heat or prolonged reaction times can promote the formation of byproducts and potentially degrade the desired product.[1] Careful temperature control and reaction monitoring are essential.

Q4: Does the purity of my starting materials matter?

A4: Absolutely. The purity of diethyl malonate and hydrazine hydrate is crucial. Using old or improperly stored reagents can introduce impurities that may interfere with the reaction. Specifically, the water content in hydrazine hydrate should be accounted for, and anhydrous solvents should be used to prevent hydrolysis of the ester.[2][3]

In-Depth Troubleshooting Guides

Issue 1: Low Yield Due to Byproduct Formation

The primary competing reaction in the synthesis of this compound is the formation of malonodihydrazide.

Hydrazine is a potent nucleophile that reacts with the electrophilic carbonyl carbon of the ester in diethyl malonate. The intended reaction is a 1:1 stoichiometry. However, the product, this compound, still contains an ester group that can be attacked by another molecule of hydrazine, leading to the undesired di-substituted byproduct.

Diagram: Main Reaction vs. Side Reaction Pathway

G cluster_side_reaction Side Reaction Start Diethyl Malonate + Hydrazine Hydrate Product This compound (Desired Product) Start->Product 1:1 Reaction (Controlled Addition) Byproduct Malonodihydrazide (Undesired Byproduct) Product->Byproduct 1:1 Reaction ExcessHydrazine + Excess Hydrazine

Caption: Desired mono-acylation vs. undesired di-acylation pathway.

  • Control Stoichiometry: Ensure that hydrazine hydrate is the limiting reagent or used in a maximum 1:1 molar ratio with diethyl malonate. A slight excess of diethyl malonate can be used to ensure all the hydrazine is consumed.

  • Slow Addition at Low Temperature: Add the hydrazine hydrate solution dropwise to the solution of diethyl malonate in your chosen solvent (e.g., ethanol) at a reduced temperature (e.g., 0-5 °C). This maintains a low concentration of hydrazine at any given time, favoring the mono-addition product.[4] After the addition is complete, the reaction can be allowed to warm to room temperature or gently heated to ensure completion.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product and byproduct. If significant byproduct formation is observed early on, the reaction conditions (especially temperature and addition rate) should be adjusted.

Table 1: Effect of Stoichiometry and Addition on Product Distribution

Molar Ratio (Hydrazine:Ester)Addition MethodTemperatureExpected Outcome
1.2 : 1All at onceRefluxLow yield of desired product, high proportion of malonodihydrazide.
1 : 1Dropwise0 °C to RTImproved yield of desired product, minimized byproduct formation.
0.9 : 1Dropwise0 °C to RTHigh selectivity for the desired product, with some unreacted diethyl malonate.
Issue 2: Incomplete Reaction or No Reaction

If you observe a significant amount of unreacted diethyl malonate after the expected reaction time, consider the following:

The hydrazinolysis of an ester is a nucleophilic acyl substitution reaction. The reaction rate is dependent on the nucleophilicity of the hydrazine, the electrophilicity of the ester's carbonyl carbon, and the reaction temperature. Insufficient activation energy (low temperature) or poor quality of reagents can lead to an incomplete reaction.

  • Verify Reagent Quality: Ensure that the hydrazine hydrate is of appropriate concentration and has been stored correctly. Anhydrous hydrazine can be pyrophoric, so proper handling is essential.[4]

  • Optimize Temperature and Reaction Time: While low temperature is recommended for the addition, the reaction may require gentle heating (e.g., 40-60 °C or reflux) to go to completion.[4] Monitor the reaction by TLC to determine the optimal reaction time. Extending the reaction time may be necessary.

  • Solvent Choice: The reaction is typically performed in an alcohol like ethanol, which effectively solvates both reactants. Ensure the solvent is anhydrous to prevent side reactions.

Issue 3: Low Yield Due to Hydrolysis

The presence of water can lead to the hydrolysis of the ester groups in both the starting material and the product.

Esters can undergo hydrolysis under either acidic or basic conditions to form a carboxylic acid and an alcohol. Since hydrazine hydrate is basic, it can promote the hydrolysis of diethyl malonate to ethyl malonic acid or the product to 3-hydrazinyl-3-oxopropanoic acid, reducing the yield of the desired ester.[1][3]

  • Use Anhydrous Solvents: Use a freshly distilled or commercially available anhydrous solvent (e.g., absolute ethanol).

  • Account for Water in Hydrazine Hydrate: Hydrazine hydrate contains water (e.g., 64% hydrazine by weight is common). While unavoidable, minimizing other sources of water is key.

  • Neutral or Slightly Basic Work-up: During the work-up procedure, use neutral or slightly basic washes to avoid acid-catalyzed hydrolysis.[4]

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize yield by controlling byproduct formation.

Materials:

  • Diethyl malonate (1.0 eq)

  • Hydrazine hydrate (~64%, 0.95 eq)

  • Anhydrous Ethanol (EtOH)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate and anhydrous ethanol.

  • Cool the flask to 0 °C using an ice bath.

  • Add hydrazine hydrate dropwise to the stirred solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent).

  • Once the starting material is consumed or the reaction appears complete, concentrate the mixture in vacuo to remove the ethanol.

  • The resulting crude product can be purified by recrystallization (e.g., from ethanol or an ether/hexane mixture) or by column chromatography.

Diagram: Troubleshooting Workflow

G Start Low Yield Confirmed TLC Analyze Crude by TLC Start->TLC SM_Present Significant Starting Material Remaining? TLC->SM_Present Byproduct_Present Major Byproduct Spot (Malonodihydrazide)? TLC->Byproduct_Present After addressing SM SM_Present->Byproduct_Present No Increase_Time_Temp Increase Reaction Time or Temperature Gently SM_Present->Increase_Time_Temp Yes Control_Stoich Adjust Stoichiometry (Use Excess Ester) Byproduct_Present->Control_Stoich Yes Purification_Issue Investigate Purification (Recrystallization/Chromatography) Byproduct_Present->Purification_Issue No/Unclear Check_Reagents Verify Reagent Quality and Anhydrous Conditions Increase_Time_Temp->Check_Reagents End Optimized Yield Check_Reagents->End Slow_Addition Implement Slow Addition at Low Temperature Control_Stoich->Slow_Addition Slow_Addition->End Purification_Issue->End

Caption: A logical workflow for troubleshooting low yield issues.

References

Technical Support Center: Optimizing Pyrazole Synthesis with Ethyl 3-hydrazinyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with ethyl 3-hydrazinyl-3-oxopropanoate as a key reagent. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and optimize your reaction conditions for successful pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no yield of my desired pyrazole product. What are the likely causes and how can I improve it?

A1: Low or no product yield is a frequent issue in pyrazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: The purity of your reactants, especially the this compound and the 1,3-dicarbonyl compound, is critical. Impurities can lead to unwanted side reactions.

    • Recommendation: Ensure all starting materials are of high purity. If necessary, purify them by recrystallization or column chromatography before use.[1]

  • Reaction Conditions: Suboptimal reaction conditions are a common culprit for poor yields.

    • Solvent Choice: The solvent influences reactant solubility and reaction kinetics. While ethanol is commonly used, dipolar aprotic solvents like DMF or NMP, or even greener options like polyethylene glycol (PEG-400), have shown to improve yields in some cases.[2][3] Fluorinated alcohols such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can also enhance regioselectivity and yield.[4]

    • Temperature and Time: These parameters are crucial and often need to be optimized for each specific reaction. Some syntheses proceed well at room temperature, while others require heating to drive the reaction to completion.[1]

    • Recommendation: Monitor your reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. A systematic optimization of the solvent and temperature should be performed.

  • Catalyst Selection: The choice and amount of catalyst can dramatically affect the reaction's outcome.

    • Acid/Base Catalysis: Pyrazole synthesis is often catalyzed by acids (e.g., acetic acid, p-toluenesulfonic acid) or bases (e.g., piperidine, triethylamine). The catalyst facilitates the initial condensation and subsequent cyclization steps.

    • Metal Catalysts: In some instances, Lewis acids like nano-ZnO or copper triflate have been shown to significantly improve yields and shorten reaction times.[2]

    • Recommendation: Screen a variety of catalysts and optimize the catalyst loading. The ideal catalyst and its concentration will depend on your specific substrates.

Q2: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

A2: The formation of regioisomers is a well-known challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds. The hydrazine can attack either of the two carbonyl groups, leading to two different pyrazole products.

  • Controlling Factors: The regioselectivity is influenced by the electronic and steric nature of the substituents on the 1,3-dicarbonyl compound, as well as the reaction conditions.

    • Electronic Effects: The more electrophilic carbonyl carbon is generally attacked first by the more nucleophilic nitrogen of the hydrazine.

    • Solvent Effects: As mentioned, fluorinated alcohols like TFE and HFIP have been demonstrated to significantly improve the regioselectivity in favor of the desired isomer.[4]

    • Catalyst Control: Certain catalysts can influence the regiochemical outcome. For instance, some copper catalysts have been used to achieve switchable regioselectivity.[5]

  • Separation of Isomers: If controlling the regioselectivity proves difficult, the isomers will need to be separated.

    • Column Chromatography: Flash column chromatography is the most common and effective method for separating regioisomers.[1]

    • Recrystallization: If there is a significant difference in the solubility of the isomers, fractional recrystallization can be an effective purification technique.

Q3: I am struggling with the purification of my pyrazole product. What are the best practices?

A3: Purification of pyrazole derivatives can sometimes be challenging due to their polarity and potential for interaction with silica gel.

  • Recrystallization: This is often the simplest and most effective method for purifying solid pyrazole products. A variety of solvents should be screened to find the optimal conditions. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.[6]

  • Column Chromatography:

    • Deactivating Silica Gel: If your pyrazole is basic and tends to streak or get retained on a standard silica gel column, you can deactivate the silica by adding a small amount of triethylamine or ammonia in methanol to the eluent.[6]

    • Reversed-Phase Chromatography: For highly polar or acid-sensitive pyrazoles, reversed-phase chromatography using a C-18 silica column can be a good alternative.[6]

  • Acid-Base Extraction: If your pyrazole has a basic nitrogen, you can purify it by dissolving the crude product in an organic solvent and washing it with an acidic aqueous solution to extract the pyrazole as its salt. The aqueous layer can then be basified and the purified pyrazole extracted back into an organic solvent.[6][7][8]

Troubleshooting Guide: A Tabular Summary

Issue Potential Cause Troubleshooting Steps
Low or No Yield Impure starting materialsPurify reactants before use (recrystallization, chromatography).[1]
Suboptimal solventScreen different solvents (e.g., ethanol, DMF, TFE, PEG-400).[2][3][4]
Incorrect temperature/timeMonitor reaction by TLC to optimize temperature and duration.[1]
Inappropriate or no catalystScreen various acid, base, or metal catalysts and optimize loading.[2]
Mixture of Regioisomers Use of unsymmetrical dicarbonylModify substituents on the dicarbonyl to favor one isomer.
Non-optimized conditionsUse fluorinated alcohols (TFE, HFIP) as solvents.[4] Experiment with different catalysts that may influence regioselectivity.[5]
Inseparable mixtureUtilize flash column chromatography or fractional recrystallization for separation.[1]
Difficult Purification Product streaking on silica gelDeactivate silica gel with triethylamine or ammonia.[6]
Product is highly polarUse reversed-phase (C-18) chromatography.[6]
Presence of acidic/basic impuritiesEmploy acid-base extraction to separate the product.[6][7][8]

Experimental Protocols

General Protocol for Pyrazole Synthesis

This protocol provides a starting point for the synthesis of a pyrazole derivative from this compound and a generic 1,3-dicarbonyl compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of dicarbonyl).

  • Addition of Hydrazine: Add this compound (1.0-1.2 eq.) to the solution.

  • Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., 3-5 drops of glacial acetic acid) or base.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in the purification section above.

Visualizing the Process

Reaction Mechanism

The synthesis of pyrazoles from a hydrazine and a 1,3-dicarbonyl compound proceeds through a condensation reaction followed by a cyclization and dehydration step.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydrazine This compound Hydrazone Hydrazone/ Enamine Intermediate Hydrazine->Hydrazone Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Hydrazone Cyclized_Intermediate Cyclized Hemiaminal Hydrazone->Cyclized_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Derivative Cyclized_Intermediate->Pyrazole Dehydration

Caption: General mechanism of pyrazole synthesis.

Troubleshooting Workflow

A logical workflow can help systematically address issues encountered during the synthesis.

Troubleshooting_Workflow Start Experiment Start Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Check Starting Material Purity Check_Yield->Check_Purity Yes Check_Regioisomers Mixture of Regioisomers? Check_Yield->Check_Regioisomers No Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp, Time) Check_Purity->Optimize_Conditions Optimize_Catalyst Optimize Catalyst (Type, Loading) Optimize_Conditions->Optimize_Catalyst Optimize_Catalyst->Check_Yield Control_Selectivity Modify Conditions for Regioselectivity (e.g., Solvent) Check_Regioisomers->Control_Selectivity Yes Purification_Issues Purification Difficulties? Check_Regioisomers->Purification_Issues No Separate_Isomers Separate Isomers (Chromatography) Control_Selectivity->Separate_Isomers Separate_Isomers->Purification_Issues Recrystallize Recrystallization Purification_Issues->Recrystallize Yes Success Successful Synthesis Purification_Issues->Success No Column_Chrom Column Chromatography (Normal or Reversed-Phase) Recrystallize->Column_Chrom Acid_Base_Extraction Acid-Base Extraction Column_Chrom->Acid_Base_Extraction Acid_Base_Extraction->Success

Caption: Troubleshooting workflow for pyrazole synthesis.

References

Technical Support Center: Ethyl 3-Hydrazinyl-3-oxopropanoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving ethyl 3-hydrazinyl-3-oxopropanoate and aldehydes. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize outcomes. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction of this compound with a simple aldehyde is not clean. I see multiple spots on my TLC analysis. What is happening?

Answer: This is a very common issue. While the expected product is the corresponding N-acylhydrazone, the unique structure of this compound presents multiple pathways for side reactions.

Your starting material is not just a simple hydrazide; it possesses three key reactive features:

  • A Hydrazide Moiety (-CONHNH₂): This is the primary nucleophile intended to react with the aldehyde carbonyl to form the hydrazone.

  • An Ester Group (-COOEt): This group can participate in intramolecular reactions.

  • An Active Methylene Group (-CH₂-): The protons on the carbon between the two carbonyl groups are acidic and can be deprotonated, creating a potent nucleophile.

The most common side reaction is an intramolecular cyclization of the initially formed hydrazone to yield a 5-pyrazolone (also known as a pyrazolidin-3-one) derivative. This process is a variation of the Knorr pyrazole synthesis.[1][2][3][4] The reaction proceeds first by forming the hydrazone, after which the enolizable active methylene group attacks the imine carbon, leading to cyclization and elimination of ethanol.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} caption { label = "Fig. 1: Competing reaction pathways."; fontname = "Arial"; fontsize = 12; } end

Figure 1. Main vs. Side Reaction Pathways.

Another potential side product is an azine , formed from the reaction of the aldehyde with both ends of a hydrazine molecule that can be generated in situ from the hydrolysis or disproportionation of the starting material or product.[5]

Question 2: How can I control the reaction to favor the N-acylhydrazone over the cyclized 5-pyrazolone?

Answer: Controlling the chemoselectivity is key. The cyclization step is often catalyzed by acid or base and is temperature-dependent. Therefore, careful control of reaction conditions is paramount.

ParameterTo Favor N-Acylhydrazone (Kinetic Product)To Favor 5-Pyrazolone (Thermodynamic Product)Rationale
Temperature Low temperature (e.g., 0 °C to RT)Higher temperature (e.g., reflux)The initial hydrazone formation is typically fast, even at low temperatures.[4] The subsequent cyclization has a higher activation energy and is favored by heat.
pH / Catalyst Neutral or very mild acid (e.g., catalytic acetic acid)Stronger acid or base catalysisBoth acid and base can catalyze the enolization of the active methylene group and the subsequent intramolecular attack required for cyclization.[6] Running the reaction under neutral conditions minimizes this.
Reaction Time Short reaction times; monitor by TLCLonger reaction timesThe hydrazone forms first and will convert to the pyrazolone over time. Stop the reaction as soon as the starting material is consumed to maximize hydrazone yield.
Solvent Aprotic solvents (e.g., DCM, THF)Protic solvents (e.g., Ethanol, Acetic Acid)Protic solvents can facilitate the proton transfers necessary for the cyclization mechanism.

Troubleshooting Insight: If you observe the formation of the pyrazolone on your TLC plate, it will typically be a more polar spot than the desired hydrazone. You can often isolate the desired hydrazone quickly via flash chromatography before it has time to cyclize further.

Question 3: I am using an α,β-unsaturated aldehyde (e.g., cinnamaldehyde). My results are very complex. What other side reactions should I consider?

Answer: With α,β-unsaturated aldehydes, you introduce another electrophilic site, which opens the door to Michael addition (conjugate addition) reactions.

The hydrazine nitrogen can act as a soft nucleophile and attack the β-carbon of the unsaturated system. This can lead to a complex mixture of products, including pyrazolines.[7][8] The reaction can proceed via two main competing pathways:

  • 1,2-Addition (Direct Addition): The hydrazine attacks the carbonyl carbon, leading to the expected hydrazone. This is usually faster and kinetically favored.

  • 1,4-Addition (Michael Addition): The hydrazine attacks the β-carbon, which can be followed by an intramolecular cyclization to form a stable five-membered pyrazoline ring.[7][9] This is often the thermodynamically favored pathway.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];

} caption { label = "Fig. 2: Pathways with α,β-unsaturated aldehydes."; fontname = "Arial"; fontsize = 12; } end

Figure 2. Competing Pathways with α,β-Unsaturated Aldehydes.

To favor the desired 1,2-addition product (the hydrazone), use non-polar solvents and low temperatures to suppress the thermodynamically favored Michael addition pathway.

Experimental Protocols

Protocol 1: Standard Method for N-Acylhydrazone Synthesis (Optimized for Selectivity)

This protocol is designed to minimize the formation of the 5-pyrazolone side product.

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

    • Dissolve the aldehyde (1.05 eq) in a minimal amount of DCM.

  • Reaction Setup:

    • Cool the hydrazide solution to 0 °C in an ice bath under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add one drop of glacial acetic acid as a catalyst. Note: For sensitive substrates, this can be omitted.

  • Addition:

    • Add the aldehyde solution dropwise to the stirred hydrazide solution over 10-15 minutes.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15 minutes. The product should appear as a new, less polar spot than the hydrazide starting material.

    • The reaction is typically complete within 1-3 hours. Do not let the reaction run overnight to avoid cyclization.

  • Workup & Purification:

    • Once the starting hydrazide is consumed (as per TLC), dilute the reaction mixture with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution (1x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature (<30 °C).

    • Purify immediately via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure N-acylhydrazone.

Protocol 2: Deliberate Synthesis of 4-Aryl-5-Pyrazolone

This protocol is designed to favor the cyclized thermodynamic product.[4]

  • Reagent Preparation:

    • Combine this compound (1.0 eq) and the desired aldehyde (1.0 eq) in absolute ethanol (approx. 0.2 M).

  • Reaction Setup:

    • Add glacial acetic acid (5-10 mol%) to the mixture.

    • Equip the reaction flask with a reflux condenser.

  • Reaction Execution:

    • Heat the mixture to reflux (approx. 78 °C for ethanol).

    • Maintain reflux for 4-12 hours. Monitor the disappearance of the intermediate hydrazone and the appearance of the more polar pyrazolone product by TLC.

  • Workup & Purification:

    • Allow the reaction mixture to cool to room temperature, then cool further in an ice bath.

    • The pyrazolone product will often precipitate from the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol to remove impurities.

    • If no precipitate forms, concentrate the reaction mixture in vacuo and purify by flash chromatography or recrystallization.

References

Technical Support Center: Synthesis & Purification of Ethyl 3-hydrazinyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of ethyl 3-hydrazinyl-3-oxopropanoate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we move beyond simple protocols to address the common, real-world challenges encountered during synthesis, providing not just solutions but the underlying chemical reasoning to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

Pure this compound should be a white to off-white crystalline solid.[1] Key physical data are summarized in the table below for quick reference. Significant deviation from these values, particularly in the melting point, is a primary indicator of impurity.

PropertyValueSource(s)
Molecular Formula C₅H₁₀N₂O₃[2]
Molecular Weight 146.14 g/mol [2][3]
Appearance White to off-white solid[1]
Melting Point 72-75 °C (lit.)[1][3]
CAS Number 30866-24-1[3]
Q2: What is the primary reaction for synthesizing this compound, and what are the most common impurities?

The standard synthesis involves the nucleophilic acyl substitution reaction between diethyl malonate and hydrazine hydrate. Typically, ethanol is used as a solvent.

Reaction Scheme: Diethyl Malonate + Hydrazine Hydrate → this compound + Ethanol

The most common impurities stem from this process:

  • Unreacted Diethyl Malonate: A frequent contaminant, especially if hydrazine is the limiting reagent or reaction times are insufficient. It is a colorless oil and will cause the product to appear gummy or oily.

  • Malonohydrazide (Dihydrazide): This side-product forms when a second molecule of hydrazine reacts with the remaining ester group of the desired product. Its formation is favored by an excess of hydrazine and/or elevated reaction temperatures.[4][5]

  • Residual Solvent: Ethanol or water from the workup can be trapped in the crystal lattice, depressing the melting point.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format.

Problem 1: The isolated product is an oil or a sticky, low-melting solid, not a crystalline powder.

This is the most common issue reported and almost always points to the presence of unreacted diethyl malonate.

Causality: The reaction is a simple condensation, but achieving full conversion can be challenging. Diethyl malonate (a liquid at room temperature) forms a eutectic mixture with the product, significantly depressing the melting point and preventing proper crystallization.

Solution Workflow:

  • Trituration: Before attempting recrystallization, perform a trituration step. This involves stirring or grinding the crude oily product with a solvent in which the desired product is insoluble, but the impurity (diethyl malonate) is soluble.

    • Recommended Solvents: Diethyl ether or a mixture of hexanes and ethyl acetate (e.g., 4:1).

    • Protocol:

      • Place the crude product in an Erlenmeyer flask.

      • Add a small volume of cold diethyl ether.

      • Using a glass rod, scrape and stir the gummy material. The desired product should begin to precipitate as a white solid as the oily impurity dissolves.

      • Collect the solid by vacuum filtration, washing with a small amount of additional cold ether.

      • Dry the solid thoroughly under vacuum.

  • Re-evaluate Reaction Stoichiometry: Ensure that hydrazine hydrate is used in at least a 1:1 molar ratio with diethyl malonate. A slight excess of hydrazine (e.g., 1.1 equivalents) can help drive the reaction to completion, though a large excess risks forming the dihydrazide.

Below is a troubleshooting flowchart to guide your decision-making process when faced with an impure product.

G cluster_assessment Initial Assessment cluster_solutions Purification Strategy start Analyze Crude Product oily Oily or Gummy Solid? start->oily colored Yellow/Brown Color? oily->colored No triturate Perform Trituration (e.g., with Diethyl Ether) oily->triturate Yes low_mp Low/Broad Melting Point? colored->low_mp No charcoal Recrystallize with Activated Charcoal colored->charcoal Yes recrystallize Perform Recrystallization (See Protocol) low_mp->recrystallize Yes final_product Pure Crystalline Solid low_mp->final_product No (Purity Acceptable) triturate->colored charcoal->low_mp recrystallize->final_product

Caption: Troubleshooting flowchart for product purification.

Problem 2: The product is crystalline but has a persistent yellow or brown tint.

Causality: Colored impurities often arise from the degradation of starting materials or side reactions. Hydrazine, in particular, can contain trace metal or oxidized impurities that contribute to color.

Solution: Activated Charcoal Treatment during Recrystallization

Activated charcoal has a high surface area that effectively adsorbs large, colored, conjugated impurity molecules.

Protocol:

  • Follow the standard recrystallization protocol (detailed in Problem 3) to the point where the crude product is fully dissolved in the minimum amount of hot solvent.

  • Remove the flask from the heat source.

  • Add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.

  • Gently swirl the flask and bring it back to a boil for 1-2 minutes.

  • Perform a hot gravity filtration to remove the charcoal.[6] This step is critical and must be done quickly to prevent the product from crystallizing prematurely in the funnel. Use a pre-heated stemless funnel and fluted filter paper.[7]

  • Allow the clarified, hot filtrate to cool slowly to induce crystallization.

Problem 3: The product's melting point is low and/or the range is broad (e.g., >3 °C).

Causality: A broad melting point range is a definitive sign of impurity. Even after addressing oily and colored contaminants, smaller amounts of soluble impurities, including the malonohydrazide side-product or residual solvents, can remain.

Solution: Optimized Recrystallization

Recrystallization is a powerful technique for purifying solids. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[6][8]

Step-by-Step Recrystallization Protocol:

G cluster_0 Dissolution cluster_1 Filtration (Optional) cluster_2 Crystallization cluster_3 Isolation & Drying A 1. Place crude solid in Erlenmeyer flask. B 2. Add minimal hot solvent (e.g., Ethanol) dropwise. A->B C 3. Heat until fully dissolved. B->C D 4. If solution is colored or has solid impurities, perform hot gravity filtration. C->D E 5. Allow clear filtrate to cool slowly to room temp. D->E F 6. Cool further in an ice bath to maximize crystal formation. E->F G 7. Collect crystals via vacuum filtration. F->G H 8. Wash with a small amount of ice-cold solvent. G->H I 9. Dry crystals under vacuum. H->I

Caption: Step-by-step workflow for recrystallization.

  • Solvent Selection: Ethanol is a commonly reported and effective solvent for this compound.[4] An ideal solvent dissolves the product well when hot but poorly at room temperature.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Heat your chosen solvent in a separate beaker. Add the hot solvent to the solid dropwise while heating the flask until the solid just dissolves. Using the minimum amount of solvent is crucial for obtaining a good yield.[6]

  • Cooling (Crystallization): Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. Rapid cooling (e.g., plunging directly into an ice bath) leads to the formation of small, impure crystals.[9]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals on the filter paper with a very small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

References

challenges in the regioselective synthesis using ethyl 3-hydrazinyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for ethyl 3-hydrazinyl-3-oxopropanoate (EHOP). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional reagent in heterocyclic synthesis. Here, we address the common and complex challenges associated with achieving regioselectivity in your reactions, providing in-depth troubleshooting guides, validated protocols, and expert insights to streamline your synthetic workflows.

Core Challenges: Understanding the Reactivity of this compound

This compound is a valuable building block due to its possession of two key reactive sites: a highly nucleophilic hydrazine moiety and an active methylene group flanked by two carbonyls. This dual reactivity is the source of its synthetic utility but also the root of the primary challenge: controlling regioselectivity .

When reacting with unsymmetrical 1,3-dielectrophiles, such as 1,3-diketones or β-ketoesters, the hydrazine's two non-equivalent nitrogen atoms can initiate nucleophilic attack at either electrophilic center. This often leads to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product. The primary goal of any synthetic strategy involving EHOP is to direct the reaction down a single, predictable pathway.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of two regioisomers in my pyrazole synthesis with a 1,3-diketone?

This is the most common issue and arises from the two distinct nitrogen atoms of the hydrazine moiety attacking the two different carbonyl carbons of the unsymmetrical diketone.[1] The reaction proceeds via the Knorr pyrazole synthesis, and without proper control, both pathways can occur simultaneously.[2][3] Regioselectivity is determined by a combination of steric hindrance at the carbonyl centers, the electronic properties of the substituents, and the reaction conditions (pH, solvent, temperature).

Q2: My cyclocondensation reaction is sluggish or not proceeding to completion. What should I check first?

First, verify the pH of your reaction medium. Hydrazone formation, the initial step in many cyclizations, is notoriously pH-dependent.[4] The reaction requires mild acid catalysis to activate the carbonyl group for nucleophilic attack. However, strongly acidic conditions (pH < 4) will protonate the hydrazine, destroying its nucleophilicity and halting the reaction.[5] An optimal pH is often slightly acidic, around 4.5-5.5.[5] Also, check for the presence of water, as the reaction involves a condensation step where water is eliminated.

Q3: How can I favor the formation of one specific pyrazole isomer?

To favor a specific isomer, you must exploit the differences between the two carbonyl groups of your substrate.

  • Electronic Control: A more electrophilic (electron-deficient) carbonyl will react faster. For a β-ketoester, the ketone is significantly more electrophilic than the ester, so the initial attack will almost always occur at the ketone.[6]

  • Steric Control: The hydrazine will preferentially attack the less sterically hindered carbonyl group.

  • Temperature Control: Lowering the reaction temperature can favor the kinetically controlled product, which is typically formed from the initial attack on the more reactive carbonyl center.

Q4: I am observing an unexpected side product that is not a regioisomer. What might it be?

Besides regioisomers, side reactions can occur. With 1,3-dicarbonyls, the formation of azines from the reaction of a second molecule of hydrazine with the intermediate hydrazone is possible, though less common with the stable pyrazole product formation.[7] If your substrate has other reactive groups, EHOP's hydrazine moiety can participate in other reactions, such as Michael additions to α,β-unsaturated systems.[1]

Troubleshooting Guides

Guide 1: Controlling Regioselectivity in Knorr Pyrazole Synthesis

Issue: Formation of a difficult-to-separate mixture of pyrazole regioisomers when reacting EHOP with an unsymmetrical 1,3-dicarbonyl compound.

Root Cause Analysis: The Knorr pyrazole synthesis involves two key steps: (1) initial formation of a hydrazone intermediate by condensation of the hydrazine with one of the carbonyls, and (2) subsequent intramolecular cyclization and dehydration.[2][6] The regiochemical outcome is decided in the first step. The two nitrogen atoms of EHOP are electronically distinct, but the major controlling factor is typically the nature of the 1,3-dicarbonyl substrate.

dot

Caption: Knorr pyrazole synthesis showing two competing regiochemical pathways.

Solutions & Mitigation Strategies:

  • Substrate Selection (The β-Ketoester Strategy): The most reliable method for achieving high regioselectivity is to use a substrate with two carbonyls of vastly different reactivity, such as a β-ketoester (e.g., ethyl acetoacetate). The ketone carbonyl is significantly more electrophilic than the ester carbonyl. The reaction will proceed via initial hydrazone formation at the ketone, leading to a single pyrazolone product.[6]

  • pH Control:

    • Action: Add a catalytic amount of a weak acid, such as glacial acetic acid (typically 3-5 drops per mmol of substrate).[6]

    • Rationale: Mild acid catalysis protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation. This can amplify the inherent reactivity difference between the two carbonyl centers. Avoid strong acids, which will deactivate the hydrazine nucleophile.[5]

  • Solvent and Temperature Optimization:

    • Action: Start the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor the progress by TLC. Use a protic solvent like ethanol or propanol, which can facilitate proton transfer.[6]

    • Rationale: Lower temperatures favor the kinetically controlled product, which results from the attack on the most reactive carbonyl. Running the reaction under milder conditions can prevent scrambling or equilibration that might occur at higher temperatures, thus improving the isomeric ratio.

Troubleshooting Table: Regioselectivity in Pyrazole Synthesis

Substrate TypeExpected Major ProductKey Control ParameterRationale
β-Ketoester (R-CO-CH₂-COOEt)5-Pyrazolone (R group at C5)ElectronicKetone is far more reactive than the ester. High selectivity is expected.[6]
Unsymmetrical Diketone (R¹-CO-CH₂-CO-R²)Attack at less sterically hindered R groupStericThe less bulky R group allows for easier nucleophilic approach.
Diketone with EWG (e.g., CF₃-CO-CH₂-CO-R)Attack at carbonyl adjacent to EWGElectronicThe electron-withdrawing group (EWG) makes the adjacent carbon more electrophilic.[8]
Guide 2: Improving Yield and Purity in Pyridazinone Synthesis

Issue: Low yields, incomplete conversion, or formation of intractable byproducts during the synthesis of pyridazinone derivatives.

Root Cause Analysis: Pyridazinone synthesis often involves the cyclocondensation of EHOP or its derivatives with α-keto acids, α,β-unsaturated carbonyls, or other suitable precursors.[9][10] Low yields can result from inefficient cyclization, decomposition of starting materials or intermediates under harsh conditions, or competing side reactions.

dot

Troubleshooting_Workflow cluster_incomplete Incomplete Reaction cluster_impure Impure Product Start Low Yield / Impure Product in Pyridazinone Synthesis Check_TLC Analyze Reaction Mixture by TLC/LCMS. Are starting materials consumed? Start->Check_TLC Incomplete Problem: Incomplete Conversion Check_TLC->Incomplete No Impure Problem: Multiple Side Products Check_TLC->Impure Yes Check_Temp Increase Temperature/Reflux? Incomplete->Check_Temp Check_Purity Verify Purity of Starting Materials Impure->Check_Purity Check_Time Increase Reaction Time? Check_Temp->Check_Time Check_Catalyst Add Catalyst? (e.g., TEA, Acetic Acid) Check_Time->Check_Catalyst Solution Re-run Optimized Reaction & Purify Check_Catalyst->Solution Lower_Temp Lower Reaction Temperature Check_Purity->Lower_Temp Change_Solvent Change Solvent (e.g., EtOH to Dioxane) Lower_Temp->Change_Solvent Change_Solvent->Solution

References

effect of solvent and temperature on ethyl 3-hydrazinyl-3-oxopropanoate reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 3-Hydrazinyl-3-Oxopropanoate Reactivity

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on the critical roles of solvent and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

A1: this compound is a key building block in synthetic organic chemistry, primarily used for the synthesis of various nitrogen-containing heterocycles. Its most prominent application is in the synthesis of pyrazole derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] It is also utilized in the synthesis of pyrazolopyridazines and complex pyrrole-pyrazole systems.[3]

Q2: How does the choice of solvent impact the reaction outcome?

A2: The solvent plays a crucial role in influencing the reactivity of this compound by affecting the solubility of reactants, the reaction rate, and in some cases, the reaction pathway itself. Protic solvents like ethanol can participate in hydrogen bonding and act as a proton source, which can be beneficial for certain condensation reactions. Aprotic solvents such as THF are less interactive and are often used when strong bases like potassium tert-butoxide are employed to prevent quenching.[4] The choice between different solvents can also influence the regioselectivity of certain reactions.

Q3: What is the general effect of temperature on reactions involving this compound?

A3: Temperature is a critical parameter for controlling the rate of reaction and minimizing the formation of side products. Many condensation reactions involving this compound require heating to proceed at a reasonable rate. For instance, refluxing in ethanol is a common condition. However, excessively high temperatures can lead to decomposition or the formation of unwanted byproducts. In some cases, reactions can be performed at room temperature, particularly when highly reactive substrates or efficient catalysts are used.[2]

Q4: What are some common side reactions to be aware of?

A4: A common side reaction is the formation of malonohydrazide, which can occur if the reaction conditions lead to the hydrolysis of the ethyl ester followed by reaction with another molecule of hydrazine.[5][6] Another potential side reaction is the formation of azines, especially when reacting with aldehydes.[5][6] The purity of the starting materials and careful control of reaction conditions are crucial to minimize these side products.

Troubleshooting Guides

This section provides detailed troubleshooting for common problems encountered during reactions with this compound.

Issue 1: Low Yield of the Desired Product

Low yields can be attributed to several factors, from incomplete reactions to the formation of side products.

  • Verify Reactant Purity: Ensure that the this compound and other reactants are of high purity. Impurities can interfere with the reaction.

  • Optimize Temperature: If the reaction is sluggish, a gradual increase in temperature might be necessary. Monitor the reaction progress by TLC to avoid decomposition at higher temperatures. Some reactions may benefit from microwave irradiation to reduce reaction times and improve yields.[5][6]

  • Solvent Selection: The choice of solvent is critical. If you are experiencing low yields in a particular solvent, consider switching to another. The following table provides a general guideline for solvent selection:

SolventTypeCommon Applications & Considerations
EthanolProticWidely used for condensation reactions with aldehydes and ketones. Often requires reflux.
Acetic AcidProtic, AcidicUsed in condensation reactions, particularly with active methylene compounds, and can act as a catalyst.[7][8][9]
THFAproticSuitable for reactions involving strong bases like potassium tert-butoxide.[4]
Ethylene GlycolProticCan be used as a high-boiling solvent for reactions requiring higher temperatures.[2]
  • Catalyst/Base Addition: Many reactions require a catalyst or a base to proceed efficiently. For instance, piperidine is often used as a basic catalyst for condensation with aldehydes.[5][6] For pyrazole synthesis from esters, a strong base like potassium tert-butoxide may be necessary.[4] In some modern, "green" protocols, nano-ZnO has been shown to be an efficient catalyst.[1]

  • Initial Setup: In a round-bottom flask, dissolve this compound (1 eq.) and the desired aldehyde (1 eq.) in ethanol.

  • Temperature Screening:

    • Run the reaction at room temperature and monitor by TLC for 24 hours.

    • If no significant product formation is observed, heat the reaction to 50 °C and monitor for 12 hours.

    • If the reaction is still slow, increase the temperature to reflux and monitor until completion.

  • Solvent Screening: If the yield is still low, repeat the optimized temperature protocol with a different solvent such as THF or isopropanol.

  • Catalyst Screening: If necessary, add a catalytic amount of piperidine (0.1 eq.) to the reaction mixture in ethanol and run at the optimized temperature.

Issue 2: Formation of Multiple Products

The presence of multiple spots on a TLC plate indicates the formation of side products or isomers.

  • Control of Stoichiometry: Ensure the accurate measurement of reactants. An excess of one reactant can lead to side reactions.

  • Temperature Control: Abrupt or excessively high temperatures can favor the formation of undesired byproducts. A more gradual increase in temperature or running the reaction at a lower temperature for a longer duration might be beneficial.

  • pH Adjustment: The pH of the reaction mixture can influence the product distribution. For instance, in condensation reactions, controlling the acidity or basicity can be crucial.

  • Regioselectivity in Pyrazole Synthesis: When reacting with unsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomers is possible. The choice of solvent and the nature of the substituents on the dicarbonyl compound can influence the regioselectivity.[2]

G start Multiple Products Observed check_stoichiometry Verify Reactant Stoichiometry start->check_stoichiometry lower_temp Lower Reaction Temperature check_stoichiometry->lower_temp Stoichiometry Correct change_solvent Change Solvent lower_temp->change_solvent Still Multiple Products adjust_ph Adjust pH (if applicable) change_solvent->adjust_ph Still Multiple Products purify Purify Desired Product adjust_ph->purify Still Multiple Products

Caption: Troubleshooting workflow for multiple product formation.

Issue 3: Reaction Not Going to Completion

An incomplete reaction can be frustrating. Here are some steps to drive the reaction to completion.

  • Increase Reaction Time: Some reactions are inherently slow and may require extended reaction times.

  • Increase Temperature: As with low yields, a higher temperature can increase the reaction rate.

  • Use of a More Effective Catalyst: The chosen catalyst may not be optimal. Consider screening other catalysts. For example, if a weak base is not effective, a stronger base might be required.

  • Removal of Water: In condensation reactions that produce water, its removal can drive the equilibrium towards the product side. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

G start Start Reaction monitor_tlc Monitor by TLC at Regular Intervals start->monitor_tlc incomplete Reaction Incomplete monitor_tlc->incomplete Starting Material Remains complete Reaction Complete monitor_tlc->complete No Starting Material increase_time Increase Reaction Time incomplete->increase_time increase_time->monitor_tlc Re-evaluate increase_temp Increase Temperature increase_time->increase_temp No Progress increase_temp->monitor_tlc Re-evaluate change_catalyst Change Catalyst/Conditions increase_temp->change_catalyst No Progress change_catalyst->monitor_tlc Re-evaluate workup Proceed to Work-up complete->workup

Caption: Workflow for monitoring and driving a reaction to completion.

References

Technical Support Center: Minimizing Byproduct Formation in Ethyl 3-hydrazinyl-3-oxopropanoate Condensations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing condensation reactions involving ethyl 3-hydrazinyl-3-oxopropanoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address common challenges and provide in-depth, evidence-based troubleshooting strategies to minimize byproduct formation and maximize the yield and purity of your target compounds.

Understanding the Core Reaction and Its Challenges

This compound is a key building block in heterocyclic synthesis, particularly for forming pyrazole and pyrazolidine-3,5-dione scaffolds. These structures are of significant interest in medicinal chemistry.[1][2][3] However, the condensation reactions of this molecule can be prone to the formation of several byproducts, complicating purification and reducing yields.

The primary desired reaction is typically the condensation of this compound with a 1,3-dicarbonyl compound or an equivalent to form a pyrazole derivative.[4] However, side reactions can lead to the formation of pyrazolidine-3,5-diones, dimers, or other undesired products. Understanding the mechanisms that lead to these byproducts is crucial for developing effective control strategies.

Visualizing the Reaction Pathways

The following diagram illustrates the intended reaction pathway versus common byproduct formation routes.

reaction_pathways cluster_reactants Reactants cluster_products Products This compound This compound Desired Pyrazole Desired Pyrazole This compound->Desired Pyrazole Condensation with 1,3-Dicarbonyl Pyrazolidine-3,5-dione Pyrazolidine-3,5-dione This compound->Pyrazolidine-3,5-dione Intramolecular Cyclization Dimerization Products Dimerization Products This compound->Dimerization Products Self-Condensation 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Desired Pyrazole

Caption: Desired reaction pathway versus common byproduct formations.

Frequently Asked Questions (FAQs) and Troubleshooting

This section provides answers to specific issues you may encounter during your experiments.

Q1: I am observing a significant amount of a pyrazolidine-3,5-dione byproduct. How can I minimize its formation?

A1: The formation of pyrazolidine-3,5-diones often occurs through an intramolecular cyclization of the this compound or a related intermediate.[1][5] This side reaction can be influenced by several factors:

  • Temperature: Higher temperatures can promote the intramolecular cyclization. Running the reaction at a lower temperature can often favor the desired intermolecular condensation.

  • pH Control: The pH of the reaction medium is critical. A slightly acidic medium often favors the desired condensation, while basic conditions can promote the formation of the pyrazolidine-3,5-dione. Careful addition of a catalytic amount of a mild acid, such as acetic acid, can be beneficial.

  • Order of Addition: Adding the 1,3-dicarbonyl compound to the reaction mixture before the this compound can sometimes help to ensure the intermolecular reaction is favored.

Q2: My reaction mixture is turning a dark color, and I'm isolating a complex mixture of products, possibly including dimers. What's happening and how can I fix it?

A2: Dark coloration and the formation of complex mixtures, including potential dimerization products, often point to decomposition or side reactions of the starting materials or intermediates.[6] Here are some troubleshooting steps:

  • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Protic solvents like ethanol can sometimes participate in side reactions. Consider using an aprotic solvent such as dioxane or toluene.

  • Inert Atmosphere: Hydrazine derivatives can be sensitive to air oxidation, which can lead to colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize these side reactions.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of degradation products. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed.

Q3: The yield of my desired pyrazole is consistently low, even after attempting to control for byproducts. What other parameters can I optimize?

A3: Low yields can be frustrating, but several other factors beyond byproduct formation can be at play:

  • Catalyst: The choice and amount of catalyst can be crucial. While acid catalysis is common, some reactions may benefit from a different type of catalyst, such as a Lewis acid.[7] Experimenting with different catalysts and catalyst loadings can lead to improved yields.

  • Water Removal: The condensation reaction produces water, which can sometimes inhibit the reaction or promote side reactions. Using a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards the desired product, especially in solvents like toluene.

  • Purity of Starting Materials: Ensure that your this compound and other reagents are of high purity. Impurities can interfere with the reaction and lead to lower yields.

Data Summary: Influence of Reaction Conditions

The following table summarizes the general effects of key reaction parameters on byproduct formation.

ParameterEffect on Pyrazolidine-3,5-dione FormationEffect on Dimerization/DecompositionRecommendation for Desired Pyrazole Formation
Temperature Increases with higher temperaturesIncreases with higher temperaturesUse the lowest effective temperature
pH Favored by basic conditionsCan be promoted by extreme pHMaintain slightly acidic conditions
Solvent Can be solvent-dependentAprotic solvents may be betterOptimize solvent for desired solubility and reactivity
Catalyst Can be influenced by catalyst choiceCan be influenced by catalyst choiceScreen different acid or Lewis acid catalysts

Experimental Protocols

General Protocol for Minimizing Byproducts in Pyrazole Synthesis

This protocol provides a starting point for optimizing your condensation reaction.

Materials:

  • This compound

  • 1,3-Dicarbonyl compound

  • Anhydrous solvent (e.g., ethanol, dioxane, or toluene)

  • Catalyst (e.g., glacial acetic acid)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the 1,3-dicarbonyl compound (1.0 eq) and the anhydrous solvent.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., reflux in ethanol) and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[8]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues.

troubleshooting_workflow Start Start Low Yield or\nImpure Product Low Yield or Impure Product Start->Low Yield or\nImpure Product Identify Byproducts Identify Byproducts (TLC, NMR, MS) Low Yield or\nImpure Product->Identify Byproducts Pyrazolidine-3,5-dione Pyrazolidine-3,5-dione Identify Byproducts->Pyrazolidine-3,5-dione Predominant Byproduct Dimer/Decomposition Dimer/Decomposition Identify Byproducts->Dimer/Decomposition Predominant Byproduct Lower Temperature Lower Temperature Pyrazolidine-3,5-dione->Lower Temperature Adjust pH (Slightly Acidic) Adjust pH (Slightly Acidic) Pyrazolidine-3,5-dione->Adjust pH (Slightly Acidic) Change Solvent Change Solvent (Aprotic) Dimer/Decomposition->Change Solvent Inert Atmosphere Use Inert Atmosphere Dimer/Decomposition->Inert Atmosphere Optimize Conditions Optimize Conditions Successful Synthesis Successful Synthesis Optimize Conditions->Successful Synthesis Lower Temperature->Optimize Conditions Adjust pH (Slightly Acidic)->Optimize Conditions Change Solvent->Optimize Conditions Inert Atmosphere->Optimize Conditions

Caption: A decision-making workflow for troubleshooting byproduct formation.

References

Technical Support Center: Catalyst Selection for Ethyl 3-Hydrazinyl-3-Oxopropanoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving ethyl 3-hydrazinyl-3-oxopropanoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Here, we provide in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles that govern catalyst selection and reaction success.

Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses foundational questions regarding the choice of catalysts for reactions with this compound, a key building block for various heterocyclic compounds.

Q1: What is the primary role of a catalyst in reactions with this compound, particularly in pyrazole synthesis?

A1: In the context of reacting this compound with a 1,3-dicarbonyl compound—a classic route known as the Knorr pyrazole synthesis—the catalyst's primary role is to accelerate the condensation and subsequent cyclization steps.[1][2][3] The reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbons of the dicarbonyl compound.

  • Acid Catalysis (Most Common): An acid catalyst protonates one of the carbonyl oxygens of the 1,3-dicarbonyl compound. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic hydrazine nitrogen.[2][4] The catalyst is regenerated during the final dehydration step, which leads to the formation of the stable aromatic pyrazole ring.[5]

  • Base Catalysis: While less common for this specific synthesis, a base can be used to deprotonate the hydrazine, increasing its nucleophilicity. However, this can also promote undesired side reactions, such as the self-condensation of the dicarbonyl compound.

Q2: Should I start with an acid or a base catalyst for my reaction?

A2: For most condensation reactions with carbonyl compounds, particularly the synthesis of pyrazoles from 1,3-diketones, an acid catalyst is the recommended starting point .[1][2][4] The mechanism is well-established and generally provides good yields. Mild acids are often sufficient and preferable.

  • When to Consider Acid Catalysis: This is the default for reactions like the Knorr pyrazole synthesis. It facilitates the formation of a hydrazone intermediate, which is key to the subsequent cyclization.[5][6]

  • When to Consider Base Catalysis: Base catalysis might be explored in specific cases, such as the Wolff-Kishner reduction, where a hydrazone is formed and then subjected to harsh basic conditions to reduce a carbonyl to a methylene group.[7][8] For simple condensations, a weak organic base like piperidine or pyrrolidine can be effective, particularly in Knoevenagel-type condensations.[9][10]

Q3: What are the most common "go-to" catalysts for initial screening experiments?

A3: A well-designed initial screen should cover a range of catalyst types and strengths to quickly identify a promising candidate for optimization.

Catalyst TypeSpecific ExamplesTypical Loading (mol%)Rationale & Causality
Weak Carboxylic Acid Glacial Acetic Acid5-10 mol% (or as solvent)Provides gentle protonation of the carbonyl, minimizing degradation of sensitive substrates. Often a good balance between reactivity and selectivity.[6]
Strong Organic Acid p-Toluenesulfonic Acid (p-TsOH)1-5 mol%A stronger acid that can significantly accelerate reactions with less reactive carbonyls. Use with caution as it can promote side reactions if not controlled.
Weak Organic Base Piperidine, Pyrrolidine5-10 mol%Effective for activating methylene groups adjacent to carbonyls (Knoevenagel condensation) or when a milder base is needed to avoid substrate decomposition.[9][10][11]
Lewis Acid Boron Trifluoride Etherate (BF₃·OEt₂), FeCl₃5-15 mol%Can coordinate to the carbonyl oxygen, activating it towards nucleophilic attack. Useful for specific substrates where Brønsted acids are less effective.[12]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common issues encountered during experiments.

Issue 1: Low or No Product Conversion

Symptom: Analysis by TLC, LC-MS, or NMR shows a high percentage of unreacted starting materials after the expected reaction time.

Potential Cause A: Inappropriate Catalyst Choice or Strength

  • The "Why": The catalytic cycle is inefficient. If an acid catalyst is too weak, it may not sufficiently activate the carbonyl electrophile. Conversely, if it is too strong, it could protonate the hydrazine nucleophile, rendering it inactive. The key is finding the "sweet spot" where the carbonyl is activated without deactivating the hydrazine.

  • Troubleshooting Protocol:

    • Verify Catalyst Type: If you used a base for a Knorr-type pyrazole synthesis, switch to an acid catalyst like glacial acetic acid.

    • Screen Catalyst Strength: Set up parallel small-scale reactions testing different catalysts:

      • Reaction 1: No catalyst (control).

      • Reaction 2: Glacial acetic acid (10 mol%).

      • Reaction 3: p-TsOH (2 mol%).

      • Reaction 4: Piperidine (10 mol%).

    • Monitor Progress: Analyze each reaction by TLC or LC-MS at 1-hour intervals to determine which catalyst initiates the reaction most effectively.

Potential Cause B: Insufficient Catalyst Loading or Catalyst Degradation

  • The "Why": Catalysts are used in sub-stoichiometric amounts, but a minimum threshold is required to achieve a reasonable reaction rate. Some catalysts, especially certain Lewis acids, can be sensitive to moisture and degrade, losing their activity.

  • Troubleshooting Protocol:

    • Increase Loading: Double the catalyst loading (e.g., from 5 mol% to 10 mol%) and observe if the reaction rate improves.

    • Ensure Anhydrous Conditions: If using a moisture-sensitive catalyst like a Lewis acid, ensure all glassware is flame-dried and reagents/solvents are anhydrous.

    • Fresh Catalyst: Use a freshly opened bottle of the catalyst or purify the existing one if degradation is suspected.

Issue 2: Significant Side Product Formation

Symptom: TLC shows multiple new spots, and LC-MS or NMR spectra are complex, indicating the presence of several unintended products.

Potential Cause A: Catalyst is Too Aggressive

  • The "Why": A highly active catalyst (e.g., a strong acid at high temperature) can provide enough energy to overcome the activation barriers for undesired reaction pathways. This can include self-condensation of the dicarbonyl starting material, formation of regioisomeric products, or further reactions of the desired product.[13]

  • Troubleshooting Protocol:

    • Reduce Catalyst Strength: If using p-TsOH, switch to a milder acid like acetic acid.

    • Lower Catalyst Loading: Titrate the catalyst loading downwards. Run reactions with 5 mol%, 2 mol%, and 1 mol% of the catalyst to find the lowest effective concentration that favors the desired product.

    • Lower Reaction Temperature: Reduce the reaction temperature by 10-20 °C. Many side reactions have higher activation energies than the primary reaction and can be minimized at lower temperatures.

Potential Cause B: Incorrect Order of Reagent Addition

  • The "Why": Adding the catalyst to the dicarbonyl compound before adding the hydrazine can promote self-condensation of the dicarbonyl, especially under strong acid or base conditions.

  • Troubleshooting Protocol:

    • Premix Substrates: Dissolve both this compound and the carbonyl compound in the solvent first.

    • Add Catalyst Last: Add the catalyst to the solution of the substrates. This ensures that the catalyst's first opportunity is to promote the desired bimolecular reaction.

    • Slow Addition: For highly reactive systems, consider dissolving the substrates and catalyst and then adding one of the reagents slowly via a syringe pump to maintain its low concentration, minimizing side reactions.

Section 3: Experimental Workflows and Diagrams

Protocol 1: General Procedure for Catalyst Screening in Pyrazole Synthesis

This protocol outlines a robust method for comparing the efficacy of different catalysts on a small scale.

  • Preparation: In four separate, dry 10 mL vials equipped with stir bars, add the 1,3-dicarbonyl compound (0.5 mmol, 1.0 eq).

  • Reagent Addition: To each vial, add this compound (0.5 mmol, 1.0 eq) followed by 2 mL of an appropriate solvent (e.g., ethanol or toluene).

  • Catalyst Introduction:

    • Vial 1 (Control): Add no catalyst.

    • Vial 2 (Weak Acid): Add glacial acetic acid (0.05 mmol, 10 mol%).

    • Vial 3 (Strong Acid): Add p-TsOH (0.01 mmol, 2 mol%).

    • Vial 4 (Base): Add piperidine (0.05 mmol, 10 mol%).

  • Reaction: Place all vials in a pre-heated aluminum block at a set temperature (e.g., 80 °C) and stir.

  • Monitoring: After 1 hour, take a small aliquot from each vial, dilute it, and spot it on a TLC plate. Develop the plate to visualize starting materials and product formation.

  • Analysis: Compare the product spots across the four lanes. The catalyst that provides the cleanest conversion with the highest product intensity is the lead candidate for further optimization.

Diagrams and Visualizations

G cluster_start Phase 1: Initial Screening cluster_decision Phase 2: Analysis & Decision cluster_optimization Phase 3: Optimization A Define Reaction (e.g., Dicarbonyl + Hydrazine) B Select Catalyst Panel (Acidic, Basic, Lewis Acid) A->B C Run Small-Scale Parallel Reactions B->C D Analyze Results (TLC / LC-MS) C->D E Reaction Successful? D->E F Significant Side Products? E->F No H Optimize Lead Catalyst (Concentration, Temp.) E->H Yes G Low Conversion? F->G No I Switch to Milder Catalyst or Lower Temperature F->I Yes G->E No, Re-evaluate J Switch to Stronger Catalyst or Increase Temperature G->J Yes K Scale-Up Reaction H->K I->C Re-Screen J->C Re-Screen

G start Reaction Issue Identified issue Primary Symptom? start->issue low_yield {Low / No Conversion | Potential Causes: - Inappropriate Catalyst (pKa mismatch) - Insufficient Catalyst Loading - Low Temperature } issue->low_yield Low Yield side_products {High Impurity Profile | Potential Causes: - Catalyst Too Strong/Aggressive - Temperature Too High - Incorrect Reagent Stoichiometry } issue->side_products Side Products no_start {Reaction Stalled / Fails to Initiate | Potential Causes: - Catalyst Deactivated (e.g., by water) - Inactive Starting Material - Insufficient Energy (Temp.) } issue->no_start No Reaction solution_yield Action: 1. Screen different catalysts (acid vs. base). 2. Increase catalyst loading or temperature. low_yield->solution_yield solution_purity Action: 1. Switch to a milder catalyst. 2. Decrease temperature & catalyst loading. side_products->solution_purity solution_stall Action: 1. Use fresh, anhydrous reagents/catalyst. 2. Incrementally increase temperature. no_start->solution_stall

References

Technical Support Center: Work-up Procedures for Reactions Involving Ethyl 3-hydrazinyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing ethyl 3-hydrazinyl-3-oxopropanoate. This guide, structured in a responsive question-and-answer format, addresses common challenges and frequently asked questions encountered during the work-up and purification of reactions involving this versatile reagent. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Section 1: Foundational Knowledge & Safety

Before addressing specific troubleshooting scenarios, it is critical to understand the properties and safe handling procedures for this compound.

FAQ: What are the key properties and hazards of this compound?

This compound is a solid reagent commonly used as a building block in the synthesis of heterocyclic compounds, particularly pyrazoles and their derivatives.[1] Its structure contains a nucleophilic hydrazine moiety and an ethyl ester, which dictate its reactivity and the nature of potential impurities in your reaction mixture.

Table 1: Physicochemical and Safety Data

PropertyValueSource
Molecular Formula C₅H₁₀N₂O₃[2]
Molecular Weight 146.14 g/mol
Appearance Solid
Melting Point 72-75 °C
Primary Hazard Irritant[2][3]

Safety Precautions: Always consult the full Safety Data Sheet (SDS) before use.[3][4][5]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, and eye/face protection.[3]

  • Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[4][5]

  • Wash hands thoroughly after handling.[6]

Section 2: General Work-up Strategy

The fundamental principle behind a successful work-up for reactions involving this reagent is exploiting the difference in the acid-base properties between your desired product, unreacted starting materials, and byproducts. The hydrazine moiety (-NHNH₂) is basic and can be protonated to form a water-soluble salt.[7]

reaction Crude Reaction Mixture quench Quench Reaction (e.g., with water or sat. NH4Cl) reaction->quench extract Liquid-Liquid Extraction (e.g., EtOAc / Water) quench->extract wash Aqueous Washes extract->wash Separate Layers dry Dry Organic Layer (e.g., Na2SO4, MgSO4) wash->dry Isolate Organic Layer concentrate Concentrate (Rotary Evaporation) dry->concentrate crude_product Crude Product concentrate->crude_product purify Purification (Chromatography, Recrystallization) crude_product->purify final_product Pure Product purify->final_product

Caption: General experimental workflow for reaction work-up.

Section 3: Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the work-up and purification stages.

Q1: My reaction is complete, but I'm struggling to remove unreacted this compound. How can I remove it?

This is a classic purification challenge where an acid-base extraction is highly effective. The basic hydrazine group of the starting material can be protonated with a dilute acid, rendering it soluble in the aqueous phase.[7]

Causality: Your desired product, often a heterocyclic compound like a pyrazole, is typically less basic than the starting hydrazine. This difference in pKa allows for selective extraction.

Step-by-Step Protocol: Acid Wash Extraction

  • Dilute the Reaction Mixture: After quenching your reaction, dilute it with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[8]

  • Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel.[9]

  • Perform Acid Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl or 5% HCl).[10]

  • Shake and Vent: Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently at first, then more vigorously for 1-2 minutes.

  • Separate Layers: Allow the layers to fully separate. Drain the lower aqueous layer, which now contains the protonated hydrazine starting material as a salt.

  • Repeat (Optional): For stubborn cases, repeat the acid wash (steps 3-5) with a fresh portion of dilute acid.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated NaCl) to reduce the amount of dissolved water.[7][11]

  • Dry and Concentrate: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain your crude product, now largely free of the hydrazine starting material.

Caption: Logic of acid-base extraction for impurity removal.

Q2: I've performed the extraction, but now I have a persistent emulsion that won't separate. What should I do?

Emulsions are common when performing extractions, especially if the mixture is shaken too vigorously or if surfactants are present.

Troubleshooting Steps:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

  • Add Brine: Add a small amount of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous phase, which can help break up the emulsion by reducing the solubility of organic components in the aqueous layer.[11]

  • Gentle Swirling: Gently swirl the funnel instead of shaking it.

  • Filtration: For very persistent emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes resolve the issue.

Q3: My product is very polar and seems to be staying in the aqueous layer during extraction. How can I isolate it?

This is a frequent issue, as many heterocyclic compounds synthesized from this reagent are quite polar.[12]

Strategies for Polar Product Isolation:

  • Back-Extraction: If your product was extracted into an acidic or basic aqueous layer to remove impurities, you must neutralize that layer to regenerate the neutral product.

    • Cool the aqueous layer in an ice bath.

    • Slowly add a base (e.g., sat. NaHCO₃ or 1M NaOH) or an acid (e.g., 1M HCl) until the pH is neutral (or the product precipitates).

    • Extract the now-neutral product back into an organic solvent like ethyl acetate or dichloromethane. Repeat the extraction 3-4 times to maximize recovery.

  • Use a More Polar Solvent: If the product has poor solubility in standard solvents like ethyl acetate, try a more polar extraction solvent such as n-butanol.

  • Evaporate the Aqueous Layer: If the product is highly water-soluble and all inorganic salts are volatile (e.g., using ammonium bicarbonate for pH adjustment), you may be able to lyophilize (freeze-dry) the aqueous layer. This is an advanced technique and should be used with caution.

  • Continuous Liquid-Liquid Extraction: For valuable and highly water-soluble products, a continuous liquid-liquid extractor can be used to exhaustively extract the compound over several hours.

Q4: My crude product is an oil and won't crystallize. What purification techniques are recommended?

Oily products or those that are difficult to crystallize often require chromatographic purification. Given the polar nature of typical products, specialized techniques may be necessary.[13]

Purification Options:

  • Flash Column Chromatography: This is the most common method.

    • Normal Phase (Silica Gel): Use a solvent system like Hexane/Ethyl Acetate, gradually increasing the polarity. For more polar compounds, a gradient of Dichloromethane/Methanol may be required.

    • Reverse Phase (C18 Silica): This is an excellent alternative for very polar compounds. The elution starts with a polar solvent (water) and moves to a less polar one (acetonitrile or methanol).[14]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention and separation of very polar analytes and uses a polar stationary phase with a high-organic mobile phase.[15]

  • Recrystallization Attempts: If chromatography is not ideal, try different crystallization techniques.

    • Solvent Screening: Test the solubility of your oily product in a wide range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).

    • Solvent/Anti-Solvent Method: Dissolve the oil in a minimum amount of a good solvent, then slowly add a poor solvent (an "anti-solvent") until turbidity persists. Allow the solution to stand, cool, or gently scratch the inside of the flask to induce crystallization.[16]

    • Trituration: Add a solvent in which your product is insoluble but the impurities are soluble. Stir or sonicate the mixture. The product may solidify, and the impurities will be washed away.

References

stability issues of ethyl 3-hydrazinyl-3-oxopropanoate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 3-Hydrazinyl-3-Oxopropanoate

Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this versatile reagent under various experimental conditions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity of your research.

Section 1: Understanding the Core Instability

This compound is a bifunctional molecule containing both a nucleophilic hydrazine moiety and an electrophilic ester group. This combination, while synthetically useful, is also the source of its inherent instability, particularly under non-neutral pH conditions. The primary degradation pathways involve hydrolysis of the ester and intramolecular cyclization.

Troubleshooting Guide: Stability Under Acidic Conditions

Working with this compound in acidic media requires careful control to prevent unwanted side reactions, primarily ester hydrolysis.

Q1: I'm observing a lower than expected yield in my reaction, and TLC analysis shows a new, more polar spot. What could be the issue?

A1: This is a classic sign of acid-catalyzed hydrolysis of the ethyl ester group. Under acidic conditions, the carbonyl oxygen of the ester is protonated, making it more susceptible to nucleophilic attack by water present in the reaction mixture. This leads to the formation of 3-hydrazinyl-3-oxopropanoic acid and ethanol. The resulting carboxylic acid is more polar and will appear as a new spot with a lower Rf value on your TLC plate.

Recommended Protocol to Minimize Acid-Catalyzed Hydrolysis:

  • Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Choice of Acid: If an acid catalyst is necessary, opt for a weaker, non-nucleophilic acid. For instance, pyridinium p-toluenesulfonate (PPTS) is often a milder alternative to strong mineral acids like HCl or H₂SO₄.

  • Temperature Control: Keep the reaction temperature as low as possible. Acid-catalyzed hydrolysis is temperature-dependent, so running your reaction at 0 °C or even lower can significantly reduce the rate of this side reaction.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the exposure time to acidic conditions.

Diagram: Acid-Catalyzed Hydrolysis Pathway

reagent This compound intermediate Protonated Ester Intermediate reagent->intermediate H+ (catalyst) products 3-Hydrazinyl-3-oxopropanoic Acid + Ethanol intermediate->products + H2O - H+

Caption: Acid-catalyzed hydrolysis of this compound.

Troubleshooting Guide: Stability Under Basic Conditions

Basic conditions can promote both ester hydrolysis and intramolecular cyclization, leading to a complex mixture of products if not properly controlled.

Q2: My reaction in the presence of a base is not yielding the expected product. Instead, I'm isolating a white solid that I suspect is a byproduct. What is happening?

A2: You are likely observing base-catalyzed intramolecular cyclization, a common issue with this reagent. The hydrazine nitrogen can act as an internal nucleophile, attacking the carbonyl carbon of the ester. This process is often irreversible and leads to the formation of pyrazolidine-3,5-dione. This side reaction is particularly prevalent at elevated temperatures. Additionally, base-catalyzed hydrolysis of the ester can occur, similar to the acidic pathway, but initiated by a hydroxide ion.

Recommended Protocol to Mitigate Base-Induced Side Reactions:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base if possible. Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are preferable to alkoxides (e.g., sodium ethoxide) or hydroxides when simple proton scavenging is required.

  • Temperature Management: Maintain low temperatures throughout the reaction. Add the base slowly to a cooled solution of the reagent to dissipate any heat generated.

  • Controlled Stoichiometry: Use the minimum effective amount of base. An excess of base will accelerate the rate of both cyclization and hydrolysis.

  • Reaction Monitoring: Closely monitor the reaction progress. Once your desired transformation is complete, promptly neutralize the reaction mixture to prevent further degradation.

Diagram: Base-Induced Degradation Pathways

start This compound cyclization_product Pyrazolidine-3,5-dione start->cyclization_product Intramolecular Cyclization (Base-catalyzed) hydrolysis_product 3-Hydrazinyl-3-oxopropanoate Salt start->hydrolysis_product Ester Hydrolysis (Base-catalyzed)

Caption: Competing degradation pathways under basic conditions.

Section 2: Frequently Asked Questions (FAQs)

Q3: What are the ideal storage conditions for this compound?

A3: To ensure long-term stability, store the compound in a tightly sealed container in a cool, dry place, away from light. A refrigerator (2-8 °C) is ideal. To prevent hydrolysis from atmospheric moisture, consider storing it in a desiccator.

Q4: I am using this reagent for the synthesis of a pyrazolidine-3,5-dione derivative by reacting it with diethyl malonate. What is the best catalyst to use?

A4: For this specific synthesis, a base catalyst is required. Sodium ethoxide in absolute ethanol is a classic and effective choice for this condensation reaction.[1] The reaction typically requires refluxing for several hours.[1] It is crucial to use anhydrous ethanol to prevent hydrolysis of the starting materials and the product.

Q5: Can I use microwave-assisted synthesis with this compound?

A5: Yes, microwave-assisted synthesis can be a highly effective method, often leading to significantly reduced reaction times and improved yields.[1] However, due to the potential for rapid decomposition at high temperatures, careful optimization of the microwave parameters (temperature, pressure, and time) is essential. Start with lower temperatures and shorter irradiation times and gradually increase them while monitoring the reaction progress.

Q6: Are there any incompatible reagents I should be aware of?

A6: Avoid strong oxidizing agents, as the hydrazine moiety can be readily oxidized. Also, be cautious with strong, non-nucleophilic bases at high concentrations or temperatures, as they can promote the intramolecular cyclization to pyrazolidine-3,5-dione. As discussed, strong acids and bases can lead to hydrolysis.

Section 3: Quantitative Data Summary

ParameterRecommended ConditionsRationale
pH Range 6.0 - 7.5 (for storage and handling)Minimizes both acid and base-catalyzed hydrolysis and cyclization.
Temperature < 25 °C (for reactions); 2-8 °C (for storage)Reduces the rate of decomposition pathways.
Solvents Anhydrous aprotic solvents (e.g., THF, Dioxane)Prevents hydrolysis.
Bases (for catalysis) Sodium ethoxide (for cyclizations)[1], Piperidine[2]Effective for specific synthetic transformations.
Acids (for catalysis) Weak, non-nucleophilic acids (e.g., PPTS)Minimizes ester hydrolysis.

References

Validation & Comparative

A Senior Application Scientist's Guide to Purity Validation of Ethyl 3-Hydrazinyl-3-Oxopropanoate by ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Structure, Towards Absolute Purity

In the realm of chemical synthesis and drug development, the structural confirmation of a molecule is merely the first checkpoint. The ultimate determinant of a compound's utility, safety, and reproducibility in downstream applications is its purity. Ethyl 3-hydrazinyl-3-oxopropanoate, a versatile building block used in the synthesis of various heterocyclic compounds, is no exception.[1] The presence of unreacted starting materials, such as diethyl malonate or hydrazine, can lead to significant side reactions and misleading biological data.

This guide provides an in-depth, field-proven methodology for the purity determination of this compound using quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy. We will dissect the causality behind each experimental choice, present a self-validating protocol, and objectively compare the qNMR approach with alternative analytical techniques. Quantitative NMR is a powerful method for evaluating pharmaceutical purity, offering the distinct advantage that NMR signal integrals are directly proportional to the concentration of the nuclei being observed.[2] This makes it an ideal primary ratio method for precise purity analysis without the need for compound-specific reference standards.[3]

The ¹H NMR Fingerprint of this compound

Before quantification, a qualitative understanding of the ¹H NMR spectrum is essential. The spectrum provides a unique fingerprint of the molecule and offers initial clues about potential impurities. For this compound (MW: 146.14 g/mol ), the expected signals in a solvent like DMSO-d₆ are distinct and well-resolved.[4][5][6]

  • Ethyl Ester Group (CH₃CH₂O-):

    • -CH₃: A triplet, typically around δ 1.1-1.2 ppm, integrating to 3 protons. The splitting is due to coupling with the adjacent CH₂ group.

    • -CH₂-: A quartet, typically around δ 4.0-4.1 ppm, integrating to 2 protons. The splitting arises from coupling to the CH₃ group.

  • Methylene Group (-COCH₂CO-):

    • A singlet, typically around δ 3.6 ppm, integrating to 2 protons. This signal is a sharp singlet because it is flanked by two carbonyl groups and has no adjacent protons to couple with.

  • Hydrazinyl Protons (-NHNH₂):

    • These protons are exchangeable and their signals can be broad. In DMSO-d₆, they often appear as distinct, albeit sometimes broad, singlets at higher chemical shifts (e.g., > δ 9.0 ppm and > δ 4.0 ppm). Their presence and chemical shift can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the signals to disappear due to proton-deuterium exchange.

Common Process Impurities to Monitor:

  • Diethyl Malonate: Will show a characteristic triplet and quartet for the two ethyl groups.

  • Hydrazine: May not be easily visible but can be detected by specialized methods if its presence is a concern.[7]

  • Residual Solvents: Such as ethanol from the synthesis.

The Core of Purity Assessment: Quantitative ¹H NMR (qNMR)

qNMR has emerged as a robust analytical method that rivals traditional chromatographic techniques for purity determination.[8] Its power lies in the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[9] By co-dissolving a known mass of a high-purity internal standard with a known mass of the analyte, we can calculate the absolute purity of the analyte with high accuracy and precision.[10]

Selecting the Right Internal Standard: The Foundation of Accuracy

The choice of an internal standard is the most critical decision in a qNMR experiment.[11] An inappropriate standard will invalidate the entire measurement.

Key Criteria for a Suitable Internal Standard:

  • High Purity (≥99.5%): The standard's purity must be certified and known, as this value is used directly in the final calculation.[12]

  • Chemical Inertness: It must not react with the analyte, solvent, or trace moisture.

  • Signal Simplicity & Separation: It should ideally produce one or more sharp singlet peaks in a region of the spectrum free from analyte or impurity signals.[12]

  • Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.

  • Known Molecular Weight and Proton Count: For accurate calculations.

For this compound, Maleic Acid is an excellent choice. It is highly pure, provides a sharp singlet for its two vinylic protons around δ 6.3 ppm in DMSO-d₆ (a clear region in the analyte's spectrum), and is readily soluble.

Experimental Protocol: A Validated Workflow for Purity Determination

This protocol is designed as a self-validating system, where adherence to specific parameters ensures the generation of accurate and reproducible data. The process can be divided into four key stages: method planning, sample preparation, data collection, and data processing.[2]

Workflow for qNMR Purity Validation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation p1 Accurately weigh Analyte (ms) p2 Accurately weigh Internal Standard (mIS) (e.g., Maleic Acid) p1->p2 p3 Transfer both solids to a clean vial p2->p3 p4 Add deuterated solvent (e.g., DMSO-d6, ~0.7 mL) p3->p4 p5 Vortex until fully dissolved p4->p5 p6 Filter solution into a high-quality NMR tube p5->p6 a1 Insert sample into spectrometer & lock/shim p6->a1 a2 Set quantitative parameters: - Pulse angle (e.g., 30-90°) - Relaxation Delay (D1) ≥ 5 * T1max - Scans (NS) ≥ 16 a1->a2 a3 Acquire FID a2->a3 d1 Apply Fourier Transform a3->d1 d2 Manual Phasing & Baseline Correction (5th order polynomial) d1->d2 d3 Integrate well-resolved signals for Analyte (Int_s) & Standard (Int_IS) d2->d3 c1 Apply Purity Equation d3->c1 c2 Report Final Purity (%) with Uncertainty c1->c2

Caption: Workflow for qNMR purity determination.

Step-by-Step Methodology

1. Sample Preparation:

  • Rationale: Accurate weighing is paramount as qNMR is a mass-based ratio technique.[13] Filtering removes particulate matter which can degrade spectral quality by distorting magnetic field homogeneity.

  • Protocol:

    • Using a calibrated analytical balance (readability ±0.01 mg), accurately weigh approximately 10-15 mg of this compound (mass = ms) into a clean, dry glass vial.

    • To the same vial, add an accurately weighed amount (approximately 5-10 mg) of high-purity (≥99.5%) maleic acid internal standard (mass = mIS).

    • Add ~0.7 mL of DMSO-d₆ to the vial. Using a deuterated solvent is critical to avoid large interfering solvent signals in the ¹H spectrum.[14]

    • Vortex the vial for at least 60 seconds to ensure complete dissolution of both solids. The solution should be perfectly clear.

    • Filter the solution through a small pipette packed with glass wool directly into a clean, high-quality 5 mm NMR tube to a height of about 4-5 cm.[15]

2. NMR Data Acquisition:

  • Rationale: The key to quantification is ensuring complete relaxation of all relevant protons before each pulse. The relaxation delay (D1) is the most critical parameter. A D1 value of at least 5 times the longest T1 (spin-lattice relaxation time) of any proton being integrated (both analyte and standard) is required for an accuracy error of <1%.[8] For small molecules, a D1 of 30-60 seconds is a safe starting point.

  • Instrument Parameters (Example for a 500 MHz spectrometer):

    • Pulse Program: Standard single pulse (e.g., 'zg' on Bruker instruments).[13]

    • Temperature: 298 K (regulated ± 0.1 K).

    • Pulse Angle (Flip Angle): 90°. Calibrate for each sample.

    • Relaxation Delay (D1): 60 seconds.

    • Acquisition Time (AQ): ~2-4 seconds.

    • Number of Scans (NS): 16 to 64 (to achieve a signal-to-noise ratio >150:1 for the signals to be integrated).

    • Data Points: 64K.

3. Data Processing & Purity Calculation:

  • Rationale: Manual, careful processing is essential. Automated routines can introduce errors. A high-order polynomial baseline correction is often needed to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.[13]

  • Processing Steps:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Manually phase the spectrum to achieve pure absorption lineshapes.

    • Apply a baseline correction (e.g., 5th-order polynomial) to the entire spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (DMSO-d₅ at δ 2.50 ppm).

    • Integrate a well-resolved, non-exchangeable signal for the analyte. The methylene singlet (-COCH₂CO-) at ~δ 3.6 ppm is ideal. Record the integral value (Ints).

    • Integrate the singlet for the maleic acid internal standard at ~δ 6.3 ppm. Record the integral value (IntIS).

  • The Purity Equation: The purity of the sample (Ps) is calculated using the following formula:[13]

    Purity (%) = (Int_s / N_s) * (N_IS / Int_IS) * (m_IS / m_s) * (MW_s / MW_IS) * P_IS

    Where:

    • Ints = Integral of the selected analyte signal

    • Ns = Number of protons for the analyte signal (2 for the -COCH₂CO- singlet)

    • IntIS = Integral of the internal standard signal

    • NIS = Number of protons for the standard signal (2 for maleic acid)

    • ms = Mass of the analyte

    • mIS = Mass of the internal standard

    • MWs = Molecular weight of the analyte (146.14 g/mol )

    • MWIS = Molecular weight of the internal standard (116.07 g/mol )

    • PIS = Purity of the internal standard (e.g., 99.8%)

Comparative Analysis: qNMR vs. Alternative Methods

While qNMR is a powerful tool, a robust purity validation strategy often involves orthogonal methods—techniques that measure purity based on different chemical principles.[16][17]

FeatureQuantitative ¹H NMR (qNMR) HPLC-UV Titration
Principle Signal integration proportional to molar concentrationUV absorbance of chromophores after separationStoichiometric chemical reaction
Specificity High (structurally specific)High (separation-based)Low to Medium (reactivity-based)
Primary Method? Yes (direct molar ratio)No (requires a reference standard of known purity)Yes (for specific reactions)
Information Purity, structural confirmation, impurity identificationPurity relative to other UV-active speciesQuantifies specific functional groups (e.g., hydrazines)
Sample Prep Simple dissolutionMobile phase prep, filtering, potential method developmentStandardized titrant prep
Throughput Medium (~15-20 min/sample)High (with autosampler)Low to Medium
Destructive? No, sample is recoverableYesYes
Key Advantage No need for identical reference material; provides structural dataHigh sensitivity and established methodologyLow cost, simple equipment
Limitation Lower sensitivity than HPLC; requires soluble sampleRequires a chromophore; co-elution can mask impuritiesNon-specific if multiple reactive species are present

Method Selection Logic

DecisionTree start Purity Validation Needed for This compound q1 Need for structural confirmation & primary method? start->q1 q2 Is highest sensitivity for trace impurities required? q1->q2 No res_qnmr Use qNMR q1->res_qnmr Yes q3 Need to quantify total hydrazine/carbonyl content only? q2->q3 No res_hplc Use HPLC-UV q2->res_hplc Yes q3->res_qnmr No, need overall purity res_titration Use Titration q3->res_titration Yes

Caption: Decision tree for selecting a purity validation method.

Conclusion: An Authoritative and Trustworthy Approach

The validation of chemical purity is a cornerstone of scientific integrity. For this compound, quantitative ¹H NMR spectroscopy provides a rapid, non-destructive, and structurally informative method for determining absolute purity.[16] By following a meticulously designed protocol—from the judicious selection of an internal standard to the precise setting of acquisition parameters—researchers can generate data that is not only accurate but also inherently self-validating. While orthogonal methods like HPLC-UV offer complementary information, particularly for trace impurity analysis, qNMR stands out as a primary analytical technique capable of delivering definitive purity values with high confidence.[10] This guide equips the modern scientist with the necessary framework to implement this powerful technique, ensuring the quality and reliability of their chemical matter from the bench to downstream applications.

References

comparing the efficacy of different hydrazide derivatives in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Comparative Efficacy of Hydrazide Derivatives in Organic Synthesis

Authored by a Senior Application Scientist

Hydrazide derivatives have emerged as remarkably versatile building blocks in the landscape of modern organic synthesis. Their unique structural motif, characterized by the presence of a nitrogen-nitrogen bond, imparts a rich and diverse reactivity profile that has been exploited in a myriad of synthetic transformations. This guide provides a comparative analysis of the efficacy of different classes of hydrazide derivatives, offering insights into their applications, mechanistic underpinnings, and practical utility for researchers, scientists, and drug development professionals.

The Chemical Versatility of Hydrazide Derivatives

Hydrazides and their derivatives are a cornerstone in the synthesis of a vast array of organic molecules, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals and agrochemicals. The reactivity of the hydrazide moiety can be finely tuned by the nature of the substituent attached to the nitrogen atoms, leading to a broad spectrum of applications. This guide will focus on the comparative efficacy of three major classes: acylhydrazides , sulfonylhydrazides , and phosphonohydrazides .

The general structure of a hydrazide derivative allows for significant modularity. The R¹ group can be an acyl, sulfonyl, or phosphonyl moiety, which profoundly influences the electronic and steric properties of the molecule, thereby dictating its reactivity and suitability for specific synthetic transformations. The R² and R³ groups, typically hydrogen or alkyl/aryl substituents, also play a crucial role in modulating reactivity and can be tailored for specific synthetic targets.

Acylhydrazides: The Workhorse of Heterocyclic Synthesis

Acylhydrazides, also known as carboxylic acid hydrazides, are perhaps the most widely utilized class of hydrazide derivatives. Their ready availability from the condensation of carboxylic acids or their derivatives with hydrazine makes them attractive starting materials.

Efficacy in the Synthesis of 1,3,4-Oxadiazoles and Pyrazoles

Acylhydrazides are quintessential precursors for the synthesis of five-membered heterocycles. For instance, the cyclization of acylhydrazides with various one-carbon electrophiles provides a straightforward entry into the 1,3,4-oxadiazole ring system, a privileged scaffold in medicinal chemistry.

A common and effective method involves the reaction of an acylhydrazide with triethyl orthoformate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes intramolecular cyclization and elimination of ethanol to afford the desired 1,3,4-oxadiazole.

Alternatively, reaction with carbon disulfide in a basic medium, followed by treatment with an alkylating agent and subsequent cyclization, provides access to 2-thio-substituted 1,3,4-oxadiazoles, which can be further functionalized.

Furthermore, the reaction of acylhydrazides with 1,3-dicarbonyl compounds is a classical and highly efficient method for the synthesis of pyrazoles. The reaction conditions are typically mild, often involving refluxing in a protic solvent like ethanol.

Experimental Protocol: Synthesis of 2-phenyl-1,3,4-oxadiazole from benzohydrazide

  • To a solution of benzohydrazide (1.0 mmol) in ethanol (10 mL), add triethyl orthoformate (1.2 mmol) and a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford the pure 2-phenyl-1,3,4-oxadiazole.

Sulfonylhydrazides: Beyond Classical Wolff-Kishner Reductions

While traditionally known for their role in the Wolff-Kishner reduction and as sources of diimide for alkene reduction, sulfonylhydrazides have witnessed a renaissance in their synthetic applications, particularly in the realm of cross-coupling reactions.

Efficacy as Arylating Reagents in Metal-Catalyzed Cross-Coupling

A significant advancement has been the use of arylsulfonylhydrazides as versatile sources of aryl radicals or arylmetal species in transition-metal-catalyzed cross-coupling reactions. This approach offers a safe and operationally simple alternative to the use of potentially explosive diazonium salts or organometallic reagents.

For example, in the presence of a palladium or copper catalyst, arylsulfonylhydrazides can decompose to generate an aryl radical, which can then participate in a variety of coupling processes, including Suzuki-Miyaura, Heck, and Sonogashira-type reactions. The key advantage lies in the stability and ease of handling of sulfonylhydrazides compared to other arylating agents.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of Arylsulfonylhydrazide with Phenylboronic Acid

  • To a reaction vessel, add arylsulfonylhydrazide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (5 mol%), and a suitable ligand such as Xantphos (10 mol%).

  • Add a base, such as K₂CO₃ (2.0 mmol), and a solvent, for example, a mixture of toluene and water (10:1, 5 mL).

  • Degas the reaction mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Phosphonohydrazides: Emerging Players in Synthesis and Medicinal Chemistry

Phosphonohydrazides, containing a P-N-N linkage, represent a less explored but highly promising class of hydrazide derivatives. Their unique electronic properties, stemming from the presence of the phosphonyl group, make them valuable synthons for the preparation of organophosphorus compounds and bioactive molecules.

Efficacy in the Synthesis of Phosphinidene-Containing Heterocycles

Phosphonohydrazides can serve as precursors to phosphinidene species, which can undergo cycloaddition reactions with various unsaturated substrates to afford novel phosphorus-containing heterocycles. These compounds are of significant interest in materials science and as ligands in catalysis.

Furthermore, the P-N-N backbone itself can be incorporated into larger molecular frameworks, leading to the synthesis of phosphazanes and other phosphorus-nitrogen-containing compounds with potential biological activity. Research in this area is rapidly expanding, with new synthetic methodologies and applications being continuously reported.

Comparative Efficacy and Applications: A Tabular Summary

Derivative ClassKey ApplicationsAdvantagesLimitations
Acylhydrazides Synthesis of 1,3,4-oxadiazoles, pyrazoles, triazolesReadily available, well-established chemistry, high yieldsLimited to heterocyclic synthesis primarily
Sulfonylhydrazides Cross-coupling reactions, Wolff-Kishner reductionStable, safe alternative to diazonium salts, versatile arylating agentsMay require transition metal catalysts, sometimes harsh reaction conditions
Phosphonohydrazides Synthesis of organophosphorus compounds, bioactive moleculesAccess to unique phosphorus-containing scaffoldsLess explored, starting materials can be less accessible

Mechanistic Insights and Workflow Visualizations

To better understand the reactivity of these derivatives, it is instructive to visualize their general reaction pathways.

General Workflow for Heterocycle Synthesis from Acylhydrazides

G cluster_0 Acylhydrazide-Based Heterocycle Synthesis acylhydrazide Acylhydrazide intermediate Hydrazone Intermediate acylhydrazide->intermediate Condensation electrophile One-Carbon Electrophile (e.g., Triethyl Orthoformate) electrophile->intermediate cyclization Intramolecular Cyclization intermediate->cyclization heterocycle 1,3,4-Oxadiazole cyclization->heterocycle Elimination

Caption: Synthesis of 1,3,4-oxadiazoles from acylhydrazides.

Catalytic Cycle for Sulfonylhydrazide-Based Cross-Coupling

G cluster_1 Pd-Catalyzed Cross-Coupling with Sulfonylhydrazides pd0 Pd(0)L_n aryl_pd_intermediate [Ar-Pd(II)-L_n]+ pd0->aryl_pd_intermediate Oxidative Addition sulfonylhydrazide Ar-SO2NHNH2 sulfonylhydrazide->aryl_pd_intermediate transmetalation_complex [Ar-Pd(II)(Ar')-L_n] aryl_pd_intermediate->transmetalation_complex Transmetalation boronic_acid Ar'-B(OH)2 boronic_acid->transmetalation_complex product Ar-Ar' transmetalation_complex->product Reductive Elimination product->pd0

Caption: Palladium-catalyzed cross-coupling using sulfonylhydrazides.

Conclusion and Future Outlook

The comparative analysis of acyl-, sulfonyl-, and phosphonohydrazides underscores the remarkable synthetic utility of this class of compounds. While acylhydrazides remain the workhorse for classical heterocyclic synthesis due to their accessibility and well-defined reactivity, sulfonylhydrazides have carved a significant niche in modern cross-coupling chemistry, offering a safe and practical alternative to traditional arylating agents. Phosphonohydrazides, though less explored, hold immense potential for the development of novel organophosphorus compounds with unique properties and biological activities.

Future research in this field will likely focus on the development of more sustainable and atom-economical transformations involving hydrazide derivatives. The design of novel catalytic systems that can activate hydrazides under milder conditions and the exploration of their applications in asymmetric synthesis are also anticipated to be major areas of investigation. The continued exploration of the rich chemistry of hydrazide derivatives will undoubtedly lead to the discovery of new reactions and the synthesis of complex molecules with important applications in medicine, materials science, and beyond.

A Senior Application Scientist's Guide to the Spectroscopic Data Validation of Ethyl 3-Hydrazinyl-3-Oxopropanoate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the spectroscopic data for ethyl 3-hydrazinyl-3-oxopropanoate, a versatile building block in heterocyclic synthesis. We will delve into the nuances of its ¹H NMR, ¹³C NMR, IR, and mass spectrometry data. Beyond simply presenting the data, this guide will provide a comparative analysis with its derivatives and related esters, offering a comprehensive framework for validating its structure and purity. The protocols and interpretations detailed herein are grounded in extensive field experience, ensuring a practical and robust approach to spectroscopic validation.

The Imperative of Spectroscopic Validation

This compound (C₅H₁₀N₂O₃, Molar Mass: 146.14 g/mol ) is a key intermediate, often utilized for its reactive hydrazide moiety in the synthesis of pyrazole and pyrazolidine derivatives, among other heterocyclic systems.[1] Given its role as a foundational precursor, ensuring its structural integrity is paramount to the success of subsequent synthetic steps and the biological evaluation of the final compounds. Spectroscopic techniques provide a non-destructive and highly informative means of confirming the molecular structure and assessing the purity of this compound.

A Multi-faceted Approach to Validation

A single spectroscopic technique rarely provides a complete picture. A robust validation strategy involves the synergistic use of multiple techniques, each offering a unique piece of the structural puzzle. The workflow for a comprehensive validation is outlined below.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Validation & Comparison synthesis Synthesis of Ethyl 3-hydrazinyl-3-oxopropanoate purification Purification (e.g., Recrystallization) synthesis->purification HNMR ¹H NMR purification->HNMR CNMR ¹³C NMR purification->CNMR IR IR Spectroscopy purification->IR MS Mass Spectrometry purification->MS structure_confirmation Structure Confirmation HNMR->structure_confirmation purity_assessment Purity Assessment HNMR->purity_assessment CNMR->structure_confirmation IR->structure_confirmation MS->structure_confirmation comparison Comparison with Analogs and Derivatives structure_confirmation->comparison purity_assessment->comparison

Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data for this compound

While a publicly available spectrum with full experimental details is not readily accessible, data from commercial databases and expected chemical shifts based on the structure provide a reliable prediction.[2]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
CH₃ (ethyl)~1.2Triplet3H~7.1
CH₂ (ethyl)~4.1Quartet2H~7.1
CH₂ (backbone)~3.3Singlet2H-
NH₂Broad singlet2H-
NHBroad singlet1H-
Comparative ¹H NMR Data of Ethyl 3-(2-benzylidenehydrazinyl)-3-oxopropanoate Derivatives

For a practical comparison, we can examine the ¹H NMR data of several derivatives of this compound.[3] The spectra for these compounds were recorded in DMSO-d₆.

CompoundAr-CH=Ar-HO-CH₂CH₂ (backbone)CH₃NH
Ethyl 3-(2-benzylidenehydrazinyl)-3-oxopropanoate 7.96 (s, 1H)7.41-7.71 (m, 5H)4.09 (q, 2H)3.65 (s, 2H)1.17 (t, 3H)11.58 (s, 1H)
Ethyl 3-(2-(4-chlorobenzylidene)hydrazinyl)-3-oxopropanoate 7.96 (s, 1H)7.49 (d, 2H), 7.65 (d, 2H)4.08 (q, 2H)3.65 (s, 2H)1.16 (t, 3H)11.64 (s, 1H)
Ethyl 3-(2-(4-methoxybenzylidene)hydrazinyl)-3-oxopropanoate 7.96 (s, 1H)7.41-7.71 (m, 5H)4.09 (q, 2H)3.65 (s, 2H)1.17 (t, 3H)11.58 (s, 1H)

Causality Behind Experimental Choices:

  • Choice of Solvent: DMSO-d₆ is a common choice for hydrazides due to its ability to dissolve these often polar compounds and to slow down the exchange of labile N-H protons, allowing for their observation in the ¹H NMR spectrum.

  • D₂O Exchange: The addition of D₂O to the NMR sample is a crucial step to confirm the identity of N-H (and O-H) protons. These protons will exchange with deuterium, causing their signals to disappear from the spectrum, providing unambiguous evidence for their presence.[3]

Experimental Protocol for ¹H NMR Validation
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • D₂O Exchange: After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to identify the exchangeable N-H protons.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and measure the coupling constants. Compare the observed chemical shifts, multiplicities, and integrations with the expected values and the data from known derivatives.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. While less sensitive than ¹H NMR, it is an essential tool for confirming the number and types of carbon atoms.

Predicted ¹³C NMR Data for this compound

Based on the structure and data from related compounds, the following ¹³C NMR chemical shifts are expected.[2]

CarbonPredicted Chemical Shift (δ, ppm)
CH₃ (ethyl)~14
CH₂ (ethyl)~61
CH₂ (backbone)~41
C=O (amide)~168
C=O (ester)~169
Comparative ¹³C NMR Data of Ethyl 3-(2-benzylidenehydrazinyl)-3-oxopropanoate Derivatives

The ¹³C NMR data for the derivatives provide a valuable comparison.[3]

CompoundAr-CAr-CH=C=O (amide/ester)O-CH₂CH₂ (backbone)CH₃
Ethyl 3-(2-benzylidenehydrazinyl)-3-oxopropanoate 127.3, 129.2, 129.3, 129.8, 134.6143.7168.3, 168.561.041.814.6
Ethyl 3-(2-(4-chlorobenzylidene)hydrazinyl)-3-oxopropanoate 128.9, 129.4, 133.6, 134.9142.4168.2, 168.561.141.514.6

Expert Insights:

The two carbonyl carbons (amide and ester) are expected to have very similar chemical shifts and may be difficult to resolve in some cases. The chemical shift of the backbone CH₂ group is significantly influenced by the two adjacent carbonyl groups.

Experimental Protocol for ¹³C NMR Validation
  • Sample Preparation: A more concentrated sample (~20-50 mg in ~0.6 mL of solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to a series of singlets, one for each unique carbon atom.

  • Advanced Techniques (Optional): Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing and Analysis: Process the spectrum and compare the observed chemical shifts with the predicted values and data from analogous compounds.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

Expected IR Absorptions for this compound
Functional GroupExpected Absorption Range (cm⁻¹)
N-H stretch (hydrazide)3350-3250 (two bands)
C-H stretch (alkane)3000-2850
C=O stretch (ester)~1735
C=O stretch (amide I)~1680
N-H bend (amide II)~1640
C-O stretch (ester)1300-1000
Comparative IR Data of Derivatives

The IR data for the derivatives show the characteristic absorptions for the key functional groups.[3]

CompoundN-H Stretch (cm⁻¹)C=O (ester) (cm⁻¹)C=O (amide) (cm⁻¹)
Ethyl 3-(2-benzylidenehydrazinyl)-3-oxopropanoate 329217351682
Ethyl 3-(2-(4-chlorobenzylidene)hydrazinyl)-3-oxopropanoate 329217331675

Trustworthiness of the Protocol:

The presence of two distinct carbonyl stretching frequencies is a strong indicator of the presence of both the ester and amide functional groups. The N-H stretching region can provide information about hydrogen bonding.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution. For a solid sample using Attenuated Total Reflectance (ATR), a small amount of the powder is placed directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry: Confirming the Molecular Weight

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Expected Mass Spectrometry Data for this compound
  • Molecular Ion (M⁺): m/z = 146.07

  • Common Adducts (ESI): [M+H]⁺ at m/z = 147.08, [M+Na]⁺ at m/z = 169.06

Comparative Mass Spectrometry Data of Derivatives

The mass spectra of the derivatives show the expected molecular ion peaks or adducts.[3]

CompoundMolecular FormulaExpected [M+H]⁺ or [M+Na]⁺Observed m/z
Ethyl 3-(2-benzylidenehydrazinyl)-3-oxopropanoate C₁₂H₁₄N₂O₃[M+Na]⁺ = 257.09257.1
Ethyl 3-(2-(4-chlorobenzylidene)hydrazinyl)-3-oxopropanoate C₁₂H₁₃ClN₂O₃[M+Na]⁺ = 291.05291.1

Authoritative Grounding:

The high-resolution mass spectrometry (HRMS) technique allows for the determination of the elemental composition of the molecule with high accuracy, providing definitive confirmation of the molecular formula.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.

  • Data Acquisition: Acquire the mass spectrum, ensuring accurate calibration of the instrument.

  • Analysis: Identify the molecular ion peak and any common adducts. If using HRMS, compare the measured mass with the calculated exact mass for the expected molecular formula.

Conclusion: A Synergistic Approach to Confidence

The validation of the spectroscopic data for this compound is a critical step in ensuring the quality and reliability of research in which this compound is utilized. By employing a multi-technique approach that combines ¹H NMR, ¹³C NMR, IR, and mass spectrometry, and by comparing the obtained data with that of known derivatives and related compounds, researchers can be confident in the structural integrity of their material. The protocols and comparative data presented in this guide provide a robust framework for achieving this confidence, ultimately contributing to the integrity and reproducibility of the scientific record.

References

The Strategic Advantage of Ethyl 3-Hydrazinyl-3-oxopropanoate in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of heterocyclic chemistry, the choice of a synthon can dictate the efficiency, selectivity, and overall success of a synthetic route. Among the myriad of building blocks available, ethyl 3-hydrazinyl-3-oxopropanoate, also known as ethyl malonyl hydrazide, has emerged as a particularly advantageous synthon. This guide provides an in-depth technical assessment of its benefits over other common synthons, supported by mechanistic insights and experimental considerations.

Introduction: The Unique Structural Attributes of this compound

This compound is a bifunctional molecule incorporating both a hydrazide and an ester functional group, separated by a methylene unit. This unique arrangement provides a versatile platform for the construction of a variety of heterocyclic systems, most notably pyrazoles and their fused derivatives. Its utility stems from the differential reactivity of its nucleophilic centers and the ability to introduce a carboxyethyl moiety, a valuable handle for further molecular elaboration in drug discovery programs.

I. The Knorr Pyrazole Synthesis: A Case Study in Regioselectivity

The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, traditionally involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative[1]. While effective, this reaction is often plagued by a lack of regioselectivity when unsymmetrical 1,3-dicarbonyls and substituted hydrazines are employed, leading to mixtures of isomeric products that are often difficult to separate[2][3].

The Challenge of Regiocontrol with Conventional Hydrazines

Simple substituted hydrazines, such as methylhydrazine and phenylhydrazine, possess two nucleophilic nitrogen atoms with differing steric and electronic environments. Their reaction with an unsymmetrical 1,3-diketone can proceed via two competing pathways, resulting in a mixture of regioisomers. The final product ratio is influenced by a subtle interplay of steric hindrance, electronics, and reaction conditions like pH and solvent[2][3].

Diagram: Competing Pathways in Knorr Pyrazole Synthesis

G cluster_0 Reaction with Substituted Hydrazine (R-NH-NH2) cluster_1 Pathway A cluster_2 Pathway B Unsymmetrical_Diketone R1-C(O)-CH2-C(O)-R2 Intermediate_A Hydrazone Intermediate A Unsymmetrical_Diketone->Intermediate_A Attack at C(O)-R1 Intermediate_B Hydrazone Intermediate B Unsymmetrical_Diketone->Intermediate_B Attack at C(O)-R2 Substituted_Hydrazine R-NH-NH2 Pyrazole_A Regioisomer A Intermediate_A->Pyrazole_A Cyclization Pyrazole_B Regioisomer B Intermediate_B->Pyrazole_B Cyclization

Caption: Knorr synthesis with unsymmetrical diketones can lead to two regioisomers.

The this compound Advantage: Directing the Cyclization

This compound offers a distinct advantage in controlling regioselectivity. The hydrazide moiety's terminal nitrogen is significantly more nucleophilic than the amide nitrogen, directing the initial attack on one of the carbonyl groups of the 1,3-dicarbonyl compound. More importantly, the inherent asymmetry of the synthon itself allows for the predictable formation of pyrazoles with a carboxyethyl group at a defined position.

For instance, in the reaction with a β-ketoester, the more reactive ketone carbonyl is preferentially attacked by the terminal nitrogen of the hydrazide. Subsequent intramolecular cyclization via attack of the second nitrogen onto the ester carbonyl leads to a pyrazolone ring[4]. This controlled sequence minimizes the formation of unwanted isomers.

Diagram: Regiocontrolled Pyrazolone Synthesis

G Reactants This compound + R-C(O)CH2COOEt Initial_Attack Nucleophilic attack of terminal NH2 on ketone C=O Reactants->Initial_Attack Hydrazone_Intermediate Hydrazone Formation Initial_Attack->Hydrazone_Intermediate Cyclization Intramolecular attack of NH on ester C=O Hydrazone_Intermediate->Cyclization Pyrazolone_Product 3-(Ethoxycarbonylmethyl)-5-R-1H-pyrazol-5(4H)-one Cyclization->Pyrazolone_Product

Caption: Directed synthesis of a pyrazolone using this compound.

II. Multicomponent Reactions: Efficiency in Diversity-Oriented Synthesis

Multicomponent reactions (MCRs) have become a powerful tool in drug discovery for the rapid generation of molecular diversity. The synthesis of pyranopyrazoles, a scaffold with a wide range of biological activities, is a prime example[5][6]. These reactions often involve the one-pot combination of an aldehyde, an active methylene compound (like malononitrile), a 1,3-dicarbonyl compound (like ethyl acetoacetate), and a hydrazine source[7][8][9][10].

Comparing Synthon Performance in Pyranopyrazole Synthesis
SynthonRole in ReactionAdvantagesDisadvantages
Hydrazine Hydrate N-N synthonInexpensive and readily available.Highly toxic and corrosive; can lead to side reactions.
Ethyl Acetoacetate + Hydrazine Hydrate In-situ formation of pyrazoloneA common and effective combination.Requires an additional reaction step in the one-pot sequence.
This compound Pre-formed pyrazolone precursorBypasses the initial pyrazolone formation step, potentially increasing efficiency and reducing side products. Introduces a functional handle (ester group) for further diversification.Higher cost and less readily available than hydrazine hydrate.

The use of this compound as the pyrazolone precursor in these MCRs can streamline the reaction pathway. By providing a pre-formed pyrazolone equivalent, the reaction can proceed directly to the subsequent Michael addition and cyclization steps, potentially leading to higher yields and cleaner reaction profiles under milder conditions.

III. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Pyrazolone using this compound

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • β-Ketoester (e.g., Ethyl acetoacetate) (1.0 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the β-ketoester (1.0 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Diagram: Experimental Workflow for Pyrazolone Synthesis

G Start Mix Reactants & Solvent Heat Heat to Reflux Start->Heat Monitor Monitor by TLC Heat->Monitor Workup Cool & Isolate Product Monitor->Workup Reaction Complete Purify Purify (Filtration/Chromatography) Workup->Purify Characterize Characterize Product Purify->Characterize

Caption: A typical workflow for the synthesis and purification of pyrazolones.

Conclusion: A Strategic Choice for Modern Synthesis

This compound presents a compelling case as a superior synthon in specific applications within heterocyclic synthesis. Its key advantages lie in:

  • Enhanced Regiocontrol: The inherent asymmetry and defined reactivity of its functional groups allow for the predictable synthesis of specific pyrazole regioisomers, a significant challenge with simpler substituted hydrazines.

  • Efficiency in Multicomponent Reactions: By acting as a pre-formed pyrazolone equivalent, it can streamline complex reaction cascades, potentially leading to improved yields and simplified purification.

  • Introduction of a Functional Handle: The ethyl ester moiety provides a convenient point for post-synthesis modification, a crucial feature in the development of compound libraries for drug discovery.

While the cost and availability of this compound may be a consideration compared to bulk commodity chemicals like hydrazine hydrate, its strategic advantages in terms of selectivity, efficiency, and derivatization potential often outweigh these factors in the context of complex target-oriented synthesis and drug development. For researchers and scientists aiming for precision and efficiency in the construction of pyrazole-containing heterocycles, this compound represents a powerful and strategic tool in their synthetic arsenal.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ethyl 3-hydrazinyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 3-hydrazinyl-3-oxopropanoate is a versatile chemical intermediate, playing a crucial role as a building block in the synthesis of various heterocyclic compounds, including pyrazoles and pyrazolopyridazines, which are significant scaffolds in medicinal chemistry.[1] The purity, stability, and accurate quantification of this starting material are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, the analytical methods used for its characterization must be robust, reliable, and fit for their intended purpose.

This guide provides an in-depth comparison of two common, yet distinct, analytical techniques for the analysis of this compound: a Stability-Indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The core of this document focuses on the critical process of cross-validation , a systematic comparison to demonstrate the equivalency of two or more analytical procedures. This process is essential when, for instance, a robust quality control (QC) release method (HPLC-UV) and a high-sensitivity bioanalytical or trace analysis method (LC-MS/MS) are used across different stages of drug development. Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring scientific integrity and regulatory alignment.[2][3][4]

Pillar 1: The Analytical Methodologies

The choice of an analytical method is dictated by its intended purpose. For routine quality control, a stability-indicating HPLC-UV method is often the workhorse. For applications requiring higher sensitivity and specificity, such as quantifying trace-level impurities or analyzing the compound in complex biological matrices, LC-MS/MS is the gold standard.

Method A: Stability-Indicating HPLC-UV

A stability-indicating method is a validated quantitative analytical procedure that can accurately detect the decrease in the amount of the active ingredient due to degradation.[5] It must also be able to separate and quantify any degradation products and process-related impurities.[6][7] For this, forced degradation studies are indispensable.[5] The principle relies on the physical separation of the analyte from other compounds on a chromatographic column, followed by detection based on the analyte's ability to absorb UV light.

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and specific detection capabilities of tandem mass spectrometry. This technique is particularly powerful for analyzing compounds at very low concentrations. For polar molecules like this compound, derivatization is often employed to enhance chromatographic retention on reverse-phase columns and improve ionization efficiency.[8][9][10] The mass spectrometer identifies compounds by their mass-to-charge ratio (m/z) and can fragment a specific parent ion into product ions, a process known as Multiple Reaction Monitoring (MRM), which provides exceptional specificity.[11]

Pillar 2: Experimental Protocols & Causality

Trustworthy data originates from meticulously executed and well-documented protocols. Here, we detail the methodologies for each technique, explaining the rationale behind the chosen parameters.

Experimental Protocol: Method A (Stability-Indicating HPLC-UV)

This protocol is designed to quantify this compound and separate it from potential degradation products.

  • Instrumentation & Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

    • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). Rationale: C18 columns are versatile and provide good retention for moderately polar to non-polar compounds.

    • Mobile Phase:

      • Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid provides protons for better ionization in case of a future transfer to an MS detector and helps achieve sharp peak shapes.

      • Phase B: Acetonitrile.

    • Elution Mode: Gradient elution. Rationale: Gradient elution is crucial for stability-indicating methods as it can resolve compounds with a wide range of polarities, ensuring that both early-eluting polar degradants and the main analyte are well-separated within a reasonable runtime.[7]

      • Gradient Program: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.

    • Detection Wavelength: 272 nm. Rationale: This wavelength should be determined by running a UV scan of the analyte to find its lambda max (λmax), ensuring maximum sensitivity.[12]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask using a 50:50 mixture of water and acetonitrile (diluent).

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5-100 µg/mL).

    • Sample Solution: Prepare the test sample in the same diluent to a target concentration within the calibration range.

  • Forced Degradation Study (to prove stability-indicating capability):

    • Expose the analyte solution to various stress conditions as per ICH Q1A(R2) guidelines: acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (UV light).[5]

    • Analyze the stressed samples alongside an unstressed control. The method is deemed stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak.

Experimental Protocol: Method B (LC-MS/MS)

This protocol is optimized for high sensitivity and specificity, making it suitable for trace analysis.

  • Derivatization (Pre-analysis step):

    • Rationale: The polar hydrazine group can lead to poor retention on reverse-phase columns and may not ionize efficiently. Derivatization with an aldehyde, such as p-tolualdehyde or 2-nitrobenzaldehyde, creates a less polar and more easily ionizable hydrazone derivative.[8][9][10]

    • Procedure: To 100 µL of the sample, add 50 µL of a derivatizing agent solution (e.g., 10 mg/mL p-tolualdehyde in acetonitrile) and 20 µL of an acidic catalyst (e.g., 1% acetic acid). Vortex and incubate at 60°C for 30 minutes.

  • Instrumentation & Chromatographic Conditions:

    • LC System: A UHPLC system is preferred for better resolution and faster run times.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Column: A C18 column with a smaller particle size (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: As in Method A (0.1% Formic Acid in Water and Acetonitrile).

    • Elution Mode: A rapid gradient optimized for the derivatized product.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). Rationale: The hydrazone derivative contains nitrogen atoms that are readily protonated.

    • Multiple Reaction Monitoring (MRM):

      • Tune the instrument by infusing the derivatized standard to find the m/z of the precursor ion (the protonated molecule [M+H]⁺) and the most stable, high-abundance product ions after fragmentation.

      • Hypothetical MRM Transition: Precursor Ion > Product Ion (e.g., for a p-tolualdehyde derivative, this would be specific m/z values).

    • Internal Standard (IS): An isotopically labeled version of the analyte (e.g., ¹⁵N₂-labeled) should be used. Rationale: The IS is added to all samples and standards and co-elutes with the analyte. It corrects for variations in sample preparation, injection volume, and matrix effects, which is critical for accurate quantification in complex matrices.[8][11]

Pillar 3: The Cross-Validation Protocol

Cross-validation serves to demonstrate that two distinct analytical methods yield comparable results, ensuring data integrity across different analytical platforms.[13][14]

Workflow for Cross-Validation

CrossValidation_Workflow cluster_prep Sample Preparation cluster_methodA Method A: HPLC-UV cluster_methodB Method B: LC-MS/MS cluster_analysis Data Comparison & Evaluation QC_Samples Prepare QC Samples (Low, Mid, High Concentrations) (n=6 replicates per level) Analyze_A Analyze QC Samples using HPLC-UV QC_Samples->Analyze_A Analyze_B Analyze QC Samples using LC-MS/MS QC_Samples->Analyze_B Data_A Quantify Results (Concentration_A) Analyze_A->Data_A Compare Calculate % Difference: |Conc_A - Conc_B| / Mean(Conc_A, Conc_B) * 100 Data_A->Compare Data_B Quantify Results (Concentration_B) Analyze_B->Data_B Data_B->Compare Evaluate Evaluate Against Acceptance Criteria Compare->Evaluate Report Report Evaluate->Report Final Report: Methods are Equivalent

Caption: Workflow for the cross-validation of two analytical methods.

Step-by-Step Cross-Validation Procedure:
  • Define Acceptance Criteria: Before starting the experiment, establish clear acceptance criteria based on regulatory guidance.[14]

    • The mean concentration at each QC level determined by one method should be within ±15% of the mean concentration determined by the other method.

    • For at least 67% of the individual QC replicates, the percentage difference between the methods should be within ±20%.[13]

  • Prepare Quality Control (QC) Samples: Prepare a minimum of three batches of QC samples at three concentrations: Low, Medium, and High, spanning the calibration range.

  • Analyze Samples: Analyze the QC samples using both the fully validated HPLC-UV method (Method A) and the fully validated LC-MS/MS method (Method B).

  • Statistical Comparison: For each QC sample, calculate the concentration of this compound obtained from each method. Calculate the percentage difference for each sample pair.

  • Evaluate and Conclude: Compare the results against the pre-defined acceptance criteria. If the criteria are met, the methods can be considered equivalent and can be used interchangeably within the validated range.

Data Presentation: A Comparative Overview

The performance of each method is best summarized in a comparative table.

Table 1: Comparison of Method Validation Parameters

Parameter Method A: HPLC-UV Method B: LC-MS/MS Rationale for Difference
Specificity Demonstrated by peak purity analysis and resolution from degradants in forced degradation studies.Extremely high due to MRM, which monitors a specific precursor-to-product ion transition.[15]MS detection is inherently more specific than UV detection.
Linearity (r²) > 0.999> 0.999Both methods are expected to show excellent linearity.
Range 5 - 100 µg/mL (Typical for QC)0.5 - 50 ng/mL (Typical for trace analysis)LC-MS/MS is significantly more sensitive.[9][10]
LOD / LOQ LOD: ~1.5 µg/mL / LOQ: ~5 µg/mLLOD: ~0.1 ng/mL / LOQ: ~0.5 ng/mLThe lower detection limits of LC-MS/MS are a key advantage.[9]
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%Both methods must be highly accurate as per ICH guidelines.[15]
Precision (%RSD) < 2.0%< 5.0%Both methods must be precise, with slightly wider acceptance for more sensitive assays.
Robustness Evaluated by small variations in flow rate, pH, mobile phase composition.Evaluated by variations in LC parameters and source conditions.Robustness testing is crucial for routine use.[15]

Table 2: Hypothetical Cross-Validation Results (Mid QC Level)

Replicate Conc. by HPLC-UV (µg/mL) Conc. by LC-MS/MS (µg/mL) Mean Conc. (µg/mL) % Difference
150.548.949.73.2%
249.851.150.5-2.6%
351.050.250.61.6%
450.149.549.81.2%
549.551.550.5-4.0%
650.849.250.03.2%
Mean 50.3 50.1
% Diff of Means 0.4%

In this hypothetical dataset, the % difference of the means is well within the ±15% acceptance limit, and all individual replicate differences are within ±20%, indicating successful cross-validation.

Visualizing the Methodologies

To further clarify the concepts, the following diagrams illustrate the core principles of each analytical technique.

Stability_Indicating_HPLC cluster_chromatogram Resulting Chromatogram Injector Sample Injection (Analyte + Impurities) Column C18 Column (Separation) Injector->Column Mobile Phase Detector UV Detector (Detection) Column->Detector Separated Components Chromo

Caption: Principle of a stability-indicating HPLC-UV method.

LCMSMS_Principle LC LC Separation ESI ESI Source (Ionization) LC->ESI Q1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Q2) (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) (Product Ion Selection) Q2->Q3 Det Detector Q3->Det

Caption: Schematic of an LC-MS/MS system for targeted analysis.

Conclusion

The cross-validation of analytical methods is a non-negotiable step in ensuring data consistency and reliability throughout the drug development lifecycle. While a stability-indicating HPLC-UV method provides a robust and dependable platform for routine quality control and release testing of this compound, an LC-MS/MS method offers unparalleled sensitivity and specificity for more demanding applications. By systematically demonstrating the equivalency of these two methods through a rigorous cross-validation protocol, an organization can confidently leverage the strengths of each technique, safe in the knowledge that the data generated, regardless of the platform, is comparable and scientifically sound. This approach not only satisfies regulatory expectations but also embodies the principles of good science, forming a solid analytical foundation for any development program.

References

A Comparative Guide to the Synthetic Routes of Ethyl 3-Hydrazinyl-3-Oxopropanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 3-hydrazinyl-3-oxopropanoate, also known as ethyl malonyl hydrazide, is a valuable building block in synthetic organic chemistry, particularly in the construction of various heterocyclic compounds with potential pharmacological activities. Its bifunctional nature, possessing both a reactive hydrazide and an ester moiety, makes it a versatile precursor for the synthesis of pyrazoles, pyridazines, and other important scaffolds in drug discovery. This guide provides an in-depth evaluation of the different synthetic routes to this key intermediate, offering a critical comparison of their advantages and limitations, supported by experimental data and detailed protocols.

Introduction to Synthetic Strategies

The efficient synthesis of this compound is crucial for its widespread application. The primary considerations for an ideal synthetic route include high yield, purity of the final product, cost-effectiveness, operational simplicity, and scalability. This guide will focus on the most prevalent and practical method for its preparation: the direct hydrazinolysis of diethyl malonate. Additionally, we will explore potential alternative strategies and discuss the mechanistic principles that underpin these transformations.

Route 1: Direct Hydrazinolysis of Diethyl Malonate

The most common and straightforward method for the synthesis of this compound is the reaction of diethyl malonate with hydrazine hydrate.[1] This reaction is a classic example of nucleophilic acyl substitution, where the highly nucleophilic hydrazine attacks one of the electrophilic carbonyl carbons of the diethyl malonate, leading to the displacement of an ethoxide leaving group.

Mechanism:

The reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of hydrazine attacks one of the ester carbonyls of diethyl malonate, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of ethanol to form the desired product, this compound.

G Diethyl Malonate EtOOC-CH2-COOEt Tetrahedral Intermediate EtOOC-CH2-C(O-)(OEt)(NH2NH2) Diethyl Malonate->Tetrahedral Intermediate + NH2NH2 Hydrazine Hydrate NH2NH2·H2O Product EtOOC-CH2-CONHNH2 Tetrahedral Intermediate->Product - EtOH Ethanol EtOH caption Mechanism of Diethyl Malonate Hydrazinolysis

Figure 1: Simplified mechanism of the reaction between diethyl malonate and hydrazine.

Causality Behind Experimental Choices:

The choice of reaction conditions is critical to favor the formation of the desired mono-hydrazide and minimize the formation of the dihydrazide byproduct, malonohydrazide.[1]

  • Stoichiometry: Using a controlled amount of hydrazine hydrate (typically a slight excess to ensure complete conversion of the limiting reagent) is crucial. A large excess of hydrazine would increase the probability of a second substitution reaction, leading to the formation of the dihydrazide.

  • Solvent: Ethanol is a common solvent for this reaction as it is a good solvent for both reactants and is the byproduct of the reaction, thus not introducing additional separation challenges.

  • Temperature: The reaction is often carried out at reflux to ensure a reasonable reaction rate. However, careful temperature control is necessary to prevent side reactions.

Potential Side Reactions and Impurities:

The primary side product in this synthesis is malonohydrazide, formed by the reaction of a second molecule of hydrazine with the remaining ester group of the desired product. The formation of this di-substituted product can be minimized by controlling the stoichiometry of the reactants.

G Diethyl Malonate Diethyl Malonate This compound This compound Diethyl Malonate->this compound + NH2NH2 - EtOH Malonohydrazide Malonohydrazide This compound->Malonohydrazide + NH2NH2 - EtOH caption Main and Side Reaction Pathways

Figure 2: Reaction scheme showing the desired product and the primary byproduct.

Comparison of Synthetic Routes

ParameterRoute 1: Hydrazinolysis of Diethyl MalonateAlternative Routes (Hypothetical)
Starting Materials Diethyl malonate, Hydrazine hydrateMalonic acid mono-ethyl ester chloride, Hydrazine; Ethyl malonamate, Hydrazine
Reagents Simple and readily availableMay require synthesis of starting materials
Reaction Conditions Typically reflux in ethanolPotentially milder or more complex conditions
Yield Generally good to highVariable, potentially lower due to multi-step processes
Purity & Purification Main impurity is the dihydrazide, separable by crystallizationMay have different impurity profiles
Scalability Readily scalableMay present challenges in scaling up
Cost-Effectiveness High, due to inexpensive starting materialsLikely higher due to more expensive reagents or longer synthesis

Experimental Protocols

Route 1: Synthesis of this compound from Diethyl Malonate

Materials:

  • Diethyl malonate

  • Hydrazine hydrate (80% solution in water)

  • Absolute ethanol

  • Ice bath

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl malonate (1 equivalent) in absolute ethanol.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution at room temperature. A slight exotherm may be observed.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.

  • Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Dry the product under vacuum to obtain pure this compound.

Expected Results:

  • Appearance: White crystalline solid.

  • Melting Point: 68-69 °C.[1]

  • Yield: Typically in the range of 70-90%.

Conclusion

The direct hydrazinolysis of diethyl malonate remains the most practical and efficient method for the synthesis of this compound. Its key advantages include the use of readily available and inexpensive starting materials, a straightforward procedure, and good to high yields of the desired product. While the formation of the dihydrazide byproduct is a potential issue, it can be effectively minimized by careful control of the reaction stoichiometry. For researchers and drug development professionals requiring a reliable and scalable synthesis of this versatile building block, the hydrazinolysis of diethyl malonate is the recommended route.

References

A Senior Application Scientist's Guide to Confirming Reaction Product Structures: Ethyl 3-Hydrazinyl-3-Oxopropanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a reaction product's structure is paramount. In the synthesis of novel heterocyclic compounds, which form the backbone of many pharmaceuticals, even subtle changes in reaction conditions can lead to vastly different molecular architectures. This guide provides an in-depth technical comparison of the potential reaction products derived from a versatile building block: ethyl 3-hydrazinyl-3-oxopropanoate. We will explore the experimental data and spectroscopic evidence that allow for the definitive differentiation between linear condensation products and their cyclized counterparts.

Introduction: The Versatility of this compound

This compound is a valuable bifunctional reagent. It possesses a nucleophilic hydrazine moiety and an ester group attached to an active methylene, making it a prime candidate for constructing a variety of heterocyclic systems. Its reaction with carbonyl compounds, such as aldehydes and ketones, can lead to the formation of hydrazones. However, under specific conditions, these intermediates can undergo intramolecular cyclization to yield five-membered heterocyclic rings like pyrazolidinones or pyrazolones. Understanding the structural nuances of these products is critical for controlling synthetic outcomes and for the rational design of new chemical entities.

Reaction Pathways: Linear Condensation vs. Intramolecular Cyclization

The initial reaction between this compound and an aldehyde or ketone typically results in a condensation reaction, forming an ethyl 3-oxo-3-(2-alkylidene/arylidenehydrazinyl)propanoate (a hydrazone). This reaction is often carried out in a protic solvent like ethanol and may be catalyzed by a small amount of acid.

The subsequent and crucial step is the potential for intramolecular cyclization. This transformation is highly dependent on the reaction conditions. The presence of a base or acid catalyst can promote the nucleophilic attack of the secondary amine of the hydrazone onto the ester carbonyl, leading to the formation of a pyrazolidinone ring. Alternatively, under different conditions, tautomerization and cyclization can lead to the formation of a pyrazolone ring.

Reaction_Pathways reactant This compound + Aldehyde/Ketone intermediate Ethyl 3-oxo-3-(2-arylidenehydrazinyl)propanoate (Linear Hydrazone) reactant->intermediate Condensation (e.g., EtOH, reflux) product1 Ethyl 5-oxo-1-aryl-pyrazolidine-3-carboxylate (Pyrazolidinone) intermediate->product1 Intramolecular Cyclization (e.g., Base catalyst) product2 Ethyl 5-hydroxy-1-aryl-1H-pyrazole-3-carboxylate (Pyrazolone) intermediate->product2 Tautomerization & Intramolecular Cyclization (e.g., Acid catalyst)

Caption: Reaction pathways of this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(2-Benzylidenehydrazinyl)-3-oxopropanoate (Linear Product)
  • To a solution of this compound (1.46 g, 10 mmol) in absolute ethanol (30 mL), add benzaldehyde (1.06 g, 10 mmol).

  • Reflux the reaction mixture for 1 hour.

  • Cool the mixture to 5-10 °C.

  • Collect the resulting solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain the pure product.[1][2]

Protocol 2: Synthesis of a Pyrazolidinone Derivative (Cyclized Product)

Note: A direct, well-documented intramolecular cyclization of the above linear product was not found in the immediate literature. The following is a representative synthesis of a similar pyrazolidinone structure to illustrate the general procedure and expected product class.

  • Prepare a solution of sodium ethoxide in ethanol.

  • Add a substituted hydrazine (e.g., 2-chloro-3-hydrazinylpyridine) to the sodium ethoxide solution.

  • Slowly add diethyl maleate to the reaction mixture at a controlled temperature (e.g., 30-32 °C).

  • Monitor the reaction by HPLC until the formation of the ethyl 2-(substituted)-5-oxopyrazolidine-3-carboxylate is maximized.

  • Work up the reaction to isolate the product.[3]

Comparative Spectroscopic Analysis

The definitive confirmation of the product structure lies in a thorough analysis of its spectroscopic data. Below is a comparison of the expected key features in IR, 1H NMR, 13C NMR, and Mass Spectrometry for the linear hydrazone and the cyclized pyrazolidinone products.

Infrared (IR) Spectroscopy
Functional GroupLinear Hydrazone (cm-1)Pyrazolidinone (cm-1)Rationale for Change
N-H Stretch~3200-3300~3200-3300 (Amide)The N-H bond is present in both structures.
C=O Stretch (Ester)~1730-1740~1730-1740The ester carbonyl is present in both structures.
C=O Stretch (Amide)~1670-1680~1680-1700 (Lactam)The amide carbonyl in the linear structure is replaced by a cyclic amide (lactam) carbonyl in the pyrazolidinone, which may absorb at a slightly higher frequency.
C=N Stretch~1630AbsentThe C=N double bond of the hydrazone is absent in the cyclized pyrazolidinone.
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton EnvironmentLinear Hydrazone (δ, ppm)Pyrazolidinone (δ, ppm)Rationale for Change
-CH=N-~8.0AbsentThe proton of the imine group is lost upon cyclization.
-NH-~11.5 (broad singlet)~8.0-9.0 (broad singlet)The chemical shift of the amide proton changes significantly upon incorporation into the five-membered ring.
-CH2- (malonate)~3.6 (singlet)~2.5-3.5 (AB quartet or two doublets of doublets)Upon cyclization, the methylene protons become diastereotopic due to the adjacent chiral center, resulting in a more complex splitting pattern.
-CH- (ring)Absent~4.0-4.5 (triplet or doublet of doublets)A new methine proton signal appears in the pyrazolidinone ring.
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon EnvironmentLinear Hydrazone (δ, ppm)Pyrazolidinone (δ, ppm)Rationale for Change
-CH=N-~140-145AbsentThe imine carbon is no longer present.
C=O (Amide)~168~170-175 (Lactam)The chemical shift of the amide carbonyl carbon changes upon cyclization into a lactam.
-CH2- (malonate)~41~35-45The chemical shift of the methylene carbon may change slightly.
-CH- (ring)Absent~50-60A new methine carbon signal appears.
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of the compounds.

  • Linear Hydrazone: The mass spectrum will show a molecular ion peak corresponding to the formula of the condensation product. Fragmentation may involve cleavage of the N-N bond and loss of the ethyl ester group.

  • Pyrazolidinone: The molecular ion peak will have the same mass as the linear hydrazone, as cyclization is an intramolecular reaction with no loss of atoms. However, the fragmentation pattern will be significantly different, often showing characteristic losses of CO or fragments of the pyrazolidinone ring.

Data Summary Table

The following table summarizes the key spectroscopic data for a representative linear hydrazone, ethyl 3-(2-benzylidenehydrazinyl)-3-oxopropanoate, and the expected data for its cyclized counterpart, ethyl 5-oxo-1-phenylpyrazolidine-3-carboxylate.

Spectroscopic DataEthyl 3-(2-benzylidenehydrazinyl)-3-oxopropanoateEthyl 5-oxo-1-phenylpyrazolidine-3-carboxylate (Expected)
Molecular Formula C12H14N2O3C12H14N2O3
Molecular Weight 234.25 g/mol 234.25 g/mol
IR (cm-1) ~3293 (N-H), ~1728 (C=O, ester), ~1681 (C=O, amide), ~1630 (C=N)[2]~3250 (N-H), ~1735 (C=O, ester), ~1690 (C=O, lactam)
1H NMR (δ, ppm) ~1.16 (t, 3H, CH3), ~3.62 (s, 2H, CH2), ~4.08 (q, 2H, OCH2), ~7.3-7.7 (m, 5H, Ar-H), ~7.90 (s, 1H, -CH=N-), ~11.44 (s, 1H, -NH-)[2]~1.2 (t, 3H, CH3), ~2.8 (dd, 1H, ring CH2), ~3.2 (dd, 1H, ring CH2), ~4.1 (q, 2H, OCH2), ~4.3 (t, 1H, ring CH), ~7.0-7.5 (m, 5H, Ar-H), ~8.5 (s, 1H, -NH-)
13C NMR (δ, ppm) ~14.6 (CH3), ~41.7 (CH2), ~60.9 (OCH2), ~127-134 (Ar-C), ~143.5 (-CH=N-), ~168.2 (C=O, ester), ~168.3 (C=O, amide)[2]~14.5 (CH3), ~38 (ring CH2), ~55 (ring CH), ~61 (OCH2), ~115-140 (Ar-C), ~168 (C=O, ester), ~172 (C=O, lactam)
MS (m/z) M+ at 234M+ at 234

Conclusion

The structural elucidation of reaction products from this compound requires a multi-faceted analytical approach. While the initial condensation with carbonyl compounds predictably yields linear hydrazones, the potential for subsequent intramolecular cyclization necessitates careful spectroscopic analysis to confirm the final structure. By comparing the IR, 1H NMR, 13C NMR, and mass spectrometry data, researchers can confidently distinguish between the linear and cyclized products. The disappearance of the imine signals (C=N stretch in IR, -CH=N- proton and carbon signals in NMR) and the appearance of new signals corresponding to the pyrazolidinone ring protons and carbons are the key indicators of successful cyclization. This guide provides the foundational knowledge and experimental framework for researchers to navigate the synthesis and characterization of these important heterocyclic compounds, ensuring the integrity and reliability of their scientific findings.

References

Safety Operating Guide

Navigating the Disposal of Ethyl 3-Hydrazinyl-3-Oxopropanoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: proper disposal. This guide provides a detailed, safety-centric protocol for the disposal of ethyl 3-hydrazinyl-3-oxopropanoate, a compound frequently utilized in the synthesis of heterocyclic systems. Our focus is to provide not just a set of instructions, but a framework of understanding, ensuring that safety and regulatory compliance are intrinsic to your laboratory workflow.

Understanding the Compound: Hazard Profile of this compound

Before delving into disposal procedures, a thorough understanding of the compound's hazard profile is paramount. This compound (CAS No. 30866-24-1) is a solid substance that presents several health and safety concerns.[1]

Based on available safety data, this compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2][3]

The hydrazinyl moiety in its structure warrants particular attention, as hydrazine and its derivatives are known for their potential reactivity and toxicity.[4][5] Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and personal protective equipment.

Core Principles of Disposal: A Self-Validating System

The proper disposal of any hazardous chemical waste is not merely about following a list of steps but about implementing a system that is inherently safe and verifiable. This involves a multi-layered approach encompassing waste segregation, container management, and chemical neutralization, all performed within a designated and controlled environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, the following PPE is mandatory when handling the compound or its waste products:[1][6]

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.[1][7]To prevent skin contact and subsequent irritation.
Eye Protection ANSI Z87.1-compliant safety goggles.[4] A face shield should be used if there is a splash hazard.[4][8]To protect the eyes from splashes and accidental contact, which can cause serious irritation.[1][2][3]
Lab Coat Standard laboratory coat.To protect clothing and underlying skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.[9]To prevent inhalation of the compound, which can lead to respiratory irritation.[1][2][3]

All handling of this compound and its waste should be performed within a certified chemical fume hood to minimize the risk of inhalation exposure.[4][9]

Step-by-Step Disposal Protocol

This protocol is designed to guide you through the safe and compliant disposal of this compound waste.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is the cornerstone of safe laboratory practice. It prevents accidental mixing of incompatible substances, which could lead to violent reactions.

Workflow for Waste Segregation:

WasteSegregation cluster_0 Waste Generation Point (Fume Hood) cluster_1 Designated Hazardous Waste Container A This compound Waste (Solid, Solutions, Contaminated Materials) B Labeled Waste Container 'Hazardous Waste - Hydrazide Derivatives' A->B Transfer waste

Caption: Waste Segregation Workflow

  • Designated Waste Container: All waste containing this compound, including unreacted material, solutions, and contaminated consumables (e.g., filter paper, gloves), must be collected in a designated hazardous waste container.[1][7]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7] It is also advisable to include the appropriate hazard pictograms (e.g., exclamation mark for irritant).[7]

  • Incompatible Materials: This waste stream must be kept separate from strong oxidizing agents, acids, and metals to prevent potentially hazardous reactions.[5][10]

Step 2: Chemical Neutralization (for Aqueous Waste Streams)

For dilute aqueous waste streams containing this compound, chemical neutralization can be an effective method to reduce its hazard profile before collection by a certified waste disposal service. The hydrazine moiety is susceptible to oxidation.

WARNING: The oxidation of hydrazines can be highly exothermic. All neutralization procedures must be carried out with extreme caution, in a fume hood, and with appropriate PPE. The waste solution must be dilute (ideally less than 5%).[2][11]

Recommended Neutralization Protocol:

  • Dilution: Ensure the aqueous waste stream containing this compound is diluted with water to a concentration of 5% or less.[11]

  • Oxidizing Agent: Slowly add a dilute solution of an oxidizing agent such as sodium hypochlorite (household bleach, typically 5-6% NaOCl) or hydrogen peroxide (3%) to the waste solution with constant stirring.[11] The addition should be done in small increments to control the reaction rate and temperature.

  • Monitoring: The reaction progress can be monitored by testing for the presence of residual hydrazine.

  • Final Disposal: Once the neutralization is complete, the resulting solution should still be collected as hazardous waste, as it may contain byproducts and unreacted oxidizing agent. Label the container accordingly, indicating the neutralization process and the chemicals used.

Logical Flow of Chemical Neutralization:

Neutralization A Dilute Aqueous Waste (<5% this compound) B Slow Addition of Dilute Oxidizing Agent (e.g., NaOCl or H2O2) A->B C Stirring and Temperature Control B->C D Monitor for Complete Reaction C->D E Collect as Hazardous Waste D->E

Caption: Chemical Neutralization Workflow

Step 3: Container Management and Storage

Proper management of waste containers is crucial to prevent leaks, spills, and exposure.

  • Container Type: Use a chemically compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) is a suitable choice.[9]

  • Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area, away from general laboratory traffic and incompatible chemicals.[1][7]

  • Secondary Containment: The waste container should be placed in a secondary containment bin to catch any potential leaks.[7]

  • Fill Level: Do not overfill the container. A good rule of thumb is to fill it to no more than 80% of its capacity.[1]

Step 4: Final Disposal

Once the waste container is full, it must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][7] Do not attempt to dispose of this chemical waste down the drain or in the regular trash.

Causality Behind Experimental Choices

  • Why Segregation? The hydrazide functional group can react vigorously with oxidizing agents and acids.[11] Segregating this waste stream prevents accidental mixing and potential runaway reactions.

  • Why Neutralization? Chemical oxidation breaks down the hydrazine moiety into less hazardous compounds, primarily nitrogen gas and water.[11][12] This reduces the overall risk associated with the waste.

  • Why Dilution Before Neutralization? The reaction between hydrazines and oxidizing agents is highly exothermic.[2] Diluting the waste stream helps to control the reaction rate and dissipate the heat generated, preventing a dangerous temperature increase.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the inherent hazards of the compound and adhering to a systematic and well-documented disposal protocol, researchers can ensure that their work is conducted safely from inception to completion. This guide provides a framework for developing your laboratory's specific standard operating procedures for the handling and disposal of this and similar hydrazide derivatives. Always consult your institution's specific waste disposal guidelines and EHS professionals for any questions or concerns.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.